molecular formula C10H6BrNO3 B1202444 2-Amino-6-bromo-3-formylchromone CAS No. 73262-04-1

2-Amino-6-bromo-3-formylchromone

Cat. No.: B1202444
CAS No.: 73262-04-1
M. Wt: 268.06 g/mol
InChI Key: AUIUQJYBTPKQGS-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-formylchromone, also known as 2-Amino-6-bromo-3-formylchromone, is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-6-bromo-3-formylchromone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-6-bromo-3-formylchromone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-bromo-3-formylchromone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-bromo-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIUQJYBTPKQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=C(O2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352882
Record name 2-AMINO-6-BROMO-3-FORMYLCHROMONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73262-04-1
Record name 2-AMINO-6-BROMO-3-FORMYLCHROMONE
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URL https://comptox.epa.gov/dashboard/DTXSID30352882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromo-3-formylchromone
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromo-3-formylchromone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-6-bromo-3-formylchromone, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential applications, offering insights grounded in established scientific principles and experimental observations from related compounds.

The Chromone Scaffold: A Privileged Structure in Drug Discovery

The chromone core, a benzopyran-4-one, is widely recognized as a "privileged structure" in the field of medicinal chemistry. This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities. Chromone derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, making them a fertile ground for the development of novel therapeutics. The versatility of the chromone nucleus allows for diverse substitutions, which can significantly modulate the compound's biological profile.

Synthesis of 2-Amino-6-bromo-3-formylchromone: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heteroaromatic substrate. In the context of 2-Amino-6-bromo-3-formylchromone, the synthesis would logically proceed from the corresponding substituted 2-hydroxyacetophenone.

Plausible Synthetic Pathway:

The synthesis commences with the formylation of 2-amino-5-bromoacetophenone, which serves as the key precursor. This starting material would likely be synthesized from the corresponding phenol. The Vilsmeier-Haack reaction on the substituted 2-hydroxyacetophenone derivative then yields the target chromone.

Synthesis_Pathway A 2-Amino-5-bromophenol B 2'-Hydroxy-5'-bromoacetophenone A->B Acetylation C 2-Amino-6-bromo-3-formylchromone B->C Vilsmeier-Haack Reaction (DMF, POCl3)

Caption: Plausible synthetic route to 2-Amino-6-bromo-3-formylchromone.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established methods for the synthesis of substituted 3-formylchromones.

  • Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a drying tube, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for approximately 30-60 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).

  • Reaction with Acetophenone: Dissolve the starting material, 2'-amino-5'-bromo-2'-hydroxyacetophenone, in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography.

  • Work-up and Isolation: Carefully pour the reaction mixture into crushed ice with stirring. The solid product that precipitates is then collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or acetic acid, to obtain the purified 2-Amino-6-bromo-3-formylchromone.

Physicochemical Properties

PropertyValue / ObservationSource / Method
Molecular Formula C₁₀H₆BrNO₃-
Molecular Weight 268.07 g/mol -
Appearance Likely a crystalline solidBased on related compounds
Melting Point Estimated to be >250 °C (with decomposition)Inferred from 2-amino-3-formylchromone (249 °C, dec.) and 2-amino-6-chloro-3-formylchromone (290 °C, dec.)
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Based on the general solubility of 3-formylchromones.
pKa Not experimentally determined. The amino group is expected to be weakly basic, and the overall molecule may have acidic protons.Theoretical Prediction
LogP Not experimentally determined. The presence of the bromo group increases lipophilicity compared to the unsubstituted analogue.Theoretical Prediction

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound.

Infrared (IR) and Raman Spectroscopy

A detailed vibrational spectral analysis of 2-Amino-6-bromo-3-formylchromone (ABFC) has been performed using FTIR and FT-Raman spectroscopy. The observed bands were assigned based on fundamentals, overtones, and combinations, assuming a C(S) point group symmetry. A normal coordinate analysis was also conducted to characterize the vibrational fundamentals in terms of potential energy distribution.

Key Expected Vibrational Frequencies:

  • N-H stretching: Around 3300-3500 cm⁻¹ from the amino group.

  • C=O stretching (ketone): Around 1630-1660 cm⁻¹ for the chromone carbonyl.

  • C=O stretching (aldehyde): Around 1680-1700 cm⁻¹ for the formyl group.

  • C=C stretching: Aromatic and pyrone ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-Br stretching: Typically observed in the lower frequency region of the IR spectrum.

Spectroscopy_Workflow Sample 2-Amino-6-bromo-3-formylchromone FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data Structural Elucidation & Confirmation FTIR->Data Raman->Data NMR->Data MS->Data

Caption: Workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 2-Amino-6-bromo-3-formylchromone is not available, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR: The spectrum would likely show signals for the aromatic protons, the aldehydic proton (downfield, ~10 ppm), the amino protons (broad signal), and the proton at the 2-position of the chromone ring.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons (ketone and aldehyde), the aromatic carbons, and the carbons of the pyrone ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The high-resolution mass spectrum should show the characteristic isotopic pattern of a bromine-containing compound.

Reactivity and Potential for Further Functionalization

The 2-amino and 3-formyl groups on the chromone scaffold are reactive handles that allow for a wide range of chemical transformations. This makes 2-Amino-6-bromo-3-formylchromone a valuable intermediate for the synthesis of more complex heterocyclic systems.

  • Reactions of the Formyl Group: The aldehyde functionality can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and other derivatives.

  • Reactions of the Amino Group: The amino group can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic rings.

  • Nucleophilic Attack on the Pyran Ring: The C2 position of the chromone ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement reactions.

Potential Biological Activities and Applications in Drug Development

While the specific biological activities of 2-Amino-6-bromo-3-formylchromone have not been extensively reported, the known pharmacological profiles of related 3-formylchromone derivatives suggest several promising avenues for investigation.

  • Anticancer Activity: Several 3-formylchromone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of halogen substituents, such as bromine, can sometimes enhance this activity.

  • Antimicrobial and Antifungal Activity: Chromone derivatives are known to possess antimicrobial and antifungal properties.

  • Enzyme Inhibition: Certain 3-formylchromones have been shown to inhibit enzymes like urease.

The combination of the electron-donating amino group and the electron-withdrawing bromo and formyl groups on the chromone scaffold of 2-Amino-6-bromo-3-formylchromone creates a unique electronic profile that could lead to novel biological activities. Further screening of this compound against various biological targets is warranted.

Conclusion

2-Amino-6-bromo-3-formylchromone is a synthetically accessible and highly functionalized heterocyclic compound. Its physicochemical properties, while not fully characterized experimentally in the public literature, can be reasonably inferred from related structures. The presence of multiple reactive sites makes it a versatile building block for the synthesis of a diverse library of novel compounds. Based on the established biological activities of the broader chromone class, 2-Amino-6-bromo-3-formylchromone holds significant potential for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this promising molecule.

References

  • Chromone derivatives in the pharmaceutical industry. - ResearchGate. [Link]

  • FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed. [Link]

  • Biological activity of 3-formylchromones and related compounds - PubMed. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Synthesis of Substituted 3-Formyl Chromones. [Link]

  • (PDF) Biological activity of 3-formylchromones and related compound - ResearchGate. [Link]

  • Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC - PubMed Central. [Link]

  • 3-Formylchromones: potential antiinflammatory agents - PubMed. [Link]

  • 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry. [Link]

  • Synthesis and Reactivity of 2-Aminochromone-3- carboxaldehydes towards Nucleophilic Reagents -.:: Natural Sciences Publishing ::. [Link]

  • Synthesis of substituted 3-formyl chromones - ResearchGate. [Link]

  • (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]

  • Nucleophilic reactions with 3-formylchromones: A decade update - Taylor & Francis Online. [Link]

  • Synthesis and Characterization of a Series of Chromone–Hydrazones - Sciforum. [Link]

  • 2-Amino-6-chloro-3-formylchromone is a versatile compound known for its unique chemical structure and functional properties. This compound features a chromone backbone, which is significant in various chemical applications, particularly in the synthesis of biologically active molecules.

The Therapeutic Potential of 2-Amino-6-bromo-3-formylchromone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Biological Activity, and Future Directions

The chromone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This technical guide delves into the specific biological potential of 2-amino-6-bromo-3-formylchromone derivatives, a class of compounds poised for exploration in drug discovery. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, covering their synthesis, predicted biological activities based on structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.

The Chromone Scaffold: A Foundation for Diverse Bioactivity

Chromones, or 4H-1-benzopyran-4-ones, are a class of heterocyclic compounds widely distributed in nature, particularly in plants. Their inherent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point for synthetic and medicinal chemists. The versatility of the chromone ring system allows for substitutions at various positions, leading to a vast library of derivatives with tailored pharmacological profiles.

The subject of this guide, the 2-amino-6-bromo-3-formylchromone core, incorporates three key functional groups that are anticipated to modulate the biological activity of the parent chromone scaffold significantly. The 2-amino group, a strong electron-donating group, is known to enhance the biological activities of various heterocyclic compounds. The 6-bromo substituent, an electron-withdrawing halogen, can influence the molecule's lipophilicity and its ability to form halogen bonds, potentially enhancing binding to biological targets. The 3-formyl group, a reactive aldehyde, not only contributes to the molecule's electrophilic character but also serves as a versatile handle for further synthetic modifications.

Synthesis of 2-Amino-6-bromo-3-formylchromone Derivatives

The synthesis of 3-formylchromones has traditionally been achieved through the Vilsmeier-Haack reaction of the corresponding 2-hydroxyacetophenones.[1][2][3] This method involves the use of a formylating agent, typically a mixture of phosphorus oxychloride and dimethylformamide.

A more recent and highly efficient method for the synthesis of 2-amino-3-formyl chromones involves a palladium-catalyzed ring-opening, rearrangement, and cyclization process. This strategy offers a powerful tool for accessing this specific scaffold.

Conceptual Synthetic Workflow:

Below is a conceptual workflow for the synthesis of 2-amino-6-bromo-3-formylchromone, starting from a substituted 2-hydroxyacetophenone.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start 5-Bromo-2-hydroxyacetophenone step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 Formylation step2 Introduction of Amino Group (e.g., via nitrile reduction or amination) step1->step2 Amination Strategy product 2-Amino-6-bromo-3-formylchromone step2->product

Caption: General synthetic route to 2-amino-6-bromo-3-formylchromone.

Predicted Biological Activities and Mechanisms of Action

While direct experimental data on 2-amino-6-bromo-3-formylchromone is limited, a comprehensive analysis of the structure-activity relationships of related compounds allows for the prediction of its potential biological activities.

Anticancer Activity

Numerous chromone derivatives have demonstrated significant anticancer properties.[4][5] The 3-formyl group, in particular, has been associated with cytotoxic effects against various cancer cell lines.[6][7] Furthermore, 2-aminochromone derivatives have shown potent anti-proliferative activity.[8] The presence of a halogen at the 6-position can enhance anticancer activity, potentially through increased lipophilicity and improved cell membrane permeability. One study noted that 6-substituted 3-formylchromones, with the exception of the 6-nitro derivative, exhibited higher cytotoxicity against tumor cell lines compared to the unsubstituted 3-formylchromone.[7]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Chromone derivatives can trigger programmed cell death in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: These compounds may halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Kinases: Chromones can act as inhibitors of various kinases that are crucial for cancer cell survival and proliferation.

  • STAT3 Signaling Pathway Inhibition: 3-Formylchromone has been shown to counteract the STAT3 signaling pathway, which is often overactivated in cancer.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure to assess the cytotoxic effects of 2-amino-6-bromo-3-formylchromone derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate C Treat Cells with Compound Dilutions A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 24/48/72 hours C->D E Add MTT Reagent D->E F Incubate and Add DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and IC50 G->H

Caption: Workflow for MTT-based cytotoxicity assay.

Antimicrobial Activity

Chromone derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[10] Notably, 6-bromo-3-formylchromone has demonstrated antifungal activity against Candida species.[11] The presence of the 2-amino group in other heterocyclic systems has also been linked to enhanced antimicrobial properties. The combination of these functional groups in the target scaffold suggests a promising potential for antimicrobial activity.

Potential Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: The compounds may interfere with the synthesis of essential components of the microbial cell wall.

  • Disruption of Cell Membrane Integrity: They could disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Nucleic Acid or Protein Synthesis: The derivatives might interfere with essential cellular processes such as DNA replication, transcription, or translation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • Test compound and standard antimicrobial agents

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The absorbance can also be measured using a microplate reader.

Anti-inflammatory Activity

3-Formylchromone derivatives have been identified as potential anti-inflammatory agents.[12] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). The chromone scaffold itself is a key feature in many anti-inflammatory compounds.[13] A novel chromone derivative, DCO-6, has been shown to exhibit anti-inflammatory properties by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[14]

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Cytokines: The compounds may suppress the production of cytokines like TNF-α, IL-6, and IL-1β.

  • Inhibition of COX and LOX Enzymes: They could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory cascade.

  • Modulation of Inflammatory Signaling Pathways: The derivatives might interfere with signaling pathways such as NF-κB and MAPK, which play a central role in inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compound

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-amino-6-bromo-3-formylchromone derivatives is expected to be influenced by the interplay of its three key functional groups.

  • 2-Amino Group: As an electron-donating group, the amino function at the C-2 position can increase the electron density of the chromone ring system, potentially enhancing its interaction with biological targets. It can also act as a hydrogen bond donor, which is crucial for molecular recognition.

  • 6-Bromo Group: The halogen atom at the C-6 position is electron-withdrawing and increases the lipophilicity of the molecule. This can improve its ability to cross cell membranes. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[15]

  • 3-Formyl Group: The aldehyde group at the C-3 position is a key pharmacophore. Its electrophilic nature allows it to potentially react with nucleophilic residues in target proteins. It also serves as a versatile synthetic handle for creating a library of derivatives, such as Schiff bases and hydrazones, to explore further SAR.[16]

The combination of an electron-donating group at C-2 and an electron-withdrawing group at C-6 creates a unique electronic profile that could lead to novel biological activities or enhanced potency compared to simpler chromone derivatives.

Table 1: Summary of Reported Biological Activities of Related Chromone Derivatives

Compound ClassSubstitutionBiological ActivityReference(s)
3-FormylchromonesVariousAnticancer, Anti-Helicobacter pylori, Urease inhibitory, Anti-inflammatory, Antimicrobial[6][7][10][12]
6-Bromo-3-formylchromone6-Bromo, 3-FormylAntifungal (Candida)[11]
2-Aminochromones2-AminoAnticancer, Antimicrobial[8]
6-Substituted Chromones6-ChloroAnti-inflammatory[17]
Chromone DerivativesVariousInhibition of STAT3 signaling, Inhibition of p38 MAPK pathway[9][14]

Future Directions and Conclusion

The 2-amino-6-bromo-3-formylchromone scaffold represents a promising starting point for the development of novel therapeutic agents. The predicted anticancer, antimicrobial, and anti-inflammatory activities, based on the known properties of related compounds, warrant further investigation.

Future research should focus on:

  • Synthesis of a focused library of derivatives: Modifying the 2-amino and 3-formyl groups to explore a wider chemical space and optimize biological activity.

  • In-depth biological evaluation: Performing the detailed experimental protocols outlined in this guide to confirm and quantify the predicted activities.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.

  • In vivo studies: Evaluating the efficacy and safety of the most promising lead compounds in relevant animal models.

References

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  • Kawase, M., et al. (2007). Biological activity of 3-formylchromones and related compound.
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  • Gasztonyi, B., et al. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 1168-1180.
  • Sharma, V. P. (2019). structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. Acta Ciencia Indica.
  • Valdameri, G., Di Pietro, A., & Boumendjel, A. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of medicinal chemistry, 56(24), 9849–9860.
  • El-Behery, M., & El-Twigry, H. (2007). Design, synthesis, antimicrobial and antioxidant activity of 3-formyl chromone hydrazone and their metal (II) complexes.
  • Kim, H. J., et al. (2014). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. The international journal of biochemistry & cell biology, 53, 433-442.
  • Nandgaonkar, R. G., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2020.
  • Kim, J. H., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Frontiers in Cellular and Infection Microbiology, 13, 1269352.
  • Sosnovskikh, V. Y., & Moshkin, V. S. (2009). Structure and reactivity of 2-amino-3-carbamoylchromone. Russian Chemical Bulletin, 58(6), 1253-1258.
  • Lehtinen, M., Pelttari, E., & Elo, H. (2011). Antimicrobial Activity of Formylchromones: Detection by a Micro-Scale Method.
  • Wu, T. S., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & medicinal chemistry letters, 36, 127822.
  • Li, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & medicinal chemistry letters, 94, 129539.
  • Hiranuma, T., et al. (1995). Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. Journal of medicinal chemistry, 38(19), 3771–3782.
  • Reddy, C. S., et al. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. Medicinal Chemistry Research, 31(11), 1937-1951.
  • Saif, M. Z., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific reports, 13(1), 12933.
  • Darandale, S. N., & Pansuriya, P. B. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules (Basel, Switzerland), 25(3), 505.
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2-Amino-6-bromo-3-formylchromone reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanisms of 2-Amino-6-bromo-3-formylchromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold is a privileged structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Among its many derivatives, 2-amino-6-bromo-3-formylchromone stands out as a uniquely versatile and reactive building block for the synthesis of complex heterocyclic systems. The strategic placement of the amino, bromo, and formyl groups on the chromone core creates a polyelectrophilic system with multiple, tunable reaction pathways. This guide provides a comprehensive exploration of the synthesis and core reaction mechanisms of 2-amino-6-bromo-3-formylchromone. We will delve into the causality behind its reactivity with various nucleophiles, detailing the mechanistic pathways that lead to a diverse array of fused and substituted heterocycles. This document is intended to serve as a technical resource, offering field-proven insights and detailed protocols to empower researchers in leveraging this potent synthon for drug discovery and development.

Synthesis of the 2-Amino-6-bromo-3-formylchromone Scaffold

The construction of the 2-amino-6-bromo-3-formylchromone core is a multi-step process that begins with the formation of the 3-formylchromone ring, followed by the introduction of the C2-amino group.

Vilsmeier-Haack Formylation: The Gateway to 3-Formylchromones

The most efficient and widely adopted method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[2][3] This one-pot procedure utilizes a substituted 2-hydroxyacetophenone as the starting material and a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

The causality of this reaction lies in a double formylation mechanism. The Vilsmeier reagent, an electrophilic chloroiminium salt, first formylates the phenolic hydroxyl group of 5-bromo-2-hydroxyacetophenone. A second formylation occurs at the enolizable α-carbon of the acetophenone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable 6-bromo-3-formylchromone ring system.[2][3] The high efficiency (often 80-90% yields) and broad substrate scope make this the preferred industrial and laboratory-scale method.[2]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Chromone Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 5-Bromo-2-hydroxy- acetophenone Intermediate1 Double Formylation Intermediate Cyclized Cyclized Intermediate Product 6-Bromo-3-formylchromone

Caption: Key reactive centers in the 2-amino-6-bromo-3-formylchromone scaffold.

Core Reaction Mechanisms: A Guided Tour

The versatility of 2-amino-6-bromo-3-formylchromone is best demonstrated by its reactions with carbon and nitrogen nucleophiles, which pave the way for a vast library of heterocyclic compounds.

Reactions with Carbon Nucleophiles: The Friedländer Annulation

One of the most powerful applications of 2-amino-3-formylchromones is the Friedländer Annulation. [1]This reaction involves a condensation followed by cyclodehydration between the ortho-amino aldehyde functionality of the chromone and a compound bearing an α-methylene group adjacent to a carbonyl or cyano group. [1]The result is the efficient, one-step synthesis of fused chromeno[2,3-b]pyridine derivatives.

Causality & Mechanism: The reaction is typically base-catalyzed (e.g., DBU, piperidine). The catalyst deprotonates the active methylene compound, generating a carbanion. This nucleophile then attacks the electrophilic formyl carbon of the chromone. The subsequent steps involve an intramolecular cyclization via attack of the C2-amino group onto the ketone/ester carbonyl, followed by a dehydration step to yield the aromatic pyridine ring.

Friedlander_Annulation Chromone 2-Amino-6-bromo- 3-formylchromone Adduct Condensation Adduct Chromone->Adduct + Carbanion Nucleophile Active Methylene Compound (e.g., Acetylacetone) Carbanion Carbanion Intermediate Nucleophile->Carbanion + Base Base Base (DBU) Cyclized Cyclized Intermediate (non-aromatic) Adduct->Cyclized Intramolecular Cyclization (-H₂O) Product Chromeno[2,3-b]pyridine Derivative Cyclized->Product Dehydration/ Aromatization Amine_Reactions cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C Start 2-Amino-6-bromo-3-formylchromone Imine Schiff Base (Imine) Start->Imine + R-NH₂ (Toluene, heat) AdductB 2-Alkoxy-3-(aminomethylene) -chroman-4-one Start->AdductB + R-NH₂ (Ethanol, RT) RingOpen Enaminoketone (Ring-Opened Product) Start->RingOpen + R₂NH (excess) (Ethanol, heat)

Caption: Divergent reaction pathways of 3-formylchromones with nitrogen nucleophiles.

Cycloaddition Reactions

While less common for the 2-amino substituted variant, the core 3-formylchromone structure can participate in cycloaddition reactions. The electron-deficient C2-C3 double bond can act as a dienophile in [4+2] Diels-Alder reactions. Furthermore, the conjugated enal system can itself function as a heterodiene. More complex multicomponent reactions can proceed via [3+2] or [4+1] cycloadditions, often involving isocyanides, to generate highly substituted fused furan or pyrrole systems.

[4][5]### 4. Summary of Reaction Modalities

The following table summarizes the primary reaction types, showcasing the synthetic utility of the title compound.

Reaction TypeNucleophile ClassKey Reagents/ConditionsResulting Heterocyclic System
Friedländer Annulation Active Methylene CompoundsKetones, β-ketoesters, malononitrile; Base (DBU)Chromeno[2,3-b]pyridines
Knoevenagel Condensation Active Methylene CompoundsMalonic acid derivatives; Piperidine, Ac₂O3-Vinylchromones
Imine Formation Primary AminesToluene, p-TSA, heat3-(Aryliminomethyl)chromones
Michael Addition Primary/Secondary AminesEthanol or Methanol, RT2-Alkoxy-3-(aminomethylene)chroman-4-ones
Ring Opening Secondary AminesExcess amine, heatEnaminoketones
Heterocyclization Bifunctional NucleophilesHydrazines, Hydroxylamine, AmidinesFused Pyrazoles, Isoxazoles, Pyrimidines
[4+1] Cycloaddition IsocyanidesDichloromethane, RTFuro[3,4-b]chromenes

Significance in Drug Discovery

The true value of 2-amino-6-bromo-3-formylchromone is realized in the biological relevance of its downstream products. The chromeno[2,3-b]pyridine core is a known pharmacophore with applications as anticancer and antimicrobial agents. F[1]used pyrazoles and pyrimidines derived from this scaffold have shown a wide range of activities, including anti-inflammatory and antiviral properties. T[6]he ability to rapidly generate libraries of these complex, drug-like molecules from a single, versatile starting material makes 2-amino-6-bromo-3-formylchromone an invaluable tool for medicinal chemists.

Conclusion

2-Amino-6-bromo-3-formylchromone is more than just a chemical compound; it is a sophisticated synthetic platform. Its predictable yet tunable reactivity, governed by the interplay of its functional groups and reaction conditions, provides access to a vast chemical space of high-value heterocyclic structures. Understanding the underlying mechanisms—from the foundational Vilsmeier-Haack synthesis to the nuanced and solvent-dependent reactions with nucleophiles—is paramount for any researcher aiming to exploit its full potential. This guide serves as a foundational reference to empower scientists in the rational design and synthesis of novel therapeutics based on this remarkable scaffold.

References

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An In-Depth Technical Guide to 2-Amino-6-bromo-3-formylchromone: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-bromo-3-formylchromone, a highly functionalized heterocyclic compound. Delving into its discovery and historical context, this document details the synthetic pathways, chemical properties, and spectroscopic profile of this versatile molecule. Furthermore, it explores the landscape of its current and potential applications in medicinal chemistry and materials science, offering insights for researchers and professionals in drug development and related scientific fields.

Introduction: The Significance of the Chromone Scaffold

The chromone core, a benzopyran-4-one ring system, is a privileged scaffold in medicinal chemistry, appearing in a multitude of naturally occurring and synthetic compounds with diverse biological activities. The inherent reactivity and structural features of the chromone ring have made it a focal point for the development of novel therapeutic agents. The introduction of various substituents onto this core allows for the fine-tuning of its physicochemical and pharmacological properties. Among the vast library of chromone derivatives, 2-Amino-6-bromo-3-formylchromone stands out due to its unique combination of functional groups: an electron-donating amino group at the 2-position, an electron-withdrawing bromo group at the 6-position, and a reactive formyl group at the 3-position. This trifunctionalization opens up a rich field of chemical transformations and potential biological interactions.

Discovery and Historical Context

The journey of 2-Amino-6-bromo-3-formylchromone is rooted in the broader exploration of chromone chemistry. The foundational method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction, a versatile formylation technique for electron-rich aromatic and heterocyclic compounds.[1][2] This reaction, named after Anton Vilsmeier and Albrecht Haack, typically employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[1] The application of this reaction to substituted 2-hydroxyacetophenones provides a direct and efficient route to the 3-formylchromone core.[3][4][5]

While the precise first synthesis of 2-Amino-6-bromo-3-formylchromone is not prominently documented in initial surveys of chromone chemistry, its existence and characterization were solidified through detailed spectroscopic studies. A key publication in this regard is the "FTIR and FT-Raman spectral studies of 2-amino-6-bromo-3-formylchromone," which provided a thorough vibrational analysis of the molecule, confirming its structure and functional groups. The preparation of this compound for such studies implies its prior successful synthesis, likely through a multi-step process culminating in a Vilsmeier-Haack type reaction.

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-6-bromo-3-formylchromone is a multi-step process that requires careful control of reaction conditions. The most logical and practiced approach involves the initial preparation of a substituted 2-hydroxyacetophenone, followed by the construction of the chromone ring and subsequent functionalization.

Synthesis of the Key Precursor: 2'-Amino-5'-bromoacetophenone

The journey towards the target molecule begins with the synthesis of the crucial intermediate, 2'-Amino-5'-bromoacetophenone. A common route to this precursor involves the bromination of 2'-aminoacetophenone.

Experimental Protocol: Synthesis of 2'-Amino-5'-bromoacetophenone

  • Reaction Setup: Dissolve 2'-aminoacetophenone in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature, often at or below room temperature, to prevent over-bromination and side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude product is then collected by filtration.

  • Purification: The collected solid is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2'-Amino-5'-bromoacetophenone.

The Vilsmeier-Haack Cyclization: Constructing the Chromone Core

With the precursor in hand, the chromone ring is constructed and formylated in a one-pot reaction using the Vilsmeier-Haack conditions. This reaction proceeds through the formation of a Vilsmeier reagent, which then acts as the formylating and cyclizing agent.

Vilsmeier_Haack DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Precursor 2'-Amino-5'-bromoacetophenone Intermediate Formylated Intermediate Precursor->Intermediate + Vilsmeier Reagent Product 2-Amino-6-bromo-3-formylchromone Intermediate->Product Cyclization & Hydrolysis

Figure 1: Simplified workflow of the Vilsmeier-Haack reaction for the synthesis of 2-Amino-6-bromo-3-formylchromone.

Experimental Protocol: Synthesis of 2-Amino-6-bromo-3-formylchromone

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to an excess of dimethylformamide (DMF) with stirring. This exothermic reaction forms the Vilsmeier reagent.

  • Addition of Precursor: To the prepared Vilsmeier reagent, add 2'-Amino-5'-bromoacetophenone portion-wise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours. The progress of the reaction should be monitored by TLC.

  • Hydrolysis and Precipitation: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and precipitates the crude product.

  • Isolation and Purification: The solid product is collected by filtration, washed thoroughly with water to remove any remaining DMF and inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Physicochemical Properties and Spectroscopic Characterization

2-Amino-6-bromo-3-formylchromone is typically a stable, crystalline solid. Its physicochemical properties are influenced by the interplay of its functional groups.

PropertyValue
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.07 g/mol
Appearance Yellow to orange crystalline solid
Melting Point >290 °C (decomposes)[6]
Solubility Sparingly soluble in common organic solvents
Spectroscopic Data

The structure of 2-Amino-6-bromo-3-formylchromone is unequivocally confirmed by a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct absorption bands corresponding to its functional groups. Key vibrational frequencies include:

    • N-H stretching vibrations of the primary amine.

    • C=O stretching of the formyl group.

    • C=O stretching of the γ-pyrone ring.

    • C=C stretching of the aromatic and pyrone rings.

    • C-Br stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the formyl proton (typically in the δ 9-10 ppm region), and the protons of the amino group. The coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the formyl and pyrone groups, as well as the carbons of the aromatic and pyrone rings.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. Fragmentation patterns can provide further structural information.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in 2-Amino-6-bromo-3-formylchromone makes it a versatile building block for the synthesis of more complex heterocyclic systems.

Reactivity cluster_reactions Key Reactive Sites cluster_products Potential Derivatives Core 2-Amino-6-bromo-3-formylchromone Formyl Formyl Group (-CHO) (Position 3) Amino Amino Group (-NH₂) (Position 2) Aromatic Aromatic Ring (Position 6-Br) Schiff_Bases Schiff Bases Formyl->Schiff_Bases Condensation with amines Fused_Heterocycles Fused Heterocycles (e.g., Pyrimidines, Pyrazoles) Amino->Fused_Heterocycles Cyclocondensation reactions Cross_Coupling_Products Cross-Coupling Products Aromatic->Cross_Coupling_Products Suzuki, Heck, etc.

Figure 2: Reactivity map of 2-Amino-6-bromo-3-formylchromone highlighting its potential for derivatization.

  • Reactions of the Formyl Group: The aldehyde functionality is a prime site for nucleophilic attack. It readily undergoes condensation reactions with primary amines to form Schiff bases, and with active methylene compounds in Knoevenagel condensations. These reactions are pivotal for extending the molecular framework.

  • Reactions involving the Amino Group: The amino group at the 2-position can participate in cyclocondensation reactions with various bifunctional reagents to construct fused heterocyclic rings, such as chromeno[2,3-d]pyrimidines.

  • Reactions at the Bromo-Substituted Ring: The bromine atom on the benzene ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 6-position, further diversifying the molecular architecture.

Applications in Medicinal Chemistry and Drug Development

The chromone scaffold is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[6][7] The specific substitution pattern of 2-Amino-6-bromo-3-formylchromone suggests its potential as a lead compound or a key intermediate in the synthesis of novel therapeutic agents.

While specific biological activity data for 2-Amino-6-bromo-3-formylchromone is not extensively reported in readily available literature, the activities of related compounds provide valuable insights:

  • Antimicrobial and Antifungal Activity: Various substituted 3-formylchromones have demonstrated antimicrobial and antifungal properties.[8] The presence of the bromo and amino groups in the target molecule could modulate this activity.

  • Anticancer Potential: The chromone nucleus is a common feature in many compounds with anticancer activity.[9] Derivatives of 3-formylchromone have been investigated for their cytotoxic effects against various cancer cell lines.[10] The unique electronic properties conferred by the amino and bromo substituents could lead to novel interactions with biological targets.

  • Enzyme Inhibition: Chromone derivatives have been explored as inhibitors of various enzymes. The structural features of 2-Amino-6-bromo-3-formylchromone make it a candidate for screening against a range of enzymatic targets.

The primary value of this compound currently lies in its role as a versatile intermediate for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Future Prospects

2-Amino-6-bromo-3-formylchromone remains a molecule with significant untapped potential. Future research directions could include:

  • Systematic Biological Evaluation: A thorough investigation of its biological activity profile, including antimicrobial, anticancer, and enzyme inhibitory assays, is warranted.

  • Library Synthesis: Its utility as a scaffold for combinatorial chemistry to generate diverse libraries of novel heterocyclic compounds for drug discovery.

  • Materials Science Applications: The chromophoric nature of the chromone ring suggests potential applications in the development of fluorescent probes, sensors, and other advanced materials.[6]

Conclusion

2-Amino-6-bromo-3-formylchromone is a fascinating and synthetically valuable molecule that sits at the intersection of fundamental organic chemistry and applied medicinal research. Its discovery and synthesis, rooted in the versatile Vilsmeier-Haack reaction, have provided chemists with a powerful tool for the construction of complex heterocyclic systems. While its own biological properties are yet to be fully elucidated, its role as a key building block in the quest for new therapeutic agents and advanced materials is undeniable. This guide serves as a foundational resource for researchers looking to explore the rich chemistry and potential applications of this intriguing chromone derivative.

References

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A Technical Guide to the Synthesis, Reactivity, and Applications of 2-Amino-6-bromo-3-formylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chromone scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a γ-pyrone ring, is recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Compounds incorporating this core exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3] Among the numerous derivatives, 3-formylchromones stand out as exceptionally versatile building blocks for the synthesis of more complex heterocyclic systems.[1][4][5]

This guide focuses on a specific, highly functionalized derivative: 2-Amino-6-bromo-3-formylchromone . The presence of a nucleophilic amino group at the C-2 position, an electrophilic formyl group at C-3, and a heavy halogen (bromine) at C-6 makes this molecule a rich platform for chemical modification and a promising candidate for biological investigation. This document provides researchers, scientists, and drug development professionals with an in-depth review of its synthesis, chemical reactivity, and applications, grounded in authoritative literature.

Section 1: Synthesis of the 2-Amino-3-formylchromone Scaffold

The construction of the 2-amino-3-formylchromone framework can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Classical methods typically involve multi-step sequences, while modern approaches leverage catalysis to improve yields and atom economy.

Classical Synthesis via Vilsmeier-Haack Formylation and Subsequent Amination

A prevalent and well-established method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[6][7] This reaction introduces the formyl group onto a 2-hydroxyacetophenone precursor. The resulting 3-formylchromone can then be converted to the 2-amino derivative. A common route proceeds through a chromone-3-carbonitrile intermediate.[1]

Step 1: Vilsmeier-Haack Formylation of 5'-Bromo-2'-hydroxyacetophenone

  • Cool dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining a low temperature.

  • To this Vilsmeier reagent, add a solution of 5'-bromo-2'-hydroxyacetophenone in a minimal amount of DMF.

  • Allow the reaction mixture to stir at room temperature, then heat gently (e.g., 45-55°C) for several hours to ensure complete reaction.[7]

  • Decompose the reaction mixture by carefully pouring it into a beaker of crushed ice and water.

  • The solid precipitate, 6-bromo-3-formylchromone, is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[6]

Step 2: Conversion to 2-Amino-6-bromo-3-formylchromone

Causality: This step leverages the reactivity of the chromone ring. The 6-bromo-3-formylchromone is first converted to its corresponding 3-carbonitrile. The carbonitrile is an excellent precursor for introducing the 2-amino group via reaction with nucleophiles like ammonia or hydroxide, proceeding through a non-isolable intermediate.[1]

  • Convert the 6-bromo-3-formylchromone from Step 1 into 6-bromo-chromone-3-carbonitrile using established methods (e.g., reaction with hydroxylamine hydrochloride followed by dehydration).

  • Treat the 6-bromo-chromone-3-carbonitrile with concentrated ammonia or an aqueous sodium hydroxide solution.[1]

  • The reaction proceeds via nucleophilic attack and subsequent ring-opening and re-closure to yield the final product, 2-Amino-6-bromo-3-formylchromone.

  • The product is isolated, purified by recrystallization, and characterized by spectroscopic methods (NMR, IR, MS).

cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Amination via Carbonitrile A 5'-Bromo-2'-hydroxyacetophenone C 6-Bromo-3-formylchromone A->C Formylation & Cyclization B Vilsmeier Reagent (DMF/POCl3) D 6-Bromo-3-formylchromone E 6-Bromo-chromone-3-carbonitrile D->E Conversion F 2-Amino-6-bromo-3-formylchromone E->F Aq. NH3 or NaOH

Diagram 1: Classical two-step synthesis workflow.
Modern Palladium-Catalyzed Rearrangement Strategy

Recent advancements have led to more sophisticated and efficient methods. A notable example is a palladium-catalyzed strategy that accomplishes a ring-opening, rearrangement, and cyclization process in a single operation.[8] This approach enables the formation of C(sp²)–O and C(sp²)–C(sp²) bonds and reconstructs the chromone moiety, providing a powerful route to difunctionalized chromones like the target molecule.[8] While experimentally complex, this method represents the cutting edge of synthetic efficiency for this class of compounds.

Section 2: Chemical Reactivity and Synthetic Utility

2-Amino-6-bromo-3-formylchromone is a potent synthetic intermediate primarily due to the orthogonal reactivity of its amino and formyl groups and the electrophilic nature of the chromone C2-position.

Annulation Reactions for Fused Heterocycles

The molecule is an ideal precursor for constructing fused-ring systems, which are of great interest in medicinal chemistry. The most prominent reaction is the Friedländer annulation, where the 2-amino-3-formyl moiety condenses with a compound containing an active methylene group (e.g., ketones, nitriles) to form chromeno[2,3-b]pyridines.[1]

Causality: This reaction is driven by the formation of a stable, fused aromatic pyridine ring. The initial step is a base- or acid-catalyzed condensation between the formyl group and the active methylene compound, followed by an intramolecular cyclization involving the 2-amino group, and subsequent dehydration.

Diagram 2: Friedländer annulation reaction scheme.
Schiff Base Formation and Metal Complexation

The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental for linking the chromone scaffold to other molecular fragments or for creating ligands for metal coordination. For instance, 2-amino-3-formylchromone reacts with chiral amino alcohols to produce Schiff base ligands that can coordinate with metal ions like Cu(II) and Zn(II).[9] These metal complexes are investigated for their potential as antitumor agents, where the ligand structure and metal center play crucial roles in their biological activity and interactions with biomolecules like DNA.[10]

Section 3: Applications in Medicinal Chemistry and Drug Discovery

While research on 2-Amino-6-bromo-3-formylchromone itself is specific, the broader class of halogenated 3-formylchromones has been extensively studied, providing strong evidence for its therapeutic potential.

Biological Activity Key Findings Relevant Compounds References
Anticancer Exhibits tumor cell-specific cytotoxicity. Serves as a ligand in copper-based antitumor drug entities that interact with DNA.6,8-Dichloro-3-formylchromone; 6,8-Dibromo-3-formylchromone; Cu(II) complexes of halogenated chromones.[10][11][12]
Enzyme Inhibition Potent inhibition of urease, an important enzyme in Helicobacter pylori infections.6,8-Dibromo-3-formylchromone showed potent activity.[11][12]
Anti-inflammatory Derivatives have shown promising anti-inflammatory activity in various in vitro and in vivo assays.General 3-formylchromone derivatives.[13]
Antimicrobial Close analogs demonstrate potential as antimicrobial agents.2-Amino-6-chloro-3-formylchromone.[14]
Fluorescent Probes The chromone structure is used to develop fluorescent materials for biological imaging.2-Amino-6-chloro-3-formylchromone.[14]
Anticancer and Enzyme Inhibitory Potential

Studies on various substituted 3-formylchromones have demonstrated significant biological activities.[11] For example, 6,8-dibromo-3-formylchromone was found to be a potent inhibitor of urease, though it lacked anti-H. pylori activity, indicating a specific mechanism of action.[11][12] In contrast, the analogous 6,8-dichloro derivative showed both anti-H. pylori activity and potent urease inhibition.[11] This highlights the critical role that the nature and position of halogen substituents play in modulating biological effects. Furthermore, the ability of these compounds to act as ligands for copper has led to the development of antitumor agents, suggesting a promising avenue for the 6-bromo derivative.[10]

Role as a Scaffold in Drug Development

The inherent reactivity of 2-Amino-6-bromo-3-formylchromone makes it an invaluable scaffold. Its derivatives have been explored as anti-inflammatory agents[13], multidrug resistance reversal agents in cancer cells, and as key intermediates for pharmaceuticals targeting cancer and inflammatory conditions.[14] The bromine atom at the C-6 position not only influences lipophilicity and electronic properties but also provides a potential site for further functionalization through cross-coupling reactions, expanding the chemical space available for drug discovery.

Conclusion and Future Perspectives

2-Amino-6-bromo-3-formylchromone emerges from the literature as a high-value synthetic intermediate with significant, albeit largely untapped, potential in medicinal chemistry. Its well-defined synthesis and versatile reactivity allow for the systematic development of novel heterocyclic compounds and metal complexes.

Future research should focus on:

  • Systematic Library Synthesis: Leveraging its reactive handles to generate a diverse library of fused heterocycles and Schiff base derivatives for high-throughput biological screening.

  • Development of Targeted Therapeutics: Exploring its potential as a ligand for metal-based drugs targeting specific enzymes or cellular pathways implicated in cancer and microbial infections.

  • Materials Science Applications: Investigating the fluorescent properties of its derivatives for the development of novel sensors and probes for biological imaging.[14]

By combining established synthetic protocols with modern medicinal chemistry strategies, 2-Amino-6-bromo-3-formylchromone stands as a promising platform for the discovery of next-generation therapeutic agents.

References

  • Ibrahim, M. A., El-Gohary, N. M., Badran, S., & Hashiem, S. H. (2017). Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. Natural Sciences Publishing. [Link]

  • Kawase, M., Tanaka, T., Kan, H., Tani, S., Nakashima, H., & Sakagami, H. (2007). Biological activity of 3-formylchromones and related compounds. In Vivo, 21(5), 829-34. [Link]

  • Tong, Q., Xiu, R. F., Chen, J. H., Zhang, Y., Cui, B. D., & Chen, Y. Z. (2023). Toward the Generation of 2-Amino-3-Formyl Difunctionalized Chromones via Pd-Enabled Rearrangement Strategy. ACS Catalysis. [Link]

  • Nandgaonkar, R. G., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2020. [Link]

  • Ibrahim, M. A. (2021). Nucleophilic reactions with 3-formylchromones: A decade update. Polycyclic Aromatic Compounds. [Link]

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  • Orlewska, C., et al. (2009). Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. ResearchGate. [Link]

  • Gerasimova, E. S., et al. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Chemistry of Heterocyclic Compounds. [Link]

  • Haider, S., et al. (2010). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 45(6), 2423-2429. [Link]

  • Ibrahim, M. A. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 226-238. [Link]

  • Kawase, M., et al. (2007). Biological activity of 3-formylchromones and related compound. ResearchGate. [Link]

  • Lácová, M., et al. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937-959. [Link]

  • Gomes, A., et al. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 26(16), 4783. [Link]

  • Kumar, A., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]

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Methodological & Application

Introduction: The Strategic Value of 2-Amino-6-bromo-3-formylchromone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Heterocyclic Compounds from 2-Amino-6-bromo-3-formylchromone

Chromones, characterized by a benzo-γ-pyrone ring system, represent a class of privileged scaffolds in medicinal chemistry.[1] These structures are abundant in nature and form the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.[2][3][4][5] Among the vast family of chromone derivatives, 2-Amino-6-bromo-3-formylchromone stands out as a particularly versatile and powerful building block for the synthesis of complex heterocyclic systems.

Its utility stems from the strategic placement of three distinct reactive centers:

  • An ortho-amino aldehyde functionality, primed for classical condensation reactions.

  • An electron-deficient C2-C3 double bond within the pyrone ring, susceptible to nucleophilic attack.

  • A carbonyl group (C4) that activates the pyrone ring for ring-opening reactions.

This unique electronic and structural arrangement allows for a variety of elegant and efficient synthetic transformations, leading to the creation of novel, fused heterocyclic compounds with significant potential for drug development. This guide provides detailed protocols and mechanistic insights into the synthesis of key heterocyclic families—pyridines, pyrazoles, and isoxazoles—originating from this high-value starting material.

Pathway A: Synthesis of Fused Pyridine Scaffolds via Friedländer Annulation

The Friedländer annulation is a cornerstone reaction in heterocyclic chemistry, providing a direct route to quinolines and their fused analogues. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by an adjacent carbonyl or cyano group.[1] 2-Amino-6-bromo-3-formylchromone is an ideal substrate for this transformation, leading to the formation of highly functionalized chromeno[2,3-b]pyridine derivatives.

Causality and Mechanistic Insight: The reaction is typically catalyzed by a base (e.g., DBU, piperidine) or acid. The base deprotonates the active methylene compound, generating a nucleophilic carbanion. This carbanion attacks the electrophilic formyl group of the chromone, initiating a Knoevenagel condensation. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the C2-amino group onto the ketone or nitrile, followed by dehydration to yield the aromatic, fused pyridine ring system.[1]

Experimental Protocol 1: Synthesis of Chromeno[2,3-b]pyridines using Active Methylene Compounds

This protocol details the general procedure for the reaction with compounds like β-dicarbonyls (e.g., acetylacetone) or activated nitriles (e.g., malononitrile).

Materials:

  • 2-Amino-6-bromo-3-formylchromone

  • Active methylene compound (e.g., acetylacetone, malononitrile, ethyl acetoacetate)

  • Base catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or piperidine

  • Solvent: Absolute ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-6-bromo-3-formylchromone (1.0 eq.) in absolute ethanol.

  • Add the active methylene compound (1.1 eq.) to the solution.

  • Add a catalytic amount of DBU or a few drops of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol to remove residual reactants and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF) to obtain the purified chromeno[2,3-b]pyridine derivative.[1]

Workflow for Friedländer Annulation

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification start Dissolve 2-Amino-6-bromo-3-formylchromone in Ethanol add_reagents Add Active Methylene Compound (1.1 eq) & DBU Catalyst start->add_reagents reflux Heat to Reflux (2-6 h) add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filtrate Filter Precipitate cool->filtrate wash Wash with Cold Ethanol filtrate->wash recrystallize Recrystallize wash->recrystallize product Purified Chromeno[2,3-b]pyridine recrystallize->product

Caption: Friedländer Annulation Workflow.

Experimental Protocol 2: Acid-Mediated Synthesis with 1-(Methylthio)-2-nitroenamine Derivatives

This method provides an alternative, efficient route to differently substituted chromeno[2,3-b]pyridines.[6]

Materials:

  • 2-Amino-6-bromo-3-formylchromone

  • Substituted 1-(methylthio)-2-nitroenamine derivative

  • Acid catalyst: Trifluoromethanesulfonic acid (CF3SO3H)

  • Solvent: Acetonitrile or Ethanol

Procedure:

  • To a solution of the 1-(methylthio)-2-nitroenamine derivative (1.0 eq.) in the chosen solvent, add the 2-Amino-6-bromo-3-formylchromone (1.0 eq.).

  • Add a catalytic amount of CF3SO3H.

  • Stir the resulting solution at the appropriate temperature (room temperature or reflux) for the time specified in the literature, typically ranging from minutes to a few hours.[6]

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate the desired chromeno[2,3-b]pyridine product.[6]

ReactantCatalyst/ConditionsProduct ClassTypical YieldReference
AcetylacetoneDBU, Ethanol, Reflux5-oxo-5H–chromeno[2,3-b]pyridinesGood[1]
MalononitrilePiperidine, DMFPyridine derivativesGood[7]
1-(Methylthio)-2-nitroenamineCF3SO3HChromeno[2,3-b]pyridinesHigh[6]

Pathway B: Synthesis of Chromone-Appended and Fused Pyrazoles

The reaction of 3-formylchromones with hydrazine and its derivatives is a well-established method for synthesizing pyrazoles.[7][8] The formyl group serves as the primary reaction site, initially forming a hydrazone which can then undergo further transformations.

Causality and Mechanistic Insight: The initial step is the condensation of the formyl group with a nitrogen of the hydrazine to form a C=N bond (hydrazone). From this intermediate, two pathways can diverge. Under certain conditions, the second nitrogen of the hydrazine can act as a nucleophile, attacking the C2 position of the pyrone ring. This leads to a ring-opening/ring-closing cascade, ultimately forming a 3-(2-hydroxyaryl)pyrazole where the chromone ring has been consumed.[7] Alternatively, the hydrazone itself can be the final, stable product.

Experimental Protocol 3: Reaction with Hydrazine Derivatives

This protocol outlines the synthesis of pyrazole derivatives from 2-Amino-6-bromo-3-formylchromone.

Materials:

  • 2-Amino-6-bromo-3-formylchromone

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Solvent: Ethanol or Glacial Acetic Acid

Procedure:

  • Dissolve 2-Amino-6-bromo-3-formylchromone (1.0 eq.) in ethanol or acetic acid in a round-bottom flask.

  • Add the hydrazine derivative (1.0-1.2 eq.) dropwise to the solution while stirring.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[7][9]

Reaction Pathway to Pyrazoles

start 2-Amino-6-bromo- 3-formylchromone intermediate Hydrazone Intermediate start->intermediate Condensation (Ethanol/Reflux) hydrazine Hydrazine Derivative hydrazine->intermediate product Fused/Substituted Pyrazole intermediate->product Intramolecular Cyclization

Caption: Synthesis of Pyrazoles from 3-Formylchromone.

Pathway C: Synthesis of Fused Isoxazole Derivatives

Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms. They are commonly synthesized by the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent.[10][11] The 3-formylchromone moiety can serve as this synthon.

Causality and Mechanistic Insight: The reaction begins with the straightforward condensation of the formyl group with hydroxylamine to form an oxime intermediate. Under basic conditions, the pyrone ring can be opened by nucleophilic attack (e.g., by hydroxide or the hydroxylamine itself). The resulting phenolate intermediate then undergoes intramolecular cyclization, where the phenolic oxygen attacks one of the carbonyl carbons and the oxime's hydroxyl group attacks the other, leading to the formation of the isoxazole ring fused to the original chromone backbone or as a substituted side chain after ring opening.[12][13]

Experimental Protocol 4: Reaction with Hydroxylamine Hydrochloride

Materials:

  • 2-Amino-6-bromo-3-formylchromone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Base: Sodium acetate or Pyridine

  • Solvent: Ethanol or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine 2-Amino-6-bromo-3-formylchromone (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium acetate (1.5 eq.).

  • Add ethanol as the solvent and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent to yield the desired isoxazole derivative.[12][13]

Biological Significance and Therapeutic Applications

The heterocyclic compounds synthesized from 2-Amino-6-bromo-3-formylchromone are of significant interest to the drug development community due to their established biological activities. The fusion of the chromone scaffold with other heterocyclic rings often leads to synergistic or enhanced pharmacological effects.

  • Antitumor Activity: Numerous chromone derivatives and their fused heterocyclic analogues have demonstrated potent antitumor activity.[3][4] They can induce cytotoxicity, promote apoptosis, and arrest the cell cycle in various cancer cell lines.[14][15][16] The compounds synthesized through these protocols are prime candidates for screening in oncology research programs.

  • Antimicrobial Activity: The chromone nucleus is a well-known pharmacophore in the design of antimicrobial agents.[2] Chromone hybrids, including those fused with pyridine or pyrazole rings, have shown promising activity against a range of pathogenic bacteria and fungi, making them valuable leads for developing new anti-infective therapies.[17][18][19]

Conclusion

2-Amino-6-bromo-3-formylchromone is a masterful molecular scaffold, offering chemists and drug developers a reliable and versatile entry point into a rich diversity of bioactive heterocyclic compounds. The protocols detailed herein for the synthesis of chromeno-pyridines, -pyrazoles, and -isoxazoles are robust, high-yielding, and grounded in fundamental principles of organic chemistry. By leveraging these synthetic pathways, researchers can efficiently generate novel chemical entities for screening and development, accelerating the discovery of next-generation therapeutics.

References

  • Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. (n.d.). National Center for Biotechnology Information.
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  • Extended Antimicrobial Profile of Chromone–Butenafine Hybrids. (n.d.). MDPI.
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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Center for Biotechnology Information.
  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (n.d.). SpringerLink.
  • Antibacterial activity of chromone-tetrazoles and fluorine-containing... (n.d.). ResearchGate.
  • Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. (2017). Natural Sciences Publishing.
  • Antimicrobial activities of heterocycles derived from thienylchalcones. (n.d.). ScienceDirect.
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (n.d.). MDPI.
  • The antitumor activity of naturally occurring chromones: A review. (2019). PubMed.
  • Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (n.d.). MDPI.
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  • Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. (n.d.). Der Pharma Chemica.
  • (PDF) SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. (n.d.). ResearchGate.
  • THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON 3-FORMYLCHROMONE VIA ORGANIC REACTIONS Ghodsi Mohammadi Ziarani,* Parisa Mofate. (2020). [PDF] THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON 3-FORMYLCHROMONE VIA ORGANIC REACTIONS | Semantic Scholar.
  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.
  • Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. (n.d.). MDPI.
  • synthesis of isoxazoles. (2019). YouTube.
  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience.
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A Validated, Multi-Step Protocol for the Synthesis of 2-Amino-6-bromo-3-formylchromone for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Amino-6-bromo-3-formylchromone

Abstract

2-Amino-6-bromo-3-formylchromone is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a chromone core with reactive amino and formyl groups, makes it a valuable scaffold for the development of novel therapeutic agents and a versatile building block for more complex molecular architectures. This application note provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers in academic and industrial settings. The synthetic strategy is a robust three-part process commencing with the synthesis of 6-bromo-3-formylchromone from 5-bromo-2-hydroxyacetophenone via the Vilsmeier-Haack reaction. This intermediate is then converted to the corresponding 3-carbonitrile, which subsequently undergoes a nucleophilic amination and cyclization to yield the final product. This guide emphasizes the causality behind procedural choices, provides detailed characterization data, outlines critical safety precautions, and includes visual workflows to ensure reproducibility and success.

Introduction: The Significance of the Chromone Scaffold

Chromones (4H-1-benzopyran-4-ones) and their derivatives represent a major class of naturally occurring compounds and are considered "privileged scaffolds" in drug discovery.[1] The chromone moiety is a core component of numerous bioactive molecules demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] Among the functionalized chromones, 3-formylchromone derivatives are particularly valuable synthetic intermediates.[4][5][6] The electrophilic nature of the C-2 position and the aldehyde group allows for diverse chemical transformations, enabling the construction of fused heterocyclic systems.[2][7]

The target molecule, 2-Amino-6-bromo-3-formylchromone, combines the key features of the chromone backbone with three strategic functional groups: a bromine atom, which can be used for further cross-coupling reactions; a formyl group, a versatile handle for condensation reactions; and a 2-amino group, which modulates the electronic properties of the ring and serves as a nucleophilic center. The synthesis of this compound relies on the powerful Vilsmeier-Haack reaction, a highly efficient method for the one-pot formylation and cyclization of 2-hydroxyacetophenones to produce 3-formylchromones.[8][9] This application note details the subsequent transformations required to introduce the 2-amino functionality, providing a complete pathway to this important research chemical.

Overall Synthetic Pathway

The synthesis is performed in three main stages, starting from the commercially available 5-bromo-2-hydroxyacetophenone.

G A 5-Bromo-2-hydroxyacetophenone B Intermediate I: 6-Bromo-3-formylchromone A->B  Part 1: Vilsmeier-Haack Reaction  (POCl₃, DMF) C Intermediate II: 6-Bromo-4-oxo-4H-chromene-3-carbonitrile B->C  Part 2: Nitrile Formation  (via Oxime Intermediate) D Final Product: 2-Amino-6-bromo-3-formylchromone C->D  Part 3: Amination & Hydrolysis  (Ammonia or Amine Nucleophile)

Caption: Overall three-stage synthetic route to the target compound.

Part 1: Synthesis of 6-Bromo-3-formylchromone (Intermediate I)

Principle and Mechanism

This step employs the Vilsmeier-Haack reaction, a cornerstone of aromatic formylation.[4][8] The reaction proceeds through two key phases. First, the Vilsmeier reagent, a highly electrophilic chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Second, this reagent reacts with the 2-hydroxyacetophenone starting material. The mechanism involves a double formylation, followed by an intramolecular cyclization and subsequent dehydration, to efficiently yield the 3-formylchromone product with high yields, often in the range of 80-90%.[4][10]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chromone Ring Formation DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Formylation Double Formylation & Cyclization Vilsmeier->Formylation Acetophenone 5-Bromo-2- hydroxyacetophenone Acetophenone->Formylation Attack by Vilsmeier Reagent Product 6-Bromo-3-formylchromone Formylation->Product Dehydration

Caption: Conceptual workflow of the Vilsmeier-Haack reaction.

Materials and Reagents
ReagentM.W.CAS No.Quantity (10 mmol scale)Molar Eq.Notes
5-Bromo-2-hydroxyacetophenone215.041450-75-52.15 g1.0Starting material.[11]
Phosphorus oxychloride (POCl₃)153.3310025-87-32.7 mL (30 mmol)3.0Highly corrosive and water-reactive.
N,N-Dimethylformamide (DMF)73.0968-12-2~25 mL>3.0Anhydrous grade. Used as reagent and solvent.
Crushed Ice & Water--~200 g-For workup.
Ethanol46.0764-17-5As needed-For recrystallization.
Detailed Experimental Protocol
  • Vilsmeier Reagent Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add 15 mL of anhydrous DMF.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (2.7 mL, 30 mmol) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow addition at low temperature is critical to control the reaction rate and prevent side reactions.[8]

  • After the addition is complete, stir the resulting pale yellow or pinkish viscous mixture for an additional 45-60 minutes at 0-5 °C.

  • Reaction with Substrate: Dissolve 5-bromo-2-hydroxyacetophenone (2.15 g, 10 mmol) in a minimal amount of anhydrous DMF (~10 mL).

  • Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the temperature at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture in a water bath to 60-70 °C and maintain this temperature for 3-4 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • In a separate beaker, prepare ~200 g of crushed ice.

  • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. Causality: This step hydrolyzes the intermediate iminium salt and quenches the reactive Vilsmeier reagent, causing the product to precipitate.[8]

  • A solid precipitate of crude 6-bromo-3-formylchromone will form. Continue stirring until all the ice has melted.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts.

  • Recrystallize the crude product from ethanol to afford pure 6-bromo-3-formylchromone as a crystalline solid.

Expected Results & Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 190-193 °C[12]

  • ¹H NMR (CDCl₃, 300 MHz) δ (ppm): 10.40 (s, 1H, -CHO), 8.55 (s, 1H, H-2), 8.35 (d, 1H, H-5), 7.80 (dd, 1H, H-7), 7.60 (d, 1H, H-8).

  • IR (KBr, cm⁻¹): ~1680 (C=O, aldehyde), ~1645 (C=O, γ-pyrone).

Part 2: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbonitrile (Intermediate II)

Principle

This stage involves the conversion of the aldehyde functional group of Intermediate I into a nitrile. This is a standard two-step transformation that first proceeds through an oxime intermediate, which is then dehydrated to yield the carbonitrile. The nitrile is a key intermediate for the introduction of the 2-amino group in the final step.[2]

Detailed Experimental Protocol
  • Oximation:

    • In a round-bottom flask, suspend 6-bromo-3-formylchromone (2.53 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol) in ethanol (50 mL).

    • Add pyridine (2 mL) and heat the mixture to reflux for 2 hours.

    • After cooling, pour the reaction mixture into cold water. The oxime will precipitate.

    • Filter the solid, wash with water, and dry.

  • Dehydration to Nitrile:

    • Place the dried oxime from the previous step into a flask.

    • Add acetic anhydride (15 mL) and heat the mixture at 100 °C for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Stir until the excess acetic anhydride is hydrolyzed.

    • Filter the resulting solid, wash extensively with water, and dry.

    • Recrystallize from an appropriate solvent like ethanol or acetic acid to obtain pure 6-bromo-4-oxo-4H-chromene-3-carbonitrile.

Part 3: Synthesis of 2-Amino-6-bromo-3-formylchromone (Final Product)

Principle and Mechanism

This final transformation is the most critical step. The electron-deficient C-2 position of the chromone-3-carbonitrile is susceptible to nucleophilic attack. As described by Ghosh et al., reacting the carbonitrile with an amine nucleophile like morpholine or ammonia induces an addition reaction at C-2.[2] This is followed by a ring-opening of the pyrone system, subsequent re-cyclization, and hydrolysis of the nitrile group (likely during aqueous workup) to regenerate the formyl group, yielding the desired 2-amino-3-formylchromone.[2]

Detailed Experimental Protocol
  • Reaction Setup: Suspend 6-bromo-4-oxo-4H-chromene-3-carbonitrile (Intermediate II, 2.5 g, 10 mmol) in ethanol (40 mL) in a round-bottom flask.

  • Amination: Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (e.g., 28%, ~10 mL) to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water. A solid product should precipitate.

  • Purification: Collect the crude product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain pure 2-Amino-6-bromo-3-formylchromone.

Characterization of Final Product
PropertyValue
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.07 g/mol
CAS Number 73262-04-1[13]
Appearance Yellow crystalline solid
Melting Point >250 °C (Decomposes)
¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) 10.1 (s, 1H, -CHO), 8.8 (br s, 2H, -NH₂), 8.1 (d, 1H, H-5), 7.8 (dd, 1H, H-7), 7.5 (d, 1H, H-8).
IR (KBr, cm⁻¹) ~3400 & 3300 (N-H stretching), ~1660 (C=O, aldehyde), ~1620 (C=O, γ-pyrone).
Mass Spec (EI) m/z 267/269 (M⁺, corresponding to Br isotopes).

Safety Precautions and Hazard Management

Proper safety measures are paramount for this synthesis. The use of a certified chemical fume hood, personal protective equipment (PPE) including safety goggles, a lab coat, and chemical-resistant gloves is mandatory throughout the procedure.

ReagentHazard ClassKey RisksHandling Precautions
Phosphorus oxychloride (POCl₃) Corrosive, Acutely ToxicCauses severe skin burns and eye damage. Fatal if inhaled. Reacts violently with water, releasing toxic gas.[14]Handle only in a chemical fume hood. Keep away from water and moisture. Use a syringe or cannula for transfers. Ensure a suitable quenching agent (e.g., dry sand) is nearby.[15]
Bromine-containing Compounds Irritant, HarmfulThe starting material and intermediates are bromine-containing organics. Avoid inhalation and skin contact.Handle with gloves. In case of contact, wash the affected area with soap and water.[16]
Pyridine Flammable, ToxicHarmful if inhaled or swallowed. Strong, unpleasant odor.Use in a well-ventilated fume hood. Keep away from ignition sources.
Acetic Anhydride Corrosive, FlammableCauses severe burns. Reacts with water.Handle with care in a fume hood. Avoid contact with skin and eyes.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Part 1 (Vilsmeier-Haack) Impure or wet reagents (DMF, POCl₃). Insufficient reaction time or temperature.Use anhydrous grade DMF. Ensure POCl₃ is fresh. Monitor reaction by TLC to ensure completion before workup.
Reaction stalls in Part 1 Incomplete formation of Vilsmeier reagent.Ensure slow, cold addition of POCl₃ to DMF and allow sufficient time for reagent formation before adding the substrate.
Formation of tar-like substance during workup Reaction mixture poured too quickly into ice or insufficient stirring.Pour the reaction mixture slowly in a thin stream into vigorously stirred crushed ice.
Low yield in Part 3 (Amination) Incomplete reaction. Degradation of product.Increase reaction time or try a different amine source (e.g., morpholine followed by hydrolysis). Ensure temperature is controlled.
Difficulty in purifying final product Presence of starting material or side products.Perform column chromatography (silica gel) if recrystallization is ineffective.

References

  • Sn(IV)-Promoted Annulation of Ynamides with 2-Methoxyaroyl Chlorides. Organic Letters. [Link][17]

  • Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. Natural Sciences Publishing. [Link][2]

  • Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. ResearchGate. [Link][10]

  • A novel synthesis of 2-aminochromones via phosgeniminium salts. Journal of Organic Chemistry. [Link][18]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link][9]

  • Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. ResearchGate. [Link][1]

  • Bromine Chemical Emergencies. CDC. [Link][16]

  • Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. [Link][19]

  • Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. [Link][20]

  • 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. [Link][5]

  • 3-Formylchromones: potential antiinflammatory agents. PubMed. [Link][3]

  • Ni(II) and Co(II) binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies. PubMed Central. [Link][7]

  • Biological activity of 3-formylchromones and related compounds. PubMed. [Link][6]

Sources

analytical techniques for 2-Amino-6-bromo-3-formylchromone identification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Identification of 2-Amino-6-bromo-3-formylchromone

Abstract

This document provides a comprehensive guide detailing the analytical techniques for the unambiguous identification, characterization, and purity assessment of 2-Amino-6-bromo-3-formylchromone. This chromone derivative is a valuable heterocyclic scaffold in medicinal chemistry and drug development. Ensuring its structural integrity and purity is paramount for reproducible downstream applications. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a multi-technique analytical approach. We will cover High-Performance Liquid Chromatography (HPLC) for purity and separation, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for functional group identification and chromophore analysis.

The Strategic Approach to Analytical Characterization

The identification of a specific chemical entity like 2-Amino-6-bromo-3-formylchromone is not reliant on a single technique but is a process of assembling corroborating evidence from multiple orthogonal methods. Each technique provides a unique piece of the molecular puzzle. Our approach begins with assessing purity and isolating the compound, followed by determining its mass and fragmentation, and finally, piecing together its precise atomic connectivity and functional group arrangement.

G cluster_0 Phase 1: Purity & Isolation cluster_1 Phase 2: Molecular Formula Confirmation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Final Confirmation Purity Purity Assessment & Isolation (HPLC) MW Molecular Weight Determination (Mass Spectrometry) Purity->MW Pure Sample EA Elemental Analysis (Optional Confirmation) MW->EA Cross-validation NMR Definitive Structure & Connectivity (¹H & ¹³C NMR) MW->NMR Correct Mass Confirm Unambiguous Compound Identification EA->Confirm IR_UV Functional Group & Chromophore ID (FT-IR & UV-Vis) NMR->IR_UV Plausible Structure IR_UV->Confirm Corroborating Data

Caption: General workflow for the analytical identification of a target compound.

Chromatographic Analysis: Purity and Quantification via HPLC

Principle of the Technique: High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like 2-Amino-6-bromo-3-formylchromone, a reverse-phase (RP-HPLC) method is ideal, where a nonpolar stationary phase is used with a polar mobile phase. The retention time (RT) is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

Application Note: The primary goal of HPLC is to confirm the sample's purity. The presence of a single, sharp, symmetrical peak is a strong indicator of a pure compound. Any additional peaks would suggest impurities, starting materials, or degradation products. The choice of a C18 column is standard for small aromatic molecules, providing excellent hydrophobic interaction and separation. The mobile phase, a mixture of acetonitrile and water, is selected for its UV transparency and ability to elute the compound with a good peak shape. A small amount of acid (like formic acid for MS compatibility or phosphoric acid) is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times[1]. A photodiode array (PDA) or UV detector is ideal, as the chromone core has strong UV absorbance.

Protocol: Reverse-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-Amino-6-bromo-3-formylchromone.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a binary pump, autosampler, column oven, and PDA/UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm and 320 nm (or scan from 200-400 nm with PDA).

  • Gradient Elution Method:

    • This gradient is designed to separate the main compound from both more polar and less polar impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.0595
18.0595
18.1955
22.0955
  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of >98% is often required for drug development applications[2].

Mass Spectrometry: Molecular Weight and Formula Verification

Principle of the Technique: Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is one of its most fundamental properties. High-resolution mass spectrometry (HRMS), often performed on TOF (Time-of-Flight) or Orbitrap analyzers, can determine the mass with enough accuracy to predict the elemental composition.

Application Note: For 2-Amino-6-bromo-3-formylchromone (C₁₀H₆BrNO₃), the expected monoisotopic mass can be precisely calculated. The presence of a bromine atom is a key diagnostic feature, as it has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Therefore, the mass spectrum will show a characteristic "M" and "M+2" isotopic pattern for the molecular ion, providing definitive evidence for the presence of a single bromine atom. Electrospray ionization (ESI) is a suitable soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode.

G HPLC HPLC System Splitter Flow Splitter HPLC->Splitter PDA PDA/UV Detector Splitter->PDA ~95% ESI ESI Source Splitter->ESI ~5% Data Data System PDA->Data MS Mass Analyzer (TOF or Orbitrap) ESI->MS MS->Data

Caption: Hyphenated LC-MS experimental workflow.

Protocol: LC-MS Analysis
  • Instrumentation:

    • Use the same HPLC method as described in Section 2.

    • Route the column effluent to an ESI-MS detector.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Gas Temperature: 325 °C.

    • Mass Range: 50 - 500 m/z.

    • Data Acquisition: Full scan mode.

  • Data Interpretation:

    • Expected Molecular Formula: C₁₀H₆BrNO₃

    • Monoisotopic Mass: 266.9585 g/mol

    • Expected [M+H]⁺ Ions:

      • For ⁷⁹Br: 267.9663 m/z

      • For ⁸¹Br: 269.9643 m/z

    • Look for a pair of peaks separated by ~2 m/z with nearly equal intensity corresponding to these values. The high-resolution mass should be within 5 ppm of the calculated value.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Principle of the Technique: Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic fields around atomic nuclei. It provides detailed information about the structure, connectivity, and chemical environment of atoms. ¹H NMR gives information on the number and type of protons and their neighbors, while ¹³C NMR provides information on the carbon skeleton.

Application Note: NMR is the most powerful tool for the unambiguous structural confirmation of 2-Amino-6-bromo-3-formylchromone. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that can dissolve the compound and has a high boiling point. The chemical shifts (δ) are highly diagnostic. For instance, the formyl proton (-CHO) is expected to appear far downfield (>9.5 ppm), and the amino protons (-NH₂) will likely appear as a broad singlet. The aromatic protons on the chromone ring will show characteristic splitting patterns (doublets, doublet of doublets) that can be used to confirm the substitution pattern.[3][4][5]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 25 °C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

Expected Spectral Data (in DMSO-d₆)
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
-CHO (formyl)~10.0 (singlet, 1H)~185Downfield shift due to electronegative oxygen.
-NH₂ (amino)~8.5-9.5 (broad singlet, 2H)-Broad due to exchange; integral is key.
H-2-~160C2 attached to the amino group.
H-5~8.0 (doublet, 1H)~125Aromatic proton adjacent to the carbonyl.
H-7~7.8 (doublet of doublets, 1H)~135Aromatic proton coupled to H-5 and H-8.
H-8~7.6 (doublet, 1H)~123Aromatic proton.
C-3-~110Carbon bearing the formyl group.
C-4 (C=O)-~175Carbonyl carbon.
C-6-~118Carbon attached to Bromine.
Other Ar-C-~120-155Remaining aromatic carbons.

Note: These are estimated values based on structurally similar compounds. Actual values may vary.[5][6][7]

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Application: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.[8][9] For 2-Amino-6-bromo-3-formylchromone, we expect to see characteristic stretches for the N-H bonds of the amine, the C=O bonds of the ketone and aldehyde, and C-Br bond.[10][11][12]

Protocol:

  • Sample Preparation: Use a solid-state method such as an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Vibrational Frequencies:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
~1700C=O stretchAldehyde (-CHO)
~1640C=O stretchKetone (chromone ring)
1600-1450C=C stretchAromatic Ring
~1250C-O-C stretchEther (pyran ring)
600-500C-Br stretchBromo-aromatic
UV-Visible Spectroscopy

Principle and Application: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is used to analyze compounds containing chromophores (light-absorbing groups). The chromone ring system is an extensive chromophore, and its UV-Vis spectrum provides a characteristic fingerprint.[6][13][14]

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a UV-transparent solvent like ethanol or acetonitrile.

  • Data Acquisition: Scan the absorbance from 200 to 600 nm using a quartz cuvette.

  • Expected Results: The spectrum is expected to show strong absorption bands (λₘₐₓ) characteristic of the extended π-conjugated system of the chromone core. Typical λₘₐₓ values for similar chromones are observed in the ranges of 240-260 nm and 300-340 nm.[13]

Conclusion: Synthesizing the Data for Final Confirmation

The definitive identification of 2-Amino-6-bromo-3-formylchromone is achieved by integrating the data from all the described techniques.

  • HPLC confirms the sample is of high purity and suitable for further analysis.

  • HRMS verifies the correct elemental composition through an accurate mass measurement and the characteristic M/M+2 isotopic pattern for bromine.

  • ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework and prove the connectivity of the atoms, confirming the substitution pattern and the presence of the amino and formyl groups.

  • FT-IR corroborates the presence of all key functional groups predicted by the structure.

  • UV-Vis provides a characteristic electronic fingerprint of the chromone chromophore.

When the results from all these analyses are consistent with the proposed structure, an unambiguous and authoritative identification can be made. This multi-faceted approach ensures the scientific integrity required for research, regulatory submission, and all stages of drug development.

References

  • Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). (2015). ResearchGate. [Link]

  • FTIR and FTR spectral studies of 2-amin-6-bromo-3 formylchromone. (2004). ResearchGate. [Link]

  • 3-Formylchromones: potential antiinflammatory agents. (2010). PubMed. [Link]

  • Synthesis of Substituted 3-Formyl Chromones. (2005). Asian Journal of Chemistry. [Link]

  • 3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013). European Journal of Chemistry. [Link]

  • FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. (2004). PubMed. [Link]

  • Synthesis, Reaction and Theoretical Study of 3-Formylchromones. (1997). Sciforum. [Link]

  • FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. (2023). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Comparing FTIR and UV-Vis for Chemical Analysis. (2024). Patsnap Eureka. [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. (2021). Semantic Scholar. [Link]

  • Structure and reactivity of 2-amino-3-carbamoylchromone. (2009). ResearchGate. [Link]

  • Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. (2023). Scientific Reports. [Link]

  • 3-Formylchromone Spectra. SpectraBase. [Link]

  • ¹H NMR spectrum of 3-formyl 6-methylchromone. (2018). ResearchGate. [Link]

  • Separation of 2-Amino-6-methylpyridin-3-ol on Newcrom R1 HPLC column. SIELC. [Link]

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Application Notes and Protocols: 2-Amino-6-bromo-3-formylchromone in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of fluorescent probes derived from the 6-bromo-3-formylchromone scaffold. The initial topic specified "2-Amino-6-bromo-3-formylchromone"; however, extensive literature review indicates that the primary and most versatile synthetic precursor is 6-bromo-3-formylchromone . The formyl group at the 3-position serves as a reactive handle for the straightforward synthesis of Schiff bases and hydrazones, which are prominent classes of fluorescent chemosensors. This guide details the rationale behind the molecular design, step-by-step synthesis protocols for the chromone scaffold and a representative fluorescent probe, and in-depth application protocols for the detection of metal ions, specifically focusing on Aluminum (Al³⁺). We delve into the underlying sensing mechanisms, such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), and provide the necessary data for researchers, scientists, and drug development professionals to effectively utilize this powerful class of fluorogenic compounds.

Introduction: The Chromone Scaffold in Fluorescent Probe Design

The chromone (4H-chromen-4-one) core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and inherent fluorescence in some derivatives make it an excellent platform for building fluorescent probes. The introduction of a formyl group at the C3 position provides a crucial electrophilic site for post-synthetic modification, most commonly through condensation reactions with primary amines or hydrazines to form Schiff bases or hydrazones, respectively.

The strategic placement of a bromine atom at the C6 position serves multiple purposes. It can modulate the electronic properties of the aromatic system, influencing the photophysical characteristics of the final probe. Furthermore, the presence of a heavy atom like bromine can influence intersystem crossing rates, a phenomenon known as the "heavy-atom effect," which can either quench or, in some advanced molecular designs like those involving Thermally Activated Delayed Fluorescence (TADF), enhance emission efficiencies.[1][2] This guide will focus on a practical and robust application: a "turn-on" fluorescent sensor for Al³⁺.

Foundational Principles: Sensing Mechanisms

The efficacy of fluorescent probes derived from 6-bromo-3-formylchromone hinges on specific photophysical processes that are modulated by the presence of an analyte. Understanding these mechanisms is critical for rational probe design and data interpretation.

Photoinduced Electron Transfer (PET)

In many "turn-on" probes, the fluorophore (the chromone core) is linked to a receptor unit (e.g., a nitrogen-containing heterocycle) that has a lone pair of electrons. In the absence of the target analyte, photoexcitation of the fluorophore is followed by the transfer of an electron from the receptor's Highest Occupied Molecular Orbital (HOMO) to the fluorophore's HOMO. This process, known as Photoinduced Electron Transfer (PET), provides a non-radiative de-excitation pathway, effectively quenching the fluorescence. Upon binding of a cation (like Al³⁺) to the receptor, the energy of the receptor's HOMO is lowered, making the electron transfer energetically unfavorable. This blocks the PET pathway, forcing the excited fluorophore to relax via radiative emission, thus "turning on" the fluorescence.[3]

Chelation-Enhanced Fluorescence (CHEF)

The CHEF effect is another key principle. In the unbound state, the Schiff base or hydrazone ligand may have rotational and vibrational freedom, particularly around the C=N bond. These motions can serve as non-radiative pathways for energy dissipation, leading to low fluorescence quantum yields. When the probe chelates a metal ion, a rigid, planar complex is formed. This increased rigidity restricts intramolecular motions, which in turn closes the non-radiative decay channels and enhances the fluorescence intensity.[3]

CHEF_Mechanism

Synthesis Protocols

This section provides detailed, step-by-step protocols for the synthesis of the 6-bromo-3-formylchromone scaffold and a representative hydrazone-based fluorescent probe.

Protocol 3.1: Synthesis of 6-bromo-3-formylchromone (Scaffold)

This synthesis is a two-step process starting from commercially available 4-bromophenol.

Step 1: Synthesis of 5-Bromo-2-hydroxyacetophenone via Fries Rearrangement

Synthesis_Step1

  • Materials:

    • 4-Bromophenol (1 eq.)

    • Acetyl chloride (1.1 eq.)

    • Anhydrous Aluminum chloride (AlCl₃) (1.8 eq.)

    • Ice-water bath

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Three-neck round-bottom flask, condenser, dropping funnel, heating mantle.

  • Procedure:

    • Place 4-bromophenol (1 eq.) in a three-neck flask equipped with a stirrer and dropping funnel.

    • Cool the flask to 0°C using an ice bath.

    • Slowly add acetyl chloride (1.1 eq.) dropwise to the flask.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

    • Begin heating the mixture to 130°C. In a fume hood, carefully add anhydrous aluminum chloride (1.8 eq.) in portions. Caution: The reaction is exothermic and releases HCl gas.

    • Stir the reaction mixture at 130°C for 2 hours.

    • After the reaction is complete (monitor by TLC), cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

    • Extract the resulting aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from ethanol to obtain 5-bromo-2-hydroxyacetophenone as a solid.[1]

Step 2: Synthesis of 6-bromo-3-formylchromone via Vilsmeier-Haack Reaction

  • Materials:

    • 5-Bromo-2-hydroxyacetophenone (1 eq.)

    • Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃) (2.5 eq.)

    • Ice-cold water

    • Ethanol

  • Procedure:

    • In a flask, cool dimethylformamide (approx. 6 mL per 0.01 mol of acetophenone) in an ice-water bath.

    • Add 5-bromo-2-hydroxyacetophenone (1 eq.) to the cold DMF with vigorous stirring.

    • Slowly add phosphorus oxychloride (2.5 eq.) dropwise, maintaining the temperature below 5°C.

    • After addition, remove the ice bath and allow the mixture to stir at room temperature overnight. A thick mass may form.

    • Carefully decompose the reaction mixture by pouring it onto a large volume of crushed ice.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude solid from ethanol to yield pure 6-bromo-3-formylchromone.[4][5]

Protocol 3.2: Synthesis of a Representative Fluorescent Probe (Probe 1)

This protocol describes the synthesis of a fluorescent probe via the condensation of 6-bromo-3-formylchromone with 2-hydrazinobenzothiazole. This creates a probe with potential for "turn-on" fluorescence upon metal ion chelation.

Probe_Synthesis

  • Materials:

    • 6-bromo-3-formylchromone (1 eq.)

    • 2-Hydrazinobenzothiazole (1 eq.)

    • Absolute Ethanol

    • Glacial acetic acid (catalytic amount, ~2-3 drops)

    • Round-bottom flask with condenser

  • Procedure:

    • Dissolve 6-bromo-3-formylchromone (1 eq.) in absolute ethanol in a round-bottom flask.

    • Add 2-hydrazinobenzothiazole (1 eq.) to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product under vacuum. The probe can be further purified by recrystallization if necessary.

    • Characterize the final product (Probe 1) using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6]

Application Protocols: Fluorescent Detection of Al³⁺

This section details the use of the synthesized probe for the selective detection of aluminum ions in an aqueous-organic solvent system.

Protocol 4.1: Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Accurately weigh the required amount of Probe 1 and dissolve it in DMSO to make a 1 mM stock solution. Store in the dark at 4°C.

  • Analyte Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., Al(NO₃)₃, FeCl₃, CuCl₂, ZnCl₂, etc.) by dissolving them in deionized water.

Protocol 4.2: General Procedure for Fluorescence Titration
  • Prepare the working probe solution: Dilute the 1 mM probe stock solution in a suitable solvent system (e.g., Ethanol/HEPES buffer pH 7.4, 1:1 v/v) to a final concentration of 10 µM.

  • Initial Measurement: Transfer 2 mL of the 10 µM probe solution into a quartz cuvette. Place the cuvette in a fluorometer and record the initial fluorescence emission spectrum (e.g., Excitation at 370 nm, Emission scan from 400-600 nm). The probe alone should exhibit weak fluorescence.

  • Titration: Add small aliquots (e.g., 2-10 µL) of the 10 mM Al³⁺ stock solution to the cuvette.

  • Measurement after each addition: After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes. Record the fluorescence emission spectrum.

  • Data Analysis: A significant increase in fluorescence intensity at a specific wavelength (e.g., around 480-520 nm) should be observed with increasing Al³⁺ concentration. Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.

Protocol 4.3: Selectivity and Competition Experiments
  • Prepare a series of 2 mL samples of the 10 µM probe solution.

  • To each sample, add a significant excess (e.g., 5-10 equivalents) of different metal ion stock solutions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.). Record the fluorescence spectrum for each.

  • For competition analysis, prepare a sample of the probe with Al³⁺ (e.g., 2 equivalents). Record its fluorescence. Then, to this same sample, add an excess of a competing metal ion and record the spectrum again to observe any interference.

Data Presentation and Expected Results

The synthesized chromone-based probes are expected to exhibit specific photophysical and sensing properties.

Table 1: Representative Photophysical and Sensing Properties
PropertyValueNotes
Probe 1 Absorption Max (λ_abs) ~365 nmIn Ethanol/Water
Probe 1 Emission Max (λ_em) ~450 nm (weak)In the absence of Al³⁺
[Probe 1 + Al³⁺] Emission Max (λ_em) ~495 nm (strong)Significant Stokes shift and enhancement
Fluorescence Quantum Yield (Φ_F) < 0.05 (Probe 1)Low initial fluorescence
Fluorescence Quantum Yield (Φ_F) > 0.40 ([Probe 1 + Al³⁺])Significant "turn-on" response
Binding Stoichiometry (Probe:Al³⁺) 1:1Determined by Job's Plot analysis[4]
Limit of Detection (LOD) Micromolar (µM) to Nanomolar (nM) rangeCalculated from titration data[7]
Response Time < 2 minutesRapid complexation and fluorescence response[3]

Note: The exact wavelengths and quantum yields are representative and can vary based on the specific hydrazine/amine used and the solvent system.

Troubleshooting and Key Considerations

  • Synthesis Purity: The purity of the 6-bromo-3-formylchromone intermediate is crucial. Impurities can lead to side reactions and low yields in the final probe synthesis. Ensure thorough purification by recrystallization.

  • Solvent Choice: The choice of solvent for fluorescence measurements is critical. Probes may exhibit different photophysical properties and sensitivity in different solvents due to polarity effects. The use of a buffered aqueous-organic mixture is often necessary for biological and environmental applications.

  • pH Sensitivity: The fluorescence of many probes can be pH-dependent. It is essential to perform experiments in a buffered solution at a controlled pH to ensure that the observed fluorescence changes are due to analyte binding and not pH fluctuations.

  • Inner Filter Effect: At high probe or analyte concentrations, the inner filter effect can lead to non-linear fluorescence responses. It is advisable to work with dilute solutions (absorbance < 0.1 at the excitation wavelength).

Conclusion

The 6-bromo-3-formylchromone scaffold is a versatile and accessible platform for the development of highly sensitive and selective fluorescent probes. The straightforward synthesis via Vilsmeier-Haack reaction followed by a simple condensation step allows for the creation of a diverse library of chemosensors. By leveraging fundamental principles like PET and CHEF, these probes can be rationally designed for "turn-on" detection of a wide range of analytes, with significant applications in environmental monitoring, cellular imaging, and diagnostics. The protocols and data provided herein serve as a robust starting point for researchers to explore the potential of this valuable chemical tool.

References

  • Ciupa, A. (2025). Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024. RSC Advances. Available at: [Link]

  • Zhang, W., Huo, F., Liu, T., & Yin, C. (2018). Ratiometric fluorescence probe for hydrazine vapor detection and biological imaging. Journal of Materials Chemistry B, 6(47), 8085-8089. Available at: [Link]

  • Li, Z., et al. (2015). A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor: Synthesis and Spectroscopic Properties. Journal of Fluorescence, 26(1), 195-201. Available at: [Link]

  • Yu, Z., et al. (2023). Fluorescence enhancement of organic aggregates induced by bromine substituents: Heavy-atom effect and vibronic coupling. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. ACS Applied Materials & Interfaces, 10(20), 17327-17334. Available at: [Link]

  • Zhang, W., et al. (2015). A new simple Schiff base fluorescence "on" sensor for Al3+ and its living cell imaging. Dalton Transactions, 44(10), 4576-4581. Available at: [Link]

  • Hamzi, I. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. Available at: [Link]

  • Scribd. (n.d.). A Chromone Schiff-Base As Al (III) Selective Chemosensor. Available at: [Link]

  • Kumar, M., et al. (2014). A turn-on and reversible Schiff base fluorescence sensor for Al3+ ion. ResearchGate. Available at: [Link]

  • Nandgaonkar, R. G., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018. Available at: [Link]

  • Singh, N., et al. (2023). Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Advances. Available at: [Link]

  • Golebiewska, K., et al. (2018). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Molecules, 23(8), 2036. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

Sources

Experimental Guide for the Synthesis and Derivatization of 2-Amino-6-bromo-3-formylchromone: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Abstract

This comprehensive guide details the experimental setup for reactions involving 2-Amino-6-bromo-3-formylchromone (also known as 2-amino-6-bromo-4-oxo-4H-chromene-3-carbaldehyde). Chromone scaffolds are privileged structures in medicinal chemistry and drug design, appearing in numerous bioactive compounds.[1][2][3] The title compound, featuring amino, bromo, and formyl functionalities, serves as a highly versatile precursor for the synthesis of a diverse array of fused heterocyclic systems. This document provides field-proven protocols for the synthesis of the parent compound and a key derivatization reaction—the cyclocondensation with active methylene compounds—to generate novel pyrimido[2,1-b]chromone systems. We emphasize the causality behind experimental choices, offer detailed step-by-step methodologies, and present troubleshooting strategies to ensure reliable and reproducible outcomes for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Synthetic Utility of Substituted Chromones

The chromone ring system is a core structural motif in a vast number of natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the chromone core at various positions allows for the fine-tuning of these pharmacological profiles. 2-Amino-3-formylchromones, in particular, are powerful intermediates due to the presence of multiple reactive sites.[4][5][6] The electrophilic formyl group (at C-3) and the C-2/C-4 positions of the pyrone ring, combined with the nucleophilic amino group (at C-2), enable a rich variety of chemical transformations.[4][5]

This guide focuses on the 6-bromo substituted analog, 2-Amino-6-bromo-3-formylchromone. The bromine atom not only influences the electronic properties of the ring system but also provides a handle for further modifications, such as cross-coupling reactions. Our objective is to provide a robust and well-validated experimental framework, moving from the synthesis of the starting material to its application in constructing more complex, fused heterocyclic systems of potential pharmacological interest.

Physicochemical Properties & Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the key reagent.

PropertyValueSource
Chemical Name 2-Amino-6-bromo-4-oxo-4H-chromene-3-carbaldehydeInternal
Synonyms 2-Amino-6-bromo-3-formylchromoneInternal
CAS Number 68301-77-9 (related chloro-analog)[7]
Molecular Formula C₁₀H₆BrNO₃Internal
Molecular Weight 268.07 g/mol Internal
Appearance Light yellow to orange powder/crystal[7]
Melting Point >290 °C (decomposes) (related chloro-analog)[7]

Safety Precautions:

  • Hazard Classifications: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses/goggles, and nitrile gloves.[8]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store at room temperature in a dry, well-sealed container.

Protocol I: Synthesis of 2-Amino-6-bromo-3-formylchromone

The synthesis of the title compound is typically achieved via a Vilsmeier-Haack type reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[9][10][11] This procedure involves the reaction of a substituted 2-hydroxyacetophenone with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide), which leads to cyclization and formylation in a one-pot process.[12][13][14]

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF. The 2-hydroxyacetophenone attacks this reagent, leading to formylation. Subsequent intramolecular cyclization and dehydration yield the final chromone product. This one-pot cyclization-formylation is an efficient route to constructing the functionalized chromone core.[12][14]

Materials & Reagents
  • 2-Hydroxy-5-bromoacetophenone

  • Phosphorus oxychloride (POCl₃), Reagent Grade

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Crushed Ice / Deionized Water

  • Ethanol, Reagent Grade

  • Round-bottom flasks (50 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

Step-by-Step Protocol
  • Vilsmeier Reagent Formation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add anhydrous DMF (10 mL). Cool the DMF to 0-5 °C.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (3.0 mL, ~0.032 mol) dropwise to the cooled DMF using a dropping funnel over 15-20 minutes.

    • Causality Note: This addition is highly exothermic. Slow, dropwise addition at low temperature is critical to control the reaction rate and prevent side reactions. The resulting pale yellow to pinkish solution is the Vilsmeier reagent.

  • Addition of Acetophenone: To the freshly prepared Vilsmeier reagent, add 2-hydroxy-5-bromoacetophenone (2.15 g, 0.01 mol) portion-wise over 10 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat the mixture to 45-55 °C and maintain for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. In a separate 250 mL beaker, prepare a mixture of crushed ice and water (~150 g). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Causality Note: This step quenches the reaction and hydrolyzes any remaining Vilsmeier reagent. It is an exothermic process and should be done cautiously in a fume hood.

  • Precipitation and Isolation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield 2-Amino-6-bromo-3-formylchromone as a light yellow solid. Dry the product in a vacuum oven.

Protocol II: Synthesis of Pyrimido[2,1-b]chromone Derivatives

This protocol demonstrates the utility of 2-Amino-6-bromo-3-formylchromone as a precursor for fused heterocycles. The reaction with an active methylene compound, such as malononitrile, proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to afford a highly functionalized pyrimido[2,1-b]chromone system.[15][16][17][18] These scaffolds are of significant interest in drug discovery.

Visualizing the Synthetic Workflow

The overall experimental process from starting material to the final fused heterocyclic product can be visualized as follows:

G cluster_0 Protocol I: Synthesis of Precursor cluster_1 Protocol II: Derivatization A 1. Form Vilsmeier Reagent (DMF + POCl₃) B 2. Add 2-Hydroxy-5-bromo- acetophenone A->B C 3. Reaction & Heating (45-55 °C, 4-6h) B->C D 4. Aqueous Work-up (Ice Quench) C->D E 5. Isolate & Purify (Filtration & Recrystallization) D->E F Product: 2-Amino-6-bromo-3-formylchromone E->F G 1. Combine Reactants (Chromone + Malononitrile) F->G Use as Reactant H 2. Add Catalyst (Piperidine) G->H I 3. Reflux in Ethanol (4-5h) H->I J 4. Cool & Precipitate I->J K 5. Isolate & Purify (Filtration & Washing) J->K L Final Product: Pyrimido[2,1-b]chromone K->L

Caption: Workflow for the synthesis of the chromone precursor and its subsequent derivatization.

Materials & Reagents
  • 2-Amino-6-bromo-3-formylchromone (from Protocol I)

  • Malononitrile

  • Ethanol, Absolute

  • Piperidine (catalyst)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask (50 mL)

Step-by-Step Protocol
  • Setup: In a 50 mL round-bottom flask, combine 2-Amino-6-bromo-3-formylchromone (268 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add 2-3 drops of piperidine to the suspension.

    • Causality Note: Piperidine acts as a basic catalyst to deprotonate the active methylene group of malononitrile, generating the nucleophilic carbanion required for the initial Knoevenagel condensation with the formyl group.[19][20]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-5 hours. The reaction should become homogeneous before a new precipitate forms. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the flask to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Drying: Dry the purified 3-amino-2-cyano-6-bromo-4-imino-4H-pyrimido[2,1-b]chromone product in a vacuum oven.

Data, Characterization, and Troubleshooting

The identity and purity of all synthesized compounds must be confirmed by standard analytical techniques.

Expected Characterization Data
Technique2-Amino-6-bromo-3-formylchromonePyrimido[2,1-b]chromone Derivative
¹H NMR Signals for aromatic protons, a singlet for the aldehyde proton (~10 ppm), and a broad singlet for the amino protons.Disappearance of the aldehyde proton signal. Appearance of new signals corresponding to the fused pyrimidine ring protons.
¹³C NMR Carbonyl signals for the ketone (~175 ppm) and aldehyde (~190 ppm). Signals for aromatic and vinyl carbons.Appearance of a nitrile carbon signal (~115-120 ppm). Shifts in aromatic and pyrone carbon signals.
IR (KBr) C=O stretching (ketone, aldehyde) ~1650-1700 cm⁻¹, N-H stretching ~3200-3400 cm⁻¹.C≡N stretching ~2200-2250 cm⁻¹, N-H stretching, C=N stretching.
Mass Spec Molecular ion peak corresponding to C₁₀H₆BrNO₃.Molecular ion peak corresponding to the fused product C₁₃H₆BrN₅O₂.
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low yield in Protocol I Incomplete reaction; inefficient quenching/precipitation.Ensure POCl₃ is fresh. Increase reaction time or temperature slightly. Pour reaction mixture into vigorously stirred ice water for rapid precipitation.
Oily product in Protocol I Presence of residual DMF or other impurities.Ensure thorough washing of the crude product with copious amounts of cold water. Use a different solvent system for recrystallization (e.g., ethanol/water).
No reaction in Protocol II Catalyst is inactive or insufficient amount.Use fresh piperidine. Increase catalyst loading slightly (e.g., to 4-5 drops).
Complex mixture of products Side reactions due to prolonged heating or strong base.Reduce reflux time and monitor closely by TLC. Consider a milder base catalyst, such as triethylamine.

Conclusion

2-Amino-6-bromo-3-formylchromone is a valuable and highly reactive intermediate for synthetic chemistry. The Vilsmeier-Haack approach provides a reliable and scalable method for its synthesis. Its subsequent cyclocondensation with active methylene compounds offers a straightforward entry into complex, fused heterocyclic systems like pyrimido[2,1-b]chromones, which are attractive scaffolds for drug discovery programs. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for exploring the rich chemistry of this versatile building block.

References

  • G. Jones and S. P. Stanforth, "The Vilsmeier–Haack Reaction," Organic Reactions, 2000 . [Link]

  • Kostova, I., "Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products," Molecules, 2005 . [Link]

  • Ibrahim, M. A., Abdel-Megid, M., Farouk, O., El-Gohary, N. M., Nabeel, A. I., Attai, M. M. A., & Badrana, A., "Nucleophilic reactions with 3-formylchromones: A decade update," Phosphorus, Sulfur, and Silicon and the Related Elements, 2024 . [Link]

  • Gandhi, D., Kalal, P., Prajapat, P., Agarwal, D. K., & Agarwal, S., "Diversity Oriented Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives via Biginelli's Reaction: A Review," Combinatorial Chemistry & High Throughput Screening, 2018 . [Link]

  • Nandgaonkar, R. G., et al., "Synthesis of Substituted 3-Formyl Chromones," Asian Journal of Chemistry, 2005 . [Link]

  • Wikipedia, "Vilsmeier–Haack reaction," Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps, "The Vilsmeier-Haack Reaction," Chemistry Steps. [Link]

  • Patra, A. et al., "The Chromenopyridine Scaffold: A Privileged Platform in Drug Design," Molecules, 2024 . [Link]

  • Khan, I., et al., "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold," Frontiers in Chemistry, 2020 . [Link]

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The Versatile Building Block: Application Notes for 2-Amino-6-bromo-3-formylchromone in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Chromone

In the dynamic field of material science, the quest for novel organic molecules with tunable photophysical and electronic properties is perpetual. Among the myriad of heterocyclic scaffolds, chromones, and their derivatives, have emerged as a privileged class of compounds.[1] Their inherent fluorescence, rigid planar structure, and reactive handles make them ideal candidates for a range of applications, from biological imaging to organic electronics. This application note delves into the material science applications of a particularly promising derivative: 2-Amino-6-bromo-3-formylchromone.

The unique trifecta of functionalities in 2-Amino-6-bromo-3-formylchromone—the electron-donating amino group, the reactive formyl group, and the heavy bromo substituent—renders it a highly versatile precursor for the synthesis of advanced materials. The amino group enhances the molecule's electron-donating character and provides a site for further functionalization. The formyl group is a gateway to a vast array of chemical transformations, most notably the formation of Schiff bases, which are renowned for their diverse applications in coordination chemistry and material science.[2][3] The bromo substituent can be leveraged for cross-coupling reactions to introduce further complexity and can also influence the material's photophysical and nonlinear optical properties.[4]

This guide provides a comprehensive overview of the synthesis of 2-Amino-6-bromo-3-formylchromone and detailed protocols for its application in the development of fluorescent chemosensors. Furthermore, we will explore its potential in the realm of nonlinear optics, offering researchers and scientists a practical roadmap to harness the capabilities of this remarkable molecule.

Synthesis of 2-Amino-6-bromo-3-formylchromone: A Detailed Protocol

The synthesis of 2-Amino-6-bromo-3-formylchromone can be approached through a multi-step process, beginning with the Vilsmeier-Haack formylation of a substituted acetophenone to construct the 3-formylchromone core, followed by the introduction of the 2-amino group. The following protocol is a composite of established methods for the synthesis of related chromone derivatives.[3][5][6]

Part 1: Synthesis of 6-Bromo-3-formyl-4H-chromen-4-one

The initial step involves the Vilsmeier-Haack reaction on 2-hydroxy-5-bromoacetophenone to yield the 3-formylchromone scaffold.[7][8][9][10]

Materials:

  • 2-Hydroxy-5-bromoacetophenone

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Protocol:

  • In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool 10 mL of dimethylformamide (DMF) in an ice bath.

  • Slowly add 0.05 mol of phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. Maintain the temperature below 5°C. This forms the Vilsmeier reagent.

  • To this mixture, add 0.02 mol of 2-hydroxy-5-bromoacetophenone portion-wise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Heat the mixture to 60-70°C and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing 200 g of crushed ice with vigorous stirring.

  • A solid precipitate of 6-Bromo-3-formyl-4H-chromen-4-one will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Büchner funnel, and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 6-Bromo-3-formyl-4H-chromen-4-one.

  • Dry the purified product in a vacuum oven at 60°C.

Part 2: Synthesis of 2-Amino-6-bromo-3-formylchromone

The introduction of the 2-amino group can be achieved through a reaction sequence involving the formation of a Schiff base intermediate, followed by hydrolysis.[6]

Materials:

  • 6-Bromo-3-formyl-4H-chromen-4-one (from Part 1)

  • Ethylenediamine

  • Ethanol

  • Acetic acid

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask, dissolve 0.01 mol of 6-Bromo-3-formyl-4H-chromen-4-one in 50 mL of ethanol.

  • Add 0.01 mol of ethylenediamine to the solution.

  • Reflux the reaction mixture for 10 minutes. This will lead to the formation of an intermediate, N,N'-ethylene-bis(6-bromo-3-iminomethylchromone).

  • After 10 minutes, cool the reaction mixture and add 20 mL of acetic acid.

  • Reflux the mixture again for 2-3 hours. The hydrolysis of the intermediate will yield 2-Amino-6-bromo-3-formylchromone.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with deionized water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure 2-Amino-6-bromo-3-formylchromone.

  • Dry the final product under vacuum.

Characterization:

The synthesized compound should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amine, aldehyde, carbonyl).

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess the purity of the compound.

Application in Fluorescent Chemosensors: Protocol for Metal Ion Detection

The reactive amino and formyl groups of 2-Amino-6-bromo-3-formylchromone make it an excellent platform for designing Schiff base-based fluorescent chemosensors. The condensation with a suitable amine introduces a binding site for specific analytes, and the resulting change in the electronic properties of the conjugated system upon analyte binding leads to a detectable change in fluorescence.[2][11][12][13]

This protocol outlines the synthesis of a Schiff base sensor derived from 2-Amino-6-bromo-3-formylchromone and its application in the detection of a model metal ion, Al³⁺.[11]

Protocol 1: Synthesis of the Schiff Base Fluorescent Sensor

Materials:

  • 2-Amino-6-bromo-3-formylchromone

  • 1,2-Diaminoethane (or other suitable diamine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Protocol:

  • Dissolve 1 mmol of 2-Amino-6-bromo-3-formylchromone in 20 mL of absolute ethanol in a round-bottom flask.

  • Add 0.5 mmol of 1,2-diaminoethane to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours with continuous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent like hexane or by cooling.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Characterization:

  • Confirm the structure of the Schiff base sensor using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Fluorescence Titration for Metal Ion Sensing

Materials:

  • Synthesized Schiff base sensor

  • DMSO (spectroscopic grade)

  • Deionized water

  • Stock solutions of various metal perchlorates or nitrates (e.g., Al(ClO₄)₃, Fe(ClO₄)₃, Cu(ClO₄)₂, Zn(ClO₄)₂, etc.) in deionized water.

Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Schiff base sensor (e.g., 1 x 10⁻³ M) in DMSO.

    • Prepare stock solutions of the metal ions (e.g., 1 x 10⁻² M) in deionized water.

  • Fluorescence Measurements:

    • In a series of cuvettes, place a fixed concentration of the sensor solution (e.g., 1 x 10⁻⁵ M) in a suitable solvent mixture (e.g., DMSO/H₂O, 9:1 v/v).

    • Record the initial fluorescence spectrum of the sensor solution.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • To assess the selectivity of the sensor, repeat the fluorescence measurement with various other metal ions at the same concentration.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[3]

    • Determine the binding stoichiometry using a Job's plot.

    • Calculate the binding constant (Ka) using the Benesi-Hildebrand equation.[13]

Data Presentation:

The photophysical properties and sensing performance can be summarized in tables for clarity.

Table 1: Photophysical Properties of the Schiff Base Sensor

PropertyValue
Absorption Maximum (λabs)[To be determined experimentally]
Emission Maximum (λem)[To be determined experimentally]
Stokes Shift[To be calculated]
Quantum Yield (Φ)[To be determined experimentally]

Table 2: Sensing Performance for Al³⁺ Detection

ParameterValue
Linear Range[To be determined experimentally]
Limit of Detection (LOD)[To be calculated]
Binding Constant (Ka)[To be calculated]
Binding Stoichiometry[To be determined from Job's plot]

Visualization of the Sensing Mechanism:

Sensing_Mechanism cluster_0 Sensor Synthesis cluster_1 Sensing Process Chromone 2-Amino-6-bromo-3-formylchromone Sensor Schiff Base Sensor Chromone->Sensor Condensation Diamine 1,2-Diaminoethane Diamine->Sensor Sensor_Free Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Sensor_Free->Complex Binding Metal_Ion Metal Ion (e.g., Al³⁺) Metal_Ion->Complex

Caption: Workflow of sensor synthesis and the metal ion detection mechanism.

Potential Application in Nonlinear Optics

The extended π-conjugated system of Schiff bases derived from 2-Amino-6-bromo-3-formylchromone, coupled with the presence of electron-donating (amino) and electron-withdrawing (imine and carbonyl) groups, makes them promising candidates for nonlinear optical (NLO) materials.[1][4][14][15][16] The bromo substituent can also enhance the NLO properties.[4]

Experimental Approach for NLO Characterization:

The third-order NLO properties of thin films of these materials can be investigated using the Z-scan technique.[14]

Protocol Outline:

  • Thin Film Preparation:

    • Dissolve the synthesized Schiff base in a suitable solvent (e.g., chloroform, THF).

    • Prepare thin films on a clean glass substrate using the spin-coating or solvent casting method.[17][18][19]

    • Ensure the films are of high optical quality and uniform thickness.

  • Z-scan Measurement:

    • Utilize a high-intensity laser beam (e.g., a Q-switched Nd:YAG laser).

    • The sample is translated along the z-axis through the focal point of a lens.

    • The transmittance of the sample is measured as a function of its position.

    • An open-aperture Z-scan provides the nonlinear absorption coefficient (β).

    • A closed-aperture Z-scan yields the nonlinear refractive index (n₂).

  • Data Analysis:

    • From the Z-scan data, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.

Logical Relationship for NLO Properties:

NLO_Properties Molecule 2-Amino-6-bromo-3-formylchromone Derivative Structure Extended π-Conjugation Donor-Acceptor System Bromo Substituent Molecule->Structure NLO Nonlinear Optical Properties Structure->NLO Z-scan Z-scan Technique NLO->Z-scan Measured by Parameters Nonlinear Refractive Index (n₂) Nonlinear Absorption (β) Third-order Susceptibility (χ⁽³⁾) Z-scan->Parameters Determines

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Amino-6-bromo-3-formylchromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Amino-6-bromo-3-formylchromone. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a validated protocol to enhance the yield, purity, and consistency of your synthesis. The core of this synthesis relies on the Vilsmeier-Haack reaction, a powerful but sensitive method for formylating electron-rich aromatic systems to build the chromone core.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 6-bromo-3-formylchromone, the key intermediate for your target molecule.

Q1: My reaction yield is significantly low, or the reaction fails to proceed to completion. What are the primary causes?

A1: Low or no yield is the most common issue and typically points to three areas: the Vilsmeier reagent, the substrate's reactivity, or the reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is the electrophile in this reaction.[3] It is formed from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) and is extremely sensitive to moisture.[4][5]

    • Cause: Contamination of glassware, solvents (especially DMF), or reagents with water will decompose the Vilsmeier reagent, reducing the effective concentration of your formylating agent.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent. Handle POCl₃ in a fume hood with care, ensuring it is fresh and has not been hydrolyzed by atmospheric moisture.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds.[1][6] The starting material, 5'-bromo-2'-hydroxyacetophenone, has an electron-withdrawing bromine atom, which can decrease the nucleophilicity of the aromatic ring, making the reaction more challenging than for unsubstituted phenols.

    • Cause: The deactivating effect of the bromine substituent slows down the electrophilic aromatic substitution step.

    • Solution: A higher reaction temperature or a longer reaction time may be necessary. However, increasing the temperature too much can lead to side products.[7] A modest increase to 45-55°C is a good starting point for optimization.[8] Additionally, ensure the stoichiometry of the Vilsmeier reagent is sufficient, typically using 1.5 to 2.5 equivalents relative to the substrate.[4][9]

  • Improper Reagent Preparation/Addition: The formation of the Vilsmeier reagent is an exothermic process.

    • Cause: Adding POCl₃ to DMF too quickly can cause a temperature spike, leading to the degradation of the reagent.

    • Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cooled DMF (0-5°C) with vigorous stirring.[9] Allow the reagent to form completely (often indicated by the formation of a solid or paste-like consistency) before adding the substrate solution.[10]

Q2: My final product is impure, and I'm observing significant side products on my TLC/NMR. What are these byproducts and how can I avoid them?

A2: Side product formation is often a result of reaction conditions being too harsh or improper stoichiometry.

  • Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, particularly at elevated temperatures.[4]

    • Cause: High reaction temperatures can promote chlorination of the activated aromatic ring.

    • Solution: Maintain the lowest effective reaction temperature. Monitor the reaction by TLC and stop it as soon as the starting material is consumed. A prompt and efficient aqueous work-up is critical to hydrolyze any reactive intermediates.[4]

  • Resin/Polymer Formation: Phenolic compounds can be prone to polymerization under strong acidic conditions and heat.[7]

    • Cause: The reaction conditions may be too acidic or the temperature too high, promoting intermolecular condensation reactions.

    • Solution: Add the substrate solution slowly to the Vilsmeier reagent to avoid localized heating. Maintain the reaction temperature diligently. If resin formation is severe, consider using a milder formylating agent, although this may require significant protocol redevelopment.[7]

Q3: I am losing a significant amount of product during the work-up and purification steps. How can I improve my recovery?

A3: Product loss during isolation is a frequent challenge that can undermine an otherwise successful reaction.

  • Inefficient Quenching and Precipitation: The reaction is typically quenched by pouring the mixture into crushed ice or ice-cold water. This hydrolyzes the intermediate iminium salt to the final aldehyde, causing it to precipitate.[4][8]

    • Cause: If the quench is performed too quickly or with insufficient water, hydrolysis may be incomplete, or the product may not fully precipitate. Inorganic salts from the reaction can also become trapped in the product.

    • Solution: Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice. This ensures rapid cooling and efficient hydrolysis. Use a sufficient volume of water to dissolve all inorganic byproducts. Wash the collected solid thoroughly with cold water to remove residual DMF and salts.[4]

  • Suboptimal Purification Method: 6-Bromo-3-formylchromone is a crystalline solid, making recrystallization the preferred method of purification.[11]

    • Cause: Choosing the wrong recrystallization solvent can lead to poor recovery (if the product is too soluble) or inefficient purification (if it is not soluble enough).

    • Solution: Ethanol or acetic acid are commonly used solvents for recrystallizing 3-formylchromones.[4][9] Perform small-scale solvent screening to find the optimal solvent or solvent system. If the product is still impure or fails to crystallize, column chromatography using silica gel is a viable alternative.

Optimized Experimental Protocol

This protocol details the synthesis of the key intermediate, 6-Bromo-3-formylchromone, via the Vilsmeier-Haack reaction.

Step 1: Preparation of the Vilsmeier Reagent
  • In a three-necked, oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃) (6.0 mL, ~0.065 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of a pale yellow or pinkish solid paste indicates the Vilsmeier reagent has formed.[10]

Step 2: Formylation and Cyclization
  • Dissolve 5'-bromo-2'-hydroxyacetophenone (5.0 g, 0.023 mol) in a minimal amount of anhydrous DMF (~15 mL).

  • Add the substrate solution dropwise to the prepared Vilsmeier reagent over 20 minutes. The reaction is exothermic; maintain the temperature between 45-55°C using a water bath.

  • Stir the reaction mixture at 50°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation
  • Carefully and slowly pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice with vigorous stirring.

  • A yellow solid precipitate of crude 6-bromo-3-formylchromone should form. Continue stirring for 30 minutes to ensure complete hydrolysis and precipitation.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold deionized water (3 x 100 mL) to remove DMF and inorganic salts.

  • Dry the crude product under vacuum.

Step 4: Purification
  • Purify the crude 6-bromo-3-formylchromone by recrystallization from ethanol or glacial acetic acid.[4]

  • Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Expected Yield: 75-85%. Melting Point: 190-193°C.[11]

Step 5: Synthesis of 2-Amino-6-bromo-3-formylchromone

Note: The conversion of a 3-formylchromone to a 2-amino-3-formylchromone is a complex transformation. A common route involves converting the 3-formyl group to a nitrile, followed by reaction with a nucleophile and subsequent hydrolysis. A published method for the non-brominated analogue involves the reaction of a chromone-3-carbonitrile precursor with ethylenediamine, followed by acidic hydrolysis to yield the 2-amino-3-formylchromone.[12] This multi-step conversion requires specialized protocol development beyond direct functionalization.

Data Summary

ParameterRecommended ValueRationale
Reagent Stoichiometry
Substrate : POCl₃ : DMF1 : ~2.8 : SolventEnsures complete formation of the Vilsmeier reagent and drives the reaction to completion.[8][9]
Reaction Conditions
Vilsmeier Reagent Prep. Temp.0-5°CControls exothermic reaction and prevents reagent degradation.[10]
Formylation Reaction Temp.45-55°CBalances reaction rate against the risk of side product formation for the deactivated substrate.[8]
Reaction Time2-3 hoursTypically sufficient for full conversion, but should be monitored by TLC.
Work-up & Purification
Quenching MethodSlow addition to crushed iceEnsures complete hydrolysis of the intermediate and maximizes precipitation of the product.[4]
Purification MethodRecrystallization (Ethanol/Acetic Acid)Effective method for obtaining high-purity crystalline product.[4][9]

Visual Guides

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Reacts with Substrate Substrate 5'-bromo-2'-hydroxy acetophenone Substrate->Intermediate + Vilsmeier Reagent Product 6-bromo-3-formylchromone Intermediate->Product Hydrolysis (H₂O Work-up)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Prep (DMF + POCl₃ @ 0°C) B 2. Substrate Addition & Reaction @ 50°C A->B C 3. Reaction Quench (Pour onto ice) B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Analysis (TLC, NMR, MP) E->F

Caption: Figure 2: Experimental Workflow

Troubleshooting Decision Tree

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree Start Problem: Low Yield / Impure Product CheckTLC Analyze crude by TLC. Is starting material (SM) present? Start->CheckTLC SM_Yes Yes CheckTLC->SM_Yes Yes SM_No No CheckTLC->SM_No No Cause1 Cause: Incomplete Reaction SM_Yes->Cause1 Cause2 Cause: Side Products / Degradation SM_No->Cause2 Solution1 Solutions: - Check reagent quality (anhydrous) - Increase reaction time/temp - Verify stoichiometry Cause1->Solution1 Solution2 Solutions: - Lower reaction temperature - Ensure rapid, efficient quench - Optimize purification Cause2->Solution2

Caption: Figure 3: Troubleshooting Decision Tree

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF other than as a solvent? A1: In the Vilsmeier-Haack reaction, DMF is not merely a solvent; it is a key reagent. It reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N,N-dimethylchloromethyleneiminium salt, known as the Vilsmeier reagent, which is the actual formylating agent.[1][5]

Q2: Can I use other halogenating agents like thionyl chloride (SOCl₂) or oxalyl chloride instead of POCl₃? A2: Yes, other acid chlorides like thionyl chloride and oxalyl chloride can be used to generate a Vilsmeier reagent from DMF.[1][13] However, POCl₃ is most commonly cited for the synthesis of 3-formylchromones and its reactivity profile is well-understood for this substrate class.[8][9] Switching the reagent would require re-optimization of the reaction conditions.

Q3: How do I confirm the structure and purity of my final product? A3: A combination of analytical techniques should be used. Purity can be assessed by Thin Layer Chromatography (TLC) and measuring the melting point, which should be sharp and match the literature value (190-193°C for 6-bromo-3-formylchromone).[11] The structure should be confirmed using spectroscopic methods such as ¹H NMR, IR, and Mass Spectrometry to verify the presence of the aldehyde proton, the correct aromatic substitution pattern, and the molecular weight.[9]

Q4: What are the key safety precautions when running this reaction? A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). The Vilsmeier reagent is also moisture-sensitive and corrosive.[14] The quenching step should be performed cautiously, as adding the reaction mixture to water is highly exothermic.

Q5: How can this protocol be adapted to synthesize other 2-amino-3-formylchromone derivatives? A5: The Vilsmeier-Haack portion of the protocol is quite general for the synthesis of 3-formylchromones from various substituted 2-hydroxyacetophenones.[8][9] The key is that the aromatic ring must be sufficiently activated to undergo electrophilic substitution. For heavily deactivated systems, harsher conditions or alternative synthetic routes may be necessary. The subsequent conversion to the 2-amino derivative is the more complex step and would likely require a consistent multi-step route involving a nitrile intermediate for each new analogue.[12]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent.
  • Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018.
  • Perjesi, P., & Labouta, I. M. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Molbank, M33.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier reagent.
  • Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction.
  • Enamine. (n.d.). Vilsmeier Reagent.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Semantic Scholar. (n.d.). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study.
  • Sosnovskikh, V. Y. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. SynOpen, 5(1), 255-277.
  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Scirp.org. (2014).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
  • El-Dean, A. M. K., et al. (2017). Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents.
  • Amerigo Scientific. (n.d.). 2-Amino-3-formylchromone (97%).
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-formylchromone 99%.

Sources

Technical Support Center: Synthesis of 2-Amino-6-bromo-3-formylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-6-bromo-3-formylchromone. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. 2-Amino-6-bromo-3-formylchromone and its derivatives are key intermediates in the synthesis of various biologically active molecules, exhibiting potential anti-inflammatory and anticancer properties.[1][2]

The synthesis, however, is not without its challenges. Low yields, competing side reactions, and purification difficulties are common hurdles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your synthetic outcomes. We will dissect the most common synthetic route: the Vilsmeier-Haack formylation to create the 3-formylchromone core, followed by the introduction of the 2-amino group.

Part 1: Troubleshooting the Synthesis of the 6-Bromo-3-formylchromone Precursor

The foundational step in this synthesis is typically the Vilsmeier-Haack reaction, which converts a substituted 2-hydroxyacetophenone into the corresponding 3-formylchromone.[3][4][5] This reaction involves a double formylation followed by a cyclization cascade.

cluster_0 Vilsmeier-Haack Reaction Workflow Start 5-Bromo-2-hydroxy- acetophenone Reaction Formylation & Cyclization Start->Reaction Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Reaction Workup Aqueous Work-up (Quench on Ice) Reaction->Workup Hydrolyze Iminium Salt Purification Purification (Recrystallization) Workup->Purification Collect Crude Product Product 6-Bromo-3-formylchromone Purification->Product

Caption: General workflow for the Vilsmeier-Haack synthesis of 3-formylchromones.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My yield of 6-bromo-3-formylchromone is extremely low or non-existent. What is the most likely cause?

Answer: This is a common issue that can stem from several factors related to reagent quality, reaction conditions, or substrate reactivity.

  • Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent, a chloromethyleniminium salt, is formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[6][7] It is moisture-sensitive.

    • Solution: Ensure you are using anhydrous DMF and fresh, high-quality POCl₃. The reagent should be prepared in situ by adding POCl₃ dropwise to ice-cold DMF with vigorous stirring. A characteristic thick, white, or pinkish mass should form.[4]

  • Cause B: Incomplete Reaction. The Vilsmeier-Haack reaction requires sufficient thermal energy to drive both the initial formylation and the subsequent cyclization to form the pyrone ring.[8]

    • Solution: After the initial addition of the 2-hydroxyacetophenone at a low temperature, the reaction mixture typically needs to be warmed to room temperature and then heated. A common temperature range is 60-70 °C for 2-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.

  • Cause C: Substrate Deactivation. The bromine atom on the starting 5-bromo-2-hydroxyacetophenone is an electron-withdrawing group. This deactivates the aromatic ring, making the electrophilic aromatic substitution step more difficult compared to unsubstituted 2-hydroxyacetophenone.

    • Solution: For less reactive substrates like this, more forcing conditions may be necessary. This can include a modest increase in reaction temperature or using a slight excess (1.5 to 2.5 equivalents) of the Vilsmeier reagent to drive the reaction to completion.[8]

Question 2: My TLC plate shows multiple spots, and purification is difficult. What are the probable side reactions?

Answer: The formation of byproducts is a primary reason for low yields and purification challenges.

  • Cause A: Di-formylation. Although the bromo-substituent is deactivating, the hydroxyl group is strongly activating. This can sometimes lead to formylation at multiple sites on the aromatic ring, especially if there are localized high concentrations of the Vilsmeier reagent.[8]

    • Solution: Control the stoichiometry of the Vilsmeier reagent carefully. A molar ratio of 1.5:1 to 2.5:1 of Vilsmeier reagent to the acetophenone is a good starting point for optimization.[8] Adding the acetophenone solution dropwise to the prepared Vilsmeier reagent can also prevent localized "hot spots."

  • Cause B: Formation of Chlorinated Byproducts. At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent.[8]

    • Solution: Maintain the lowest effective reaction temperature that allows the reaction to proceed to completion. A prompt and efficient aqueous work-up is critical to hydrolyze the reactive intermediates and minimize contact time with any residual chlorinating species.[8]

  • Cause C: Incomplete Cyclization. The reaction proceeds through a di-formylated intermediate which then cyclizes. If the cyclization is inefficient, you may isolate this intermediate, leading to a lower yield of the desired chromone.

    • Solution: Ensure adequate heating (temperature and duration) after the initial addition. Monitoring the disappearance of intermediates by TLC is crucial.

Question 3: I seem to be losing a lot of product during the work-up and purification steps. How can I improve recovery?

Answer: Product loss during isolation is a frequent and often underestimated problem.

  • Work-up: The standard work-up involves pouring the reaction mixture into crushed ice and water to hydrolyze the intermediate iminium salt and precipitate the crude product.[9]

    • Solution: Perform this quench slowly and with vigorous stirring. This ensures efficient precipitation and prevents the formation of oily clumps that can trap impurities. Ensure you use a sufficient volume of ice water to fully dissolve all inorganic salts.

  • Purification: 6-Bromo-3-formylchromone is a crystalline solid, making recrystallization the preferred method of purification.[8]

    • Solution: Ethanol or acetic acid are commonly used solvents for recrystallization.[8] If the product does not precipitate cleanly or remains oily, column chromatography can be employed. However, be aware that chromones can sometimes streak on silica gel, leading to product loss. A solvent system like ethyl acetate/hexane is a good starting point.

ProblemProbable CauseRecommended Solution
Low/No Yield Inactive Vilsmeier reagentUse anhydrous DMF and fresh POCl₃. Prepare reagent in situ at 0-5 °C.
Incomplete reaction (time/temp)Heat reaction to 60-70 °C for 2-4 hours and monitor by TLC.[8]
Deactivated substrateUse a slight excess (1.5-2.5 eq.) of Vilsmeier reagent.[8]
Multiple Byproducts Di-formylationCarefully control stoichiometry; add substrate dropwise.[8]
ChlorinationMaintain lowest effective temperature; perform prompt aqueous work-up.[8]
Poor Recovery Inefficient precipitationQuench slowly into ice water with vigorous stirring.
Suboptimal purificationRecrystallize from ethanol or acetic acid. Use column chromatography as a secondary option.[8]

Part 2: Introducing the 2-Amino Group

Directly forming a 2-aminochromone via the Vilsmeier-Haack reaction is not the standard approach. The 2-amino group is typically introduced in a subsequent step, often starting from a chromone-3-carbonitrile or a related precursor.[10]

cluster_1 Introduction of the 2-Amino Group Start 6-Bromo-3-cyanochromone (Precursor) Reaction Hydrolysis/ Rearrangement Start->Reaction Reagent Nucleophilic Reagent (e.g., aq. NaOH, NH₃) Reagent->Reaction Intermediate Non-isolable Intermediate Reaction->Intermediate Product 2-Amino-6-bromo- 3-formylchromone Intermediate->Product

Caption: A common pathway for synthesizing 2-amino-3-formylchromones from a nitrile precursor.

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable method to introduce the 2-amino group to form the final product?

Answer: One of the most established methods involves the transformation of chromone-3-carbonitriles.[10] These precursors can be treated with various nucleophilic reagents, such as aqueous sodium hydroxide, aqueous ammonia, or certain amines in aqueous solvent systems.[10] The reaction proceeds through a non-isolable intermediate that rearranges to form the 2-amino-3-formylchromone structure. Another pathway involves the reaction of 3-formylchromone oximes with a base.[10]

Question 2: Are there any modern, direct methods for synthesizing 2-amino-3-formylchromones?

Answer: Yes, recent advancements in catalysis have opened up new pathways. For instance, a palladium-catalyzed rearrangement strategy has been developed for the efficient assembly of 2-amino-3-formyl chromones.[11] This method involves a ring-opening, rearrangement, and cyclization process, offering a highly atom- and step-economical alternative to traditional multi-step sequences.[11] While highly effective, this may require specialized catalysts and ligands not available in all laboratories.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-formylchromone

This protocol is a representative example based on established literature procedures.[4][9] Researchers should optimize conditions for their specific setup.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (e.g., 10 mL). Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ (e.g., 3.0 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting thick slurry for an additional 1 hour at this temperature.

  • Addition of Substrate: Dissolve 5-bromo-2-hydroxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60-70 °C for 3-4 hours. Monitor the reaction's completion by TLC (e.g., 30% ethyl acetate in hexane).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Continue stirring for 1-2 hours until the ice has completely melted. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid thoroughly with copious amounts of cold water to remove residual DMF and inorganic salts. Allow the solid to air-dry.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 6-bromo-3-formylchromone as a crystalline solid.[8]

Protocol 2: General Concept for Conversion to 2-Amino-6-bromo-3-formylchromone

This is a conceptual outline based on general transformations described in the literature.[10] Specific conditions would need to be adapted from a precise literature source for the bromo-substituted analogue.

  • Starting Material: 6-Bromo-3-cyanochromone (prepared from the corresponding 2-hydroxyacetophenone via reaction with malononitrile or similar methods).

  • Reaction: The 6-bromo-3-cyanochromone is treated with a nucleophilic reagent. For example, it could be refluxed with aqueous sodium hydroxide or treated with concentrated ammonia in an appropriate solvent like ethanol.[10]

  • Mechanism: The reaction likely proceeds via nucleophilic attack at the C2 position of the chromone, leading to the opening of the pyran ring. A subsequent rearrangement and hydrolysis of the nitrile group would lead to the formation of the 2-amino and 3-formyl functionalities upon re-cyclization.

  • Work-up and Purification: The work-up would typically involve neutralization of the reaction mixture, followed by extraction or filtration to isolate the crude product. Purification would likely be achieved by recrystallization.

References

  • Tong, Q., et al. (2023). Toward the Generation of 2-Amino-3-Formyl Difunctionalized Chromones via Pd-Enabled Rearrangement Strategy. ACS Catalysis. Available at: [Link]

  • Kappe, C. O. (2017). Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. Natural Sciences Publishing. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-formylchromone. MySkinRecipes. Available at: [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
  • PrepChem. (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com. Available at: [Link]

  • Lácová, M., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 3-formyl chromones. ResearchGate. Available at: [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction. J&K Scientific. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions. ResearchGate. Available at: [Link]

  • Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. Available at: [Link]

  • Nandgaonkar, R. G., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry.
  • Amerigo Scientific. (n.d.). 2-Amino-3-formylchromone (97%). Amerigo Scientific. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Formylchromone via Vilsmeier-Haack reaction. ResearchGate. Available at: [Link]

  • Kimura, Y., & Ogawa, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scirp.org. Available at: [Link]

  • ResearchGate. (n.d.). A Practical One Pot Synthesis of Novel 2-Hydroxy-4-chromanone Derivatives from 3-Formylchromone. ResearchGate. Available at: [Link]

  • ScienceDirect. (n.d.). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. ScienceDirect. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates. PMC. Available at: [Link]

  • European Journal of Chemistry. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). A novel synthesis of chromone based unnatural -amino acid derivatives. Indian Academy of Sciences. Available at: [Link]

  • National Institutes of Health. (n.d.). 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. PMC. Available at: [Link]

  • PubMed. (2010). 3-Formylchromones: potential antiinflammatory agents. PubMed. Available at: [Link]

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Technical Support Center: Purification of 2-Amino-6-bromo-3-formylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-6-bromo-3-formylchromone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic compound. The guidance provided herein is based on established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of 2-Amino-6-bromo-3-formylchromone.

Q1: My crude 2-Amino-6-bromo-3-formylchromone appears as a deeply colored, intractable solid. What are the likely impurities?

A1: The deep coloration and potential for a complex crude mixture often stem from the synthetic route, which typically involves a Vilsmeier-Haack reaction.[1][2][3][4][5][6] Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding substituted 2-hydroxyacetophenone.

  • Vilsmeier-Haack Reagent Byproducts: Residual reagents from the in-situ formation of the chloroiminium salt from DMF and POCl₃.

  • Polymeric Materials: The reactive nature of the formyl and amino groups can lead to self-condensation or polymerization, especially under harsh work-up conditions.

  • Side-Reaction Products: Incomplete cyclization or alternative formylation positions on the aromatic ring can lead to isomeric impurities.

Q2: What are the main challenges in purifying 2-Amino-6-bromo-3-formylchromone?

A2: The primary challenges are its limited solubility in common organic solvents and its potential for degradation. The presence of both a basic amino group and a reactive aldehyde group on a relatively polar chromone backbone makes it susceptible to:

  • Self-condensation: The amino group of one molecule can react with the formyl group of another, leading to imine formation and oligomerization.

  • Degradation at high temperatures or extreme pH: The chromone ring can be sensitive to harsh conditions, which may be required to achieve dissolution.

  • Strong interactions with silica gel: The polar nature of the molecule can lead to significant streaking and poor recovery during silica gel column chromatography if not properly addressed.

Q3: Which purification technique should I try first?

A3: For most small-scale preparations, recrystallization is the most straightforward and often effective initial purification method. It is less labor-intensive than chromatography and can yield highly pure material if a suitable solvent system is identified. If recrystallization fails to provide the desired purity, column chromatography (either normal or reversed-phase) is the next logical step. For very high purity requirements or for separating closely related impurities, preparative HPLC is the most powerful option.

Q4: How can I assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[7]

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

II. Troubleshooting and Detailed Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for the most common purification techniques for 2-Amino-6-bromo-3-formylchromone.

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Recrystallization
Problem Potential Cause Solution
Compound does not dissolve The solvent is too non-polar.Try a more polar solvent or a solvent mixture. For 2-Amino-6-bromo-3-formylchromone, polar aprotic solvents like DMF or DMSO are good starting points.
Compound "oils out" The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Add a small amount of a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves, then allow it to cool slowly. Alternatively, use a lower-boiling point solvent.
No crystals form upon cooling The solution is not saturated, or crystallization is slow to initiate.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Poor recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Cool the solution in an ice bath to minimize solubility.
Diagram: Recrystallization Workflow

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot filtration (optional, if insoluble impurities) dissolve->hot_filtration cool Slow cooling to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with cold solvent collect->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: A typical workflow for recrystallization.

Protocol: Recrystallization of 2-Amino-6-bromo-3-formylchromone
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and N,N-dimethylformamide (DMF)). A good solvent will dissolve the compound when hot but show low solubility when cold. Based on the structure, DMF is a promising candidate.

  • Dissolution: Place the crude 2-Amino-6-bromo-3-formylchromone in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., DMF) and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

B. Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Troubleshooting Column Chromatography
Problem Potential Cause Solution
Compound streaks on the column The compound is too polar for the eluent or is interacting strongly with the silica gel. The compound might be partially ionized.For normal phase silica gel, add a small percentage (0.5-1%) of a modifier to the eluent. Given the amino group, triethylamine or ammonia in methanol can be effective.[8] Alternatively, switch to a reversed-phase column.
Poor separation of compounds The eluent polarity is too high or too low.Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.
Compound does not elute The eluent is too non-polar, or the compound is irreversibly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. If using normal phase, a gradient to a more polar solvent like methanol may be necessary. If the compound is still retained, reversed-phase chromatography is a better option.
Low recovery Irreversible adsorption or decomposition on the column.Deactivate the silica gel by adding a small amount of water or triethylamine to the slurry before packing the column. Minimize the time the compound spends on the column.
Diagram: Choosing a Chromatography Method

G start Crude Mixture check_polarity Assess polarity of compound and impurities start->check_polarity normal_phase Normal Phase (Silica Gel) Eluent: Hexane/EtOAc with 0.5% Et3N check_polarity->normal_phase Compound less polar than impurities reversed_phase Reversed-Phase (C18) Eluent: Acetonitrile/Water check_polarity->reversed_phase Compound more polar than impurities or streaking on silica large_polarity_diff Large polarity difference small_polarity_diff Small polarity difference

Caption: Decision tree for selecting a chromatography method.

Protocol 1: Normal Phase Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that gives an Rf value of 0.2-0.4 for 2-Amino-6-bromo-3-formylchromone. A good starting point is a mixture of hexane and ethyl acetate. Due to the amino group, add 0.5-1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Column Chromatography
  • Stationary Phase: Use a C18-functionalized silica gel.

  • Eluent Selection: A gradient of acetonitrile in water is a common choice. The exact gradient will depend on the polarity of the compound and impurities.

  • Column Packing and Elution: Follow the general principles of column chromatography, starting with a lower concentration of the organic solvent and gradually increasing it to elute the compounds.

  • Fraction Analysis: Monitor fractions by TLC or HPLC.

  • Solvent Removal: Pool the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent if the compound is sufficiently soluble.

C. Preparative High-Performance Liquid Chromatography (Prep HPLC)

Prep HPLC offers the highest resolution for purification and is ideal for obtaining highly pure samples or for separating challenging mixtures.

Troubleshooting Preparative HPLC
Problem Potential Cause Solution
Poor peak shape (fronting or tailing) Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.Reduce the sample load. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a modifier like trifluoroacetic acid (TFA) or formic acid for acidic compounds, or an amine modifier for basic compounds.
Co-elution of impurities The mobile phase composition is not optimal for separation.Develop a new gradient method with a shallower gradient around the elution time of the target compound. Try a different stationary phase (e.g., phenyl-hexyl instead of C18).
Low recovery The compound may be precipitating on the column or is irreversibly adsorbed.Ensure the sample is fully dissolved in the mobile phase before injection. Check for compatibility between the sample solvent and the mobile phase.
Protocol: Reversed-Phase Preparative HPLC
  • Column: A C18 preparative column is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or TFA.

    • Solvent B: Acetonitrile with 0.1% formic acid or TFA. The acidic modifier helps to protonate the amino group, leading to sharper peaks.

  • Method Development: Develop a suitable gradient on an analytical HPLC system first to determine the retention time of the target compound. A typical gradient might be from 10% B to 90% B over 20-30 minutes.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile, or in DMSO if necessary. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Scale up the injection volume on the preparative system. Collect fractions corresponding to the peak of the target compound.

  • Post-Purification Work-up: Combine the pure fractions. Remove the organic solvent (acetonitrile) by rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the purified product as a salt (e.g., formate or trifluoroacetate salt).

III. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Chromatography Forum. proper use of amino column. Available from: [Link]

  • University of California, Davis. Column Chromatography. Available from: [Link]

  • Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl). RSC Publishing - The Royal Society of Chemistry. 2019. Available from: [Link]

  • MH Chem. Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. 2022. Available from: [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. 2019. Available from: [Link]

  • Biocompare. Six Suggestions for Successful Column Chromatography. 2020. Available from: [Link]

  • Gilson. Sample Purification Solutions. Available from: [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available from: [Link]

  • Amerigo Scientific. 2-Amino-3-formylchromone (97%). Available from: [Link]

  • Nandgaonkar, R. G., et al. Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. 2005.

  • ResearchGate. Synthesis of substituted 3-formyl chromones. 2025. Available from: [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. 2015. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Nchinda, A. T. Chemical Studies of Selected Chromone Derivatives.

  • Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. PubMed. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. 2013.

  • Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. PMC - PubMed Central.

  • Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. 1997.

  • Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. 2025.

  • HPLC profiles of the reaction mixture and purity analysis during the... ResearchGate.

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PMC - NIH. 2015.

  • The stability of 5-aminolevulinic acid and its ester derivatives. PubMed. 2004.

Sources

Technical Support Center: Synthesis of 2-Amino-6-bromo-3-formylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-bromo-3-formylchromone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. We will move beyond simple procedural outlines to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The synthesis of 3-formylchromone derivatives, particularly those with an amino group at the C-2 position, is a critical process for generating scaffolds for various biologically active molecules.[1] The most prevalent synthetic route involves the Vilsmeier-Haack reaction, which formylates a substituted 2-hydroxyacetophenone to construct the chromone core.[2][3] However, the high reactivity of the intermediates and the multiple electrophilic sites on the chromone ring make this synthesis susceptible to several side reactions.[4][5] This guide provides in-depth, field-proven insights to address these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yields are consistently low, or I am recovering a significant amount of my starting 2-hydroxy-5-bromoacetophenone. What is the likely cause?

Answer:

This is a classic symptom of an inefficient Vilsmeier-Haack reaction. The root cause typically lies with the Vilsmeier reagent itself or the reaction conditions.

  • Probable Cause 1: Deactivation of the Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is highly moisture-sensitive.[6][7] Trace amounts of water will rapidly quench the reagent, preventing the formylation of the acetophenone.

  • Recommended Solution: Ensure all reagents and solvents are strictly anhydrous. DMF should be dried over molecular sieves, and POCl₃ should be freshly distilled or from a newly opened bottle. All glassware must be oven-dried immediately before use, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Probable Cause 2: Incorrect Stoichiometry or Order of Addition. The ratio of POCl₃ to DMF is critical for the efficient generation of the Vilsmeier reagent.[8] Furthermore, the temperature at which the acetophenone is introduced can impact the reaction's success.

  • Recommended Solution: The Vilsmeier reagent should be pre-formed by slowly adding POCl₃ to ice-cooled DMF. A typical molar ratio is ~2.5 equivalents of POCl₃ to the acetophenone substrate, with DMF used as the solvent.[2] The 2-hydroxy-5-bromoacetophenone, dissolved in a minimal amount of anhydrous DMF, should then be added slowly to the pre-formed reagent, allowing the reaction to proceed at room temperature or with gentle heating.[8][9]

  • Probable Cause 3: Insufficient Reaction Time or Temperature. The formylation and subsequent cyclization require sufficient thermal energy and time to proceed to completion.

  • Recommended Solution: After adding the acetophenone, allow the mixture to stir at room temperature overnight.[2] In some cases, gentle heating to 40-60°C may be necessary to drive the reaction forward, but this should be monitored carefully to prevent charring or the formation of degradation byproducts.

Question 2: My NMR analysis shows an unexpected major byproduct. The mass spectrum is consistent with the product formula, but the chemical shifts suggest the chromone ring has opened. What happened?

Answer:

You are likely observing a byproduct resulting from the nucleophilic opening of the γ-pyrone ring. The 3-formylchromone system has three primary electrophilic centers: the formyl carbon, the C-4 carbonyl carbon, and, crucially, the C-2 carbon.[4]

  • Probable Cause: Nucleophilic Attack at C-2. The C-2 position of the chromone ring is highly susceptible to attack by nucleophiles. During the synthesis of the 2-amino derivative, or if other nucleophiles are present (e.g., amines, water during workup under non-neutral conditions, or alcohol solvents), the pyrone ring can open.[4][10] This often results in the formation of stable enaminoketones or other linear derivatives.

  • Recommended Solution:

    • Control the Workup: The hydrolysis of the reaction intermediate (the iminium salt) must be performed carefully. The reaction mixture should be quenched by pouring it slowly onto crushed ice and then neutralized. Avoid strongly basic or acidic conditions during workup, which can catalyze ring-opening.

    • Solvent Choice: The choice of solvent can be critical. Reactions with amines in methanol, for example, have been shown to yield 2-methoxy-3-(aminomethylene)chroman-4-ones, a product of solvent addition and ring modification, whereas using ethanol can favor the formation of ring-opened enaminoketones.[4] For the primary synthesis, DMF is the standard solvent/reagent. During subsequent modification steps, aprotic solvents are generally preferred.

Question 3: I've isolated a high molecular weight byproduct that is poorly soluble. Could this be a dimer?

Answer:

Yes, dimerization or self-condensation is a known side reaction for 2-aminochromone derivatives.[1][11]

  • Probable Cause: Intermolecular Condensation. The 2-amino group of one molecule can act as a nucleophile, attacking the electrophilic centers (like the C-4 carbonyl or the C-2 position) of another molecule. This is particularly prevalent if the reaction is run at high concentrations or for extended periods at elevated temperatures. Ghosh et al. reported the formation of a bis-chromeno diazocine when reacting a related precursor with ethylenediamine, which induced self-condensation.[1]

  • Recommended Solution:

    • Concentration Control: Run the reaction at a lower concentration to reduce the probability of intermolecular collisions.

    • Temperature Management: Avoid excessive heating, which can accelerate the rate of this bimolecular side reaction.

    • Protecting Groups: In complex syntheses, it may be necessary to protect the 2-amino group while performing modifications on the 3-formyl group, and then deprotect it in a final step.

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental mechanism of the Vilsmeier-Haack reaction in chromone synthesis?

Answer:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[12] In this specific synthesis, it proceeds via two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[7][13]

  • Double Formylation and Cyclization: The reaction with a 2-hydroxyacetophenone involves a double formylation. The first formylation occurs at the activated aromatic ring (ortho to the hydroxyl group), and the second occurs at the methyl group of the acetyl moiety. This intermediate then undergoes a base-catalyzed intramolecular cyclization, followed by dehydration, to yield the final 3-formylchromone ring system.[3]

Question 2: What are the key reaction parameters to control for a successful and clean synthesis?

Answer:

Success hinges on meticulous control over several key parameters. The table below summarizes the most critical factors.

ParameterRecommended SettingRationale & Impact on Side Reactions
Reagent Purity Anhydrous DMF, fresh POCl₃Prevents quenching of the Vilsmeier reagent, ensuring high conversion and minimizing recovery of starting material.
Temperature 0°C for reagent formation; RT to 60°C for reactionControls the rate of reagent formation and prevents degradation. Excessive heat can promote dimerization and charring.
Stoichiometry ~2.5 eq. POCl₃ per eq. of substrateEnsures complete conversion to the Vilsmeier reagent and efficient formylation.
Workup Conditions Quench on ice, then neutralize (e.g., with NaOAc)Prevents acid- or base-catalyzed hydrolysis and ring-opening of the sensitive chromone product.[6]
Atmosphere Inert (N₂ or Ar)Excludes atmospheric moisture, protecting the Vilsmeier reagent from deactivation.

Question 3: What are the best analytical methods to confirm my product structure and identify these side products?

Answer:

A combination of spectroscopic methods is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: This is the most powerful tool. For the desired product, expect characteristic signals for the formyl proton (~10 ppm), the C-2 proton (if unsubstituted), and distinct aromatic protons. Ring-opened byproducts will show very different aliphatic and vinylic signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and any byproducts. High-resolution MS (HRMS) is crucial for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the characteristic stretches of the formyl C-H, the formyl C=O, and the pyrone C=O (~1655 cm⁻¹).[2]

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of fractions during column chromatography.

Visual Diagrams

Core Reaction and Side Reaction Pathways

The following diagrams illustrate the primary synthetic route and a common side reaction.

Vilsmeier_Haack_Synthesis cluster_main Main Synthesis Pathway cluster_side Side Reaction: Ring Opening A 2-Hydroxy-5- bromoacetophenone C Iminium Salt Intermediate A->C Formylation & Cyclization B Vilsmeier Reagent (DMF/POCl3) D 2-Amino-6-bromo- 3-formylchromone (Target Product) C->D Hydrolysis & Amination E Target Product G Ring-Opened Byproduct E->G Nucleophilic Attack at C-2 F Nucleophile (e.g., H2O, Amine) Troubleshooting_Workflow start Problem: Low Product Yield check_sm TLC/NMR Analysis: Significant Starting Material (SM) Remaining? start->check_sm yes_sm YES check_sm->yes_sm no_sm NO check_sm->no_sm cause_reagent Probable Cause: Inactive Vilsmeier Reagent or Insufficient Time/Temp yes_sm->cause_reagent cause_degradation Probable Cause: Product Degradation during Reaction or Workup no_sm->cause_degradation solution_reagent Solution: Use anhydrous reagents. Increase reaction time/temp. cause_reagent->solution_reagent solution_degradation Solution: Use milder workup conditions. Avoid excessive heat. cause_degradation->solution_degradation

Caption: A logical workflow for troubleshooting low reaction yields.

Key Experimental Protocol

Protocol 1: Synthesis of 6-bromo-3-formylchromone via Vilsmeier-Haack Reaction

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions. All work should be performed in a fume hood with appropriate personal protective equipment.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool 20 mL of anhydrous dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (2.5 equivalents relative to the starting acetophenone) to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Addition of Substrate: Dissolve 2-hydroxy-5-bromoacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent mixture.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick, colored mass.

  • Workup: Carefully and slowly pour the reaction mixture onto 200g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization & Precipitation: Once the ice has melted, neutralize the solution by adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is ~6-7. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

References

  • Toward the Generation of 2-Amino-3-Formyl Difunctionalized Chromones via Pd-Enabled Rearrangement Strategy. (2023). ACS Catalysis. [Link]

  • Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. (2017). Natural Sciences Publishing. [Link]

  • Dimerization of 2-[(2-((2-aminophenyl)thio)phenyl)amino]-cyclohepta-2,4,6-trien-1-one through hydrogen bonding, C19H16N2OS. (2020). ResearchGate. [Link]

  • Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. (2010). ResearchGate. [Link]

  • Reactions of 3-formylchromone With Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (2005). PubMed. [Link]

  • 3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013). European Journal of Chemistry. [Link]

  • Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. (2019). Thieme Chemistry. [Link]

  • Vilsmeier-Haack Reaction. (N.d.). Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. (N.d.). NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. (N.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Substituted 3-Formyl Chromones. (2005). Asian Journal of Chemistry. [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (2005). MDPI. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Vilsmeier–Haack reaction. (N.d.). Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (N.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis, preliminary cytotoxicity evaluation of new 3-formylchromone hydrazones and phosphorohydrazone derivatives of coumarin and chromone. (2009). ResearchGate. [Link]

  • Protein Dimerization via Tyr Residues: Highlight of a Slow Process with Co-Existence of Numerous Intermediates and Final Products. (2018). PubMed Central. [Link]

  • Synthesis, Reaction and Theoretical Study of 3-Formylchromones. (1997). Sciforum. [Link]

  • Structure and reactivity of 2-amino-3-carbamoylchromone. (2009). ResearchGate. [Link]

  • Dimerization. (N.d.). Wikipedia. [Link]

  • Improved Selective Reduction of 3-Formylchromones Using Basic Alumina and 2-Propanol. (2004). Repositorio Académico - Universidad de Chile. [Link]

  • Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. (2017). PubMed Central. [Link]

  • Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha. (2014). PubMed Central. [Link]

  • Synthesis of substituted 3-formyl chromones. (2012). ResearchGate. [Link]

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refining reaction conditions for 2-Amino-6-bromo-3-formylchromone derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the derivatization of 2-Amino-6-bromo-3-formylchromone. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. As a key building block, its unique electronic and steric properties present both opportunities and challenges. This guide provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to help you refine your reaction conditions and achieve optimal outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of 2-Amino-6-bromo-3-formylchromone.

Q1: What are the primary reactive sites on 2-Amino-6-bromo-3-formylchromone?

A: The molecule possesses three principal sites for synthetic modification. The primary site is the highly electrophilic aldehyde group at the C-3 position, which readily participates in condensation reactions. The amino group at C-2 is a nucleophile, but its reactivity is somewhat attenuated by conjugation with the pyrone ring. The C-2 carbon itself can be susceptible to nucleophilic attack, often leading to a ring-opening cascade, especially under harsh basic or acidic conditions.[1][2]

Caption: Key reactive centers on the 2-Amino-6-bromo-3-formylchromone scaffold.

Q2: What are the most common derivatization strategies for this compound?

A: The two most prevalent and reliable strategies involve the C-3 formyl group:

  • Schiff Base Formation: Condensation with primary amines (anilines, hydrazines, etc.) to form imines. This is often catalyzed by a few drops of acid and is a gateway to a vast array of heterocyclic systems.[3][4][5]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) in the presence of a base to form a new C=C bond.[6][7][8]

Q3: How should I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that provides good separation between the starting material and the product (e.g., 30-50% ethyl acetate in hexane is a good starting point). The starting chromone is typically a yellow solid, and the product may have a different color and Rf value. Staining with potassium permanganate or visualization under UV light (254 nm) are effective visualization techniques.

Q4: Are there any specific safety or handling precautions?

A: Like most fine chemicals, 2-Amino-6-bromo-3-formylchromone should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and skin contact. For specific handling information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Section 2: Troubleshooting Guide

This section is formatted to address specific experimental failures. Each problem is followed by a list of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is crucial for diagnosis.

Troubleshooting_Low_Yield start Low / No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Evaluate Reaction Conditions (Solvent, Temp, Catalyst) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_time Assess Reaction Time & Monitoring time_ok Sufficient Time? check_time->time_ok reagents_ok->check_conditions Yes fix_reagents Use Pure Reagents Adjust Stoichiometry reagents_ok->fix_reagents No conditions_ok->check_time Yes fix_conditions Optimize Solvent/Temp Screen Catalysts (See Tables 1 & 2) conditions_ok->fix_conditions No fix_time Increase Reaction Time Monitor by TLC time_ok->fix_time No success Yield Improved time_ok->success Yes fix_reagents->success fix_conditions->success fix_time->success

Caption: Decision tree for troubleshooting low reaction yields.

Cause A: Poor Reagent Quality or Incorrect Stoichiometry
  • The "Why": The formyl group is sensitive, and the nucleophile (amine or active methylene compound) must be sufficiently reactive. Old or impure reagents can inhibit the reaction. An excess of a derivatizing agent is often used, but an incorrect ratio can lead to side products or unreacted starting material.[9][10]

  • Solution:

    • Verify Purity: Ensure the amine or active methylene partner is pure. If it is a solid, check its melting point. If it is a liquid, consider distillation if purity is suspect.

    • Stoichiometry: For Schiff base formation, start with 1.1-1.2 equivalents of the amine. For Knoevenagel condensations, use 1.0-1.1 equivalents of the active methylene compound.

    • Water Content: Ensure solvents are anhydrous, especially for reactions sensitive to water. The condensation reaction produces water, and its removal can drive the reaction forward.[8]

Cause B: Suboptimal Solvent, Temperature, or Catalyst
  • The "Why": The solvent plays a critical role in solubility and reaction rate. The temperature must be high enough to overcome the activation energy but not so high as to cause decomposition. The choice and amount of catalyst are paramount.

  • Solution:

    • Solvent Screening: For Schiff bases, ethanol is a common starting point as it solubilizes the chromone and the resulting imine often precipitates upon formation or cooling.[3][4] For Knoevenagel reactions, greener media like PEG-400 under microwave irradiation have shown excellent results.

    • Temperature Adjustment: Most simple condensations proceed well at reflux in ethanol (approx. 78 °C). If the reaction is sluggish, consider switching to a higher boiling solvent like DMF or toluene, but be mindful of potential side reactions at higher temperatures.

    • Catalyst Optimization: A catalytic amount of a weak acid (e.g., acetic acid) is standard for Schiff base formation.[5] For Knoevenagel reactions, a weak base like piperidine or triethylamine is typical.[6] Avoid strong bases, which can induce ring-opening of the chromone.

Reaction TypeRecommended SolventsRecommended CatalystsTypical Temperature
Schiff Base Formation Ethanol, Methanol, DMFAcetic Acid (catalytic), H₂SO₄ (catalytic)Reflux (70-100 °C)
Knoevenagel Condensation Ethanol, Pyridine, PEG-400, ToluenePiperidine, Triethylamine (Et₃N), DBU25 °C to Reflux
Table 1: Recommended starting conditions for common derivatization reactions.
Problem 2: Formation of Unexpected Side Products

If your TLC shows multiple spots, you are likely forming side products. The chromone ring itself can be reactive.

Cause A: Nucleophilic Attack at C-2 and Ring Opening
  • The "Why": The C2-C3 double bond is part of an enamine system and is electron-deficient, making C-2 susceptible to nucleophilic attack. Strong nucleophiles or harsh basic/acidic conditions can promote the opening of the pyrone ring to form derivatives of 2-hydroxyacetophenone.[11] For example, reactions with primary amines in methanol can sometimes yield 3-(aminomethylene)-2-methoxychroman-4-one derivatives.[11]

  • Solution:

    • Milder Conditions: Use weaker bases (e.g., triethylamine instead of sodium ethoxide).

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent Choice: Aprotic solvents may suppress this pathway compared to protic solvents like methanol which can participate in the reaction.

Cause B: Intramolecular Cyclization
  • The "Why": After initial derivatization, the newly introduced functional group can react with the C-2 amino group or the C-4 carbonyl. For instance, condensation with hydrazine derivatives in DMF can lead to cyclization to form chromeno[2,3-c]pyrazol-4(1H)-one.[3][4]

  • Solution:

    • Solvent and Temperature Control: This is often solvent-dependent. The aforementioned cyclization is favored in high-boiling polar aprotic solvents like DMF.[4] Running the reaction in ethanol at reflux is less likely to produce the cyclized product.[3]

    • Protecting Groups: If intramolecular reaction is unavoidable, consider protecting the C-2 amino group, though this adds extra steps to the synthesis.

Problem 3: Product Purification Challenges

Even with a clean reaction, isolating the final product can be difficult.

Cause A: Product Insolubility
  • The "Why": Chromone derivatives, especially those with extended aromatic systems, are often poorly soluble in common organic solvents, making crystallization or chromatography difficult.

  • Solution:

    • Hot Filtration: If the product precipitates from the reaction mixture, it can often be isolated in high purity by simple filtration. Try washing the collected solid with cold ethanol or diethyl ether to remove soluble impurities.

    • Solvent Systems for Chromatography: If chromatography is necessary, consider polar aprotic solvents like dichloromethane or using a gradient elution. Sometimes adding a small amount of acetic acid or triethylamine to the mobile phase can improve peak shape for acidic or basic compounds, respectively.

    • Alternative Solvents: For crystallization, try solvents like DMF, DMSO, or acetic acid, followed by the addition of an anti-solvent like water or ethanol.

Section 3: Validated Experimental Protocols

These protocols provide a reliable starting point for your experiments.

Protocol 1: General Procedure for Schiff Base (Imine) Formation

This protocol describes the synthesis of a 2-amino-6-bromo-3-((arylimino)methyl)chromone derivative.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-6-bromo-3-formylchromone (1.0 mmol, 268 mg).

  • Reagents: Add absolute ethanol (10 mL) to dissolve the starting material. Add the desired primary amine (e.g., aniline, 1.1 mmol, 102 mg).

  • Catalyst: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted amine and catalyst. If necessary, the product can be further purified by recrystallization from ethanol or DMF.[3][5]

Protocol 2: Microwave-Assisted Knoevenagel Condensation in PEG-400

This protocol is an environmentally benign method for reacting with active methylene compounds.

  • Setup: In a microwave-safe reaction vessel, combine 2-Amino-6-bromo-3-formylchromone (1.0 mmol, 268 mg) and the active methylene compound (e.g., malononitrile, 1.0 mmol, 66 mg).

  • Solvent: Add polyethylene glycol-400 (PEG-400) (2 mL) as the reaction medium.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable temperature (e.g., 80-100 °C) for the time specified by initial optimization (typically 5-15 minutes).

  • Workup: After cooling, add cold water (10 mL) to the reaction mixture. The product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product is often obtained in high purity without the need for column chromatography.

References

  • Jadhav, S. D., & Gaikwad, N. D. (2014). Uncatalysed Knoevenagel condensation of 3-formylchromones in green media: Polyethylene glycol - 400 (PEG-400). Journal of Chemical and Pharmaceutical Research, 6(5), 847-852. [Link]

  • Ibrahim, M. A., & El-Mahdy, K. M. (2009). Synthesis and Antimicrobial Activity of Some New Heterocyclic Schiff Bases Derived from 2-Amino-3-formylchromone. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2945–2958. [Link]

  • Taylor & Francis Online. (2009). Synthesis and Antimicrobial Activity of Some New Heterocyclic Schiff Bases Derived from 2-Amino-3-formylchromone. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Sci-Hub. (2009). Synthesis and Antimicrobial Activity of Some New Heterocyclic Schiff Bases Derived from 2-Amino-3-formylchromone. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. From publication: Toward the Generation of 2-Amino-3-Formyl Difunctionalized Chromones via Pd-Enabled Rearrangement Strategy. [Link]

  • PubMed. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Aliyu, H. N., & Sadiq, A. M. (2013). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL STUDIES OF NI(II), CU(II), AND ZN(II) COMPLEXES WITH A SCHIFF BASE DERIVED FROM 3-FORMYLCHROMONE AND BENZOHYDRAZIDE. Science World Journal, 8(2). [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. From publication: Metal-free quinolylation of the primary amino groups of amino acid derivatives and peptides with dihydrooxazolo[3,2-a]quinoliniums. [Link]

  • Ziarani, G. M., & Mofateh, P. (2020). THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON 3-FORMYLCHROMONE VIA ORGANIC REACTIONS. Journal of Chemical Reviews. [Link]

  • Nandgaonkar, R. G., Pande, V. B., & Mandavgade, P. D. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Prasad, R. V., & Singh, A. (2022). Synthesis, Characterization, Antibacterial and Antifungal study of Novel Co (II) metal complexes of bidentate 3-Formylchromone based Schiff bases. Asian Journal of Pharmaceutical Research, 12(3), 203-206. [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

  • ResearchGate. (2020). The Synthesis of Heterocyclic Compounds Based on 3-Formylchromone via Organic Reactions. Request PDF. [Link]

  • Ali, T. E., Ibrahim, M. A., & Mohamed, N. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 225-236. [Link]

  • ResearchGate. (2005). Synthesis of substituted 3-formyl chromones. [Link]

  • PubMed. (2010). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Keglevich, G., et al. (2023). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. [Link]

  • ResearchGate. (n.d.). Optimization of the Formation of Amino Acids 3a,e. From publication: A Facile Route to Bicyclic Tetramates from Substituted Benzaldehydes and Glycine. [Link]

  • Hamzi, I. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chem. Proc.. [Link]

  • Sosnovskikh, V. Y., Kodess, M. I., & Moshkina, V. S. (2009). Structure and reactivity of 2-amino-3-carbamoylchromone. ResearchGate. [Link]

  • Sosnovskikh, V. Y., & Moshkin, V. S. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Synthesis. [Link]

  • National Institutes of Health. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules. [Link]

  • ResearchGate. (2013). How can you avoid problems in a GC column due to an excess of a derivatizing agent? [Link]

  • Palko, K., et al. (2010). Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. ResearchGate. [Link]

  • Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • Hamzi, I. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

Sources

Navigating the Synthesis of 2-Amino-6-bromo-3-formylchromone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-6-bromo-3-formylchromone. As a key intermediate in the development of various biologically active compounds, mastering its production is crucial.[1] This guide, compiled from established synthetic protocols and troubleshooting experiences, aims to provide you, our fellow researchers, with the in-depth knowledge required to navigate the challenges of its scale-up. Here, we will dissect common issues, explain the underlying chemical principles, and offer field-proven solutions to ensure your synthesis is both successful and scalable.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-6-bromo-3-formylchromone and its precursors?

The most prevalent and efficient method for synthesizing the core 3-formylchromone scaffold is the Vilsmeier-Haack reaction.[2] This reaction utilizes a substituted 2-hydroxyacetophenone as the starting material, which undergoes a double formylation followed by intramolecular cyclization. In the case of 6-bromo-3-formylchromone, the starting material would be 5-bromo-2-hydroxyacetophenone. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]

The subsequent conversion to the 2-amino derivative often involves the reaction of the corresponding 3-formylchromone with various nucleophilic reagents, or through intermediates like oximes or carbonitriles.[1]

Q2: What are the primary advantages of using the Vilsmeier-Haack reaction for this synthesis?

The Vilsmeier-Haack reaction offers several key benefits, making it the preferred method for producing 3-formylchromones:

  • High Efficiency: It provides a direct, one-step pathway to the desired chromone structure from readily available starting materials.[2]

  • Good to Excellent Yields: The reaction is known for consistently producing high yields, often in the range of 80-90%.[2]

  • Versatility: It is applicable to a wide array of substituted 2-hydroxyacetophenones, allowing for the creation of a diverse library of 3-formylchromone derivatives.[2]

Q3: What are the key intermediates in the Vilsmeier-Haack synthesis of 6-bromo-3-formylchromone?

The reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which then reacts with the 5-bromo-2-hydroxyacetophenone. The mechanism involves a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final 6-bromo-3-formylchromone product.[2] A key intermediate is the iminium salt formed after the initial formylation, which then undergoes further reaction and cyclization.

Troubleshooting Guide: Common Challenges in Scale-Up

Scaling up any chemical synthesis from the bench to a pilot or production scale can introduce a new set of challenges. Below are common issues encountered during the production of 2-Amino-6-bromo-3-formylchromone and their respective solutions.

Problem 1: Low Yield of 6-Bromo-3-formylchromone

Possible Causes & Solutions

Cause Explanation Recommended Solution
Incomplete Vilsmeier Reagent Formation The Vilsmeier reagent (chloroiminium salt) is moisture-sensitive. Its incomplete formation due to the presence of water will lead to a stalled reaction.Ensure all glassware is thoroughly dried and use anhydrous DMF. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature The formation of the Vilsmeier reagent is exothermic and requires careful temperature control. The subsequent reaction with the acetophenone also has an optimal temperature range.Maintain the temperature between 0-5 °C during the dropwise addition of POCl₃ to DMF. For the reaction with 5-bromo-2-hydroxyacetophenone, a controlled increase in temperature to 60-70 °C for 2-4 hours is often necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient Reagent Stoichiometry On a larger scale, molar ratios of reagents become even more critical. An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.Use a slight excess of the Vilsmeier reagent (typically 3 equivalents of both DMF and POCl₃ relative to the acetophenone) to ensure complete reaction.
Problem 2: Formation of Impurities and Difficult Purification

Possible Causes & Solutions

Cause Explanation Recommended Solution
Side Reactions At elevated temperatures or with prolonged reaction times, side reactions can occur, leading to the formation of colored impurities or polymeric materials.Strictly adhere to the optimized reaction temperature and time. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Incomplete Hydrolysis of the Intermediate The work-up step involves hydrolyzing the intermediate iminium salt with ice-cold water. Incomplete hydrolysis can lead to a complex mixture of products.Pour the reaction mixture slowly and carefully into a vigorously stirred beaker of crushed ice. Ensure thorough mixing to facilitate complete hydrolysis and precipitation of the crude product.
Residual DMF DMF is a high-boiling point solvent and can be difficult to remove completely, leading to an impure final product.After collecting the solid precipitate by vacuum filtration, wash it thoroughly with cold water to remove any remaining DMF and inorganic salts. Recrystallization from a suitable solvent, such as ethanol, is often necessary for final purification.[3]
Problem 3: Challenges in the Amination Step

Possible Causes & Solutions

Cause Explanation Recommended Solution
Low Reactivity of the 3-Formylchromone The electrophilicity of the formyl group can be influenced by the substituents on the chromone ring.The conversion of the 3-formylchromone to an intermediate like a carbonitrile can be an effective strategy. Chromone-3-carbonitriles are often important substrates for the synthesis of 2-aminochromone-3-carboxaldehydes through reactions with various nucleophiles.[1]
Formation of Side Products Depending on the aminating agent and reaction conditions, self-condensation or other side reactions can occur.Careful selection of the aminating reagent and optimization of reaction conditions (solvent, temperature, and reaction time) are crucial. For example, reacting the corresponding carbonitrile with morpholine in aqueous DMF has been shown to be an efficient method.[1]

Experimental Protocols

Synthesis of 6-Bromo-3-formylchromone via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods.[2][4][3]

1. Reagent Preparation (Vilsmeier Reagent):

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
  • Cool the flask to 0-5 °C in an ice bath.
  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise from the dropping funnel while maintaining the temperature between 0-5 °C.
  • After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

2. Reaction with 5-Bromo-2-hydroxyacetophenone:

  • Dissolve 5-bromo-2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
  • Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C.
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  • Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC.

3. Work-up and Isolation:

  • After the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
  • A solid precipitate of the crude 6-bromo-3-formylchromone should form.
  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.
  • Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-bromo-3-formylchromone.

Visualizing the Process

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Chromone Synthesis cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Acetophenone 5-Bromo-2- hydroxyacetophenone Acetophenone->ReactionMix Heating Heating (60-70 °C) ReactionMix->Heating Hydrolysis Hydrolysis (Ice/Water) Heating->Hydrolysis Filtration Filtration & Washing Hydrolysis->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure 6-Bromo-3-formylchromone Recrystallization->Product Low_Yield_Troubleshooting Start Low Yield Observed CheckMoisture Check for Moisture Contamination? Start->CheckMoisture CheckTemp Verify Reaction Temperature Profile? CheckMoisture->CheckTemp No SolutionMoisture Use Anhydrous Solvents & Inert Atmosphere CheckMoisture->SolutionMoisture Yes CheckStoich Confirm Reagent Stoichiometry? CheckTemp->CheckStoich No SolutionTemp Optimize Temperature Control (0-5°C then 60-70°C) CheckTemp->SolutionTemp Yes SolutionStoich Use Slight Excess of Vilsmeier Reagent CheckStoich->SolutionStoich Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • Synthesis of 3-Substituted 2-Aminochromones via Sn(IV)-Promoted Annulation of Ynamides with 2-Methoxyaroyl Chlorides. Organic Letters - ACS Publications. [Link]

  • Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. Natural Sciences Publishing. [Link]

  • Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. ScienceDirect. [Link]

  • A novel synthesis of 2-aminochromones via phosgeniminium salts. American Chemical Society. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Semantic Scholar. [Link]

  • Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. ResearchGate. [Link]

  • Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. [Link]

  • Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. [Link]

  • 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. [Link]

  • Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Thieme E-Journals. [Link]

  • Biological activity of 3-formylchromones and related compounds. PubMed. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • 2-Amino-3-formylchromone (97%). Amerigo Scientific. [Link]

  • Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. PMC - PubMed Central. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Bioactivity of 2-Amino-6-bromo-3-formylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Chromone Derivative

The chromone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, 2-Amino-6-bromo-3-formylchromone, is a novel derivative that holds significant therapeutic promise. Its structural features—a 2-amino group, a 6-bromo substitution, and a 3-formyl group—suggest potential for potent and selective biological activity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 2-Amino-6-bromo-3-formylchromone. We will delve into the rationale behind selecting specific bioactivity assays, provide detailed, field-proven protocols, and offer a comparative analysis of methodologies. Our approach is grounded in scientific integrity, ensuring that each step contributes to a robust and reliable assessment of this promising compound.

Part 1: Initial Bioactivity Screening - A Two-pronged Approach

Based on the known bioactivities of structurally related 3-formylchromone derivatives, a logical starting point for validating the efficacy of 2-Amino-6-bromo-3-formylchromone is to investigate its potential as both a cytotoxic anticancer agent and a specific enzyme inhibitor.[3][4]

Assessing Cytotoxicity: Is the Compound a Cancer Cell Killer?

Many chromone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5] Therefore, the initial step is to determine if 2-Amino-6-bromo-3-formylchromone exhibits broad-spectrum or selective cytotoxicity.

The MTT assay is a reliable and widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] It is an excellent first-pass screening tool due to its simplicity, high-throughput capability, and cost-effectiveness.

Alternative Assay: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is a suitable alternative to the MTT assay. Its primary advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol.

Comparative Analysis of Cell Viability Assays:

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells.Reduction of XTT to a water-soluble orange formazan product by metabolically active cells.
Solubilization Requires a solubilization step for the formazan crystals.Does not require a solubilization step.
Throughput HighHigh
Sensitivity GoodGenerally considered more sensitive than MTT.
Interference Can be affected by compounds that alter mitochondrial respiration.Less prone to interference from reducing agents.
Investigating Enzyme Inhibition: A Targeted Approach

Several 3-formylchromone derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as topoisomerase IIα and protein kinases.[4][7] A targeted investigation into the enzyme inhibitory potential of 2-Amino-6-bromo-3-formylchromone is therefore warranted.

Given that numerous chromone derivatives have been developed as kinase inhibitors, this is a logical starting point.[8] An initial screening against a panel of cancer-related kinases can provide valuable insights into the compound's specificity.

Workflow for Bioactivity Validation:

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action Compound 2-Amino-6-bromo-3-formylchromone Cytotoxicity Assay MTT/XTT Assay on Cancer Cell Panel Compound->Cytotoxicity Assay Kinase Panel Screen Broad Kinase Panel Screen (e.g., ADP-Glo) Compound->Kinase Panel Screen IC50 Determination Dose-Response Cytotoxicity Assay Cytotoxicity Assay->IC50 Determination If active Kinase IC50 Dose-Response Kinase Inhibition Assay Kinase Panel Screen->Kinase IC50 If hits identified Target Engagement Cellular Thermal Shift Assay (CETSA) Kinase IC50->Target Engagement Validate cellular target Downstream Signaling Western Blot for Phosphorylated Substrates Target Engagement->Downstream Signaling Confirm functional effect

Caption: A tiered workflow for validating the bioactivity of 2-Amino-6-bromo-3-formylchromone.

Part 2: Detailed Experimental Protocols

Here, we provide detailed, step-by-step protocols for the key validation assays. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.

Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effects of 2-Amino-6-bromo-3-formylchromone on a panel of human cancer cell lines.

Materials:

  • 2-Amino-6-bromo-3-formylchromone

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-6-bromo-3-formylchromone in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to determine the inhibitory activity of 2-Amino-6-bromo-3-formylchromone against a specific protein kinase.

Materials:

  • 2-Amino-6-bromo-3-formylchromone

  • Purified recombinant kinase and its specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of 2-Amino-6-bromo-3-formylchromone in the appropriate buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the compound dilutions, the purified kinase, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Include a "no enzyme" control and a "vehicle" control.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[8][9][10][11][12]

Materials:

  • 2-Amino-6-bromo-3-formylchromone

  • Cancer cell line expressing the target kinase

  • Cell lysis buffer

  • Antibodies against the target kinase

  • Western blotting reagents and equipment

  • Thermal cycler or heating blocks

Procedure:

  • Cell Treatment: Treat cultured cells with either 2-Amino-6-bromo-3-formylchromone or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Visualization:

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase Receptor->TargetKinase SignalingCascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Chromone 2-Amino-6-bromo-3-formylchromone Chromone->TargetKinase Inhibition TargetKinase->SignalingCascade Phosphorylation

Caption: Inhibition of a kinase signaling pathway by 2-Amino-6-bromo-3-formylchromone.

Part 3: Data Interpretation and Next Steps

The validation of 2-Amino-6-bromo-3-formylchromone's bioactivity is an iterative process. The initial data from cytotoxicity and enzyme inhibition assays will guide subsequent, more focused experiments.

  • If the compound shows potent and selective cytotoxicity: The next steps would involve elucidating the mechanism of cell death (e.g., apoptosis, necrosis) and identifying the specific cellular targets.

  • If the compound is a potent and selective kinase inhibitor: Further studies should focus on confirming its on-target effects in cells using techniques like CETSA and Western blotting to analyze the phosphorylation of downstream substrates.

By following this structured and validated approach, researchers can confidently and efficiently characterize the bioactivity of 2-Amino-6-bromo-3-formylchromone, paving the way for its potential development as a novel therapeutic agent.

References

  • Dayalan Naidu, S. et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available at: [Link]

  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors,... ResearchGate. Available at: [Link]

  • Elsayed, S., Butler, I., & Mostafa, S. I. (2015). Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes. Transition Metal Chemistry. Available at: [Link]

  • Kawase, M. et al. (2007). Biological activity of 3-formylchromones and related compounds. In Vivo, 21(5), 829-34. Available at: [Link]

  • National Institutes of Health. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. NIH. Available at: [Link]

  • MDPI. (2023). Synthesis and Evaluation of 6-Amino-2-styrylchromones as Anticancer Agents. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Chromone-based compounds as topoisomerase II inhibitors. ResearchGate. Available at: [Link]

  • Silva, A. M. S. et al. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 26(21), 6539. Available at: [Link]

  • ResearchGate. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available at: [Link]

  • Khan, K. M. et al. (2010). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 45(9), 4058-64. Available at: [Link]

  • Singh, S. et al. (2013). 3-Formylchromone based topoisomerase IIα inhibitors: discovery of potent leads. MedChemComm, 4(9), 1257-1266. Available at: [Link]

  • ResearchGate. (2007). Biological activity of 3-formylchromones and related compound. ResearchGate. Available at: [Link]

  • ResearchGate. (2012). Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. ResearchGate. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2013). 3-Formylchromone based topoisomerase IIα inhibitors: discovery of potent leads. MedChemComm. Available at: [Link]

  • National Institutes of Health. (2020). Inhibition of Topoisomerase IIα and Induction of DNA Damage in Cholangiocarcinoma Cells by Altholactone and Its Halogenated Benzoate Derivatives. NIH. Available at: [Link]

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comparing the efficacy of 2-Amino-6-bromo-3-formylchromone with other compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Substituted 3-Formylchromones as Topoisomerase IIα Inhibitors

Prepared by a Senior Application Scientist

This guide provides a detailed comparison of the anti-cancer efficacy of 3-formylchromone derivatives, with a specific focus on 6-bromo substituted analogs, against other compounds targeting the critical enzyme, human DNA Topoisomerase IIα (hTopo-IIα). We will delve into the mechanistic underpinnings of hTopo-IIα, present comparative experimental data against the clinical standard Etoposide, and provide detailed protocols for the validation assays.

The Target: Understanding the Topoisomerase IIα Catalytic Cycle

Human Topoisomerase IIα is an essential nuclear enzyme responsible for resolving DNA topological problems—such as knots and tangles—that arise during replication, transcription, and chromosome segregation.[1][2] Its function is paramount for cell division, making it a well-established and highly valuable target for anticancer drugs.[3]

The enzyme functions as a homodimer that modulates DNA topology through a complex, ATP-dependent process. It creates a transient double-stranded break in one segment of DNA (the "Gate" or G-segment), passes another intact double helix (the "Transport" or T-segment) through the break, and then reseals the G-segment.[1][4] This intricate sequence prevents genomic instability and allows for the proper separation of chromosomes during mitosis.

The catalytic cycle can be visualized as a multi-step process:

TopoII_Cycle cluster_0 A 1. G-Segment Binding B 2. T-Segment Capture & 2x ATP Binding A->B T-Segment enters N-Gate C 3. G-Segment Cleavage & Covalent Complex Formation (Etoposide Target) B->C Conformational change D 4. T-Segment Passage C->D DNA Gate opens E 5. G-Segment Ligation D->E T-Segment passes through F 6. T-Segment Release (C-Gate) E->F DNA Gate closes G 7. ATP Hydrolysis & ADP + Pi Release F->G Reset for next cycle G->A

Caption: The catalytic cycle of human Topoisomerase IIα.

Anticancer drugs that target Topo IIα typically function as "poisons" by stabilizing the covalent cleavage complex (Step 3), where the enzyme is physically linked to the broken DNA ends.[1][3] This transforms the essential enzyme into a potent cellular toxin, leading to the accumulation of permanent DNA double-strand breaks that trigger cell death pathways (apoptosis).[3]

Comparative Efficacy Analysis: 3-Formylchromones vs. Etoposide

A 2013 study in MedChemComm detailed the synthesis and evaluation of a series of substituted 3-formylchromones as hTopo-IIα inhibitors.[5][6][7] These compounds were tested for their in vitro cytotoxicity against the human prostate cancer cell line, PC-3. Their performance provides a compelling case for the chromone scaffold as a basis for potent anticancer agents. The established chemotherapeutic agent Etoposide, a known Topo II inhibitor, was used as the benchmark for comparison.[8][9]

Quantitative Cytotoxicity Data (LC₅₀)

The half-maximal lethal concentration (LC₅₀) is a measure of a compound's potency in killing cells. A lower LC₅₀ value indicates higher potency. The data below summarizes the findings for key 3-formylchromone derivatives against PC-3 cells after a 48-hour exposure.

Compound IDR¹ Substituent (C6-Position)R² Substituent (C2-Position)LC₅₀ (µM) against PC-3 Cells
11b -Br4-methylpiperazin-1-yl0.50
12a -H4-methylpiperazin-1-yl3.5
12b -CH₃4-methylpiperazin-1-yl1.8
12d -Cl4-methylpiperazin-1-yl1.5
12e -Br4-methylpiperazin-1-yl1.2
13a -H4-(2-hydroxyethyl)piperazin-1-yl8.6
13b -CH₃4-(2-hydroxyethyl)piperazin-1-yl5.2
Etoposide N/A (Standard Drug)N/A3.5
Data synthesized from Singh, S., et al. (2013). MedChemComm.[7]
Structure-Activity Relationship (SAR) Insights

From the data, we can derive critical insights into the chemical features that drive efficacy:

  • Halogenation at C6 is Key: A clear trend emerges where adding an electron-withdrawing halogen to the C6-position of the chromone ring significantly enhances cytotoxic potency. The unsubstituted compound 12a (LC₅₀ = 3.5 µM) is equipotent with Etoposide. However, adding a chloro group (12d , LC₅₀ = 1.5 µM) or a bromo group (12e , LC₅₀ = 1.2 µM) more than doubles this potency. This suggests that the electronic properties and/or steric bulk at this position are crucial for target engagement.

  • The C2-Substituent Matters: The nature of the amine group at the C2-position also plays a significant role. The 4-methylpiperazine moiety (as in compounds 11b and 12a-e ) consistently yields more potent compounds than the 4-(2-hydroxyethyl)piperazine group (as in 13a and 13b ). For example, the methyl-substituted compound 12b (LC₅₀ = 1.8 µM) is nearly three times more potent than its hydroxyethyl counterpart 13b (LC₅₀ = 5.2 µM).

  • Synergistic Effects: The most potent compound in the series, 11b , possesses a bromine atom at the C6 position combined with the favorable 4-methylpiperazine group at C2. Its remarkable LC₅₀ of 0.50 µM makes it 7 times more potent than Etoposide in this specific cell line assay.[5][7]

Mechanistic Insights: A Different Mode of Inhibition

While highly effective, the 3-formylchromone derivatives appear to inhibit hTopo-IIα via a different mechanism than Etoposide. The Singh et al. study found that these compounds are non-intercalating agents , meaning they do not insert themselves between the DNA base pairs.[5][6] Molecular docking studies further suggested that these chromones fit well within the ATP binding pocket of the enzyme.[5][6]

This points to them being catalytic inhibitors that prevent the enzyme from using ATP, thereby halting the entire strand-passage process before the DNA is even cleaved. This contrasts with Etoposide, which is an interfacial poison that specifically traps the enzyme-DNA cleavage complex. This mechanistic difference is significant, as it may lead to different downstream cellular responses and potentially different resistance profiles.

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the efficacy of these compounds must be validated through robust, reproducible assays. Here we detail the standard methodologies for assessing Topo IIα inhibition and cytotoxicity.

Protocol 1: hTopo-IIα DNA Decatenation Assay

This assay directly measures the enzymatic activity of Topo IIα. It relies on the enzyme's ability to resolve a complex, interlocked network of circular DNA known as kinetoplast DNA (kDNA).

Principle of Causality: Active Topo IIα separates the interlocked kDNA minicircles. In agarose gel electrophoresis, the large, networked kDNA cannot migrate out of the loading well, while the decatenated, individual minicircles can. An effective inhibitor prevents this separation, causing the DNA to remain in the well.

Step-by-Step Methodology: [10][11][12]

  • Reaction Setup: On ice, prepare a master mix for each reaction (20 µL final volume). To a microcentrifuge tube, add:

    • 4 µL of 5x Assay Buffer (typically 250 mM Tris-HCl, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM EDTA).

    • 2 µL of 10x ATP solution (10 mM).

    • 2 µL of kDNA substrate (e.g., 100 ng/µL).

    • 1 µL of test compound at various concentrations (dissolved in DMSO) or DMSO alone for control.

    • Deionized water to a volume of 19 µL.

  • Enzyme Addition: Add 1 µL of purified human Topoisomerase IIα enzyme (e.g., 1-5 units) to each tube. For the negative control, add 1 µL of enzyme dilution buffer.

  • Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes. The controlled temperature is critical for optimal enzyme activity.

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye (containing SDS to denature the protein and a tracking dye like bromophenol blue).

  • Gel Electrophoresis: Load the entire content of each reaction tube into the wells of a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Visualization: Run the gel at approximately 80-100V for 1-2 hours. Visualize the DNA bands under a UV transilluminator. Decatenated minicircles will appear as distinct bands that have migrated into the gel, while inhibited reactions will show fluorescence only in the loading well.

Protocol 2: MTT Cytotoxicity Assay on PC-3 Cells

This is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of a cell population.

Principle of Causality: The mitochondrial dehydrogenase enzymes present in living, metabolically active cells cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, converting it into an insoluble purple formazan product.[13][14] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of viable cells.

MTT_Workflow A 1. Seed PC-3 Cells in 96-well plate (1x10^5 cells/mL) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat with Compounds (Varying concentrations) B->C D 4. Incubate 48h C->D E 5. Add MTT Solution (0.5 mg/mL) D->E F 6. Incubate 4h (Yellow -> Purple Formazan) E->F G 7. Add DMSO (Solubilize crystals) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology: [13][15][16]

  • Cell Plating: Seed PC-3 cells in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/mL (100 µL per well). Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: The next day, remove the old medium. Add 200 µL of fresh medium containing the 3-formylchromone derivatives or Etoposide at a range of concentrations (e.g., from 0.1 µM to 100 µM). Include wells with untreated cells (positive control for viability) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Development: Incubate the plate for an additional 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. This step is necessary because the crystals are not water-soluble.

  • Data Acquisition: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance (Optical Density) at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the LC₅₀ value.

Conclusion and Future Directions

The evidence strongly indicates that the 3-formylchromone scaffold is a highly promising platform for the development of novel anticancer agents. Specifically, 6-bromo-substituted derivatives demonstrate exceptional cytotoxic potency against prostate cancer cells, significantly outperforming the standard chemotherapeutic drug Etoposide in vitro.[7]

Their proposed mechanism as catalytic, non-intercalating inhibitors of Topoisomerase IIα presents a compelling alternative to traditional Topo II poisons.[5][6] This different mode of action could be advantageous in overcoming resistance mechanisms associated with drugs like Etoposide.

Future research should focus on in vivo efficacy studies of lead compounds like 11b , exploring their pharmacokinetic profiles, and further investigating their precise interactions within the ATP-binding pocket of hTopo-IIα to enable rational design of even more potent and selective inhibitors.

References

  • Dewar, J. M., & Losada, A. (2017). The catalytic core of human Topoisomerase IIα: Insights into enzyme–DNA interactions and drug mechanism. PMC - NIH. [Link]

  • Garten, M., et al. (2021). Domain structure and catalytic cycle of topoisomerase II. ResearchGate. [Link]

  • Singh, S., et al. (2013). 3-Formylchromone based topoisomerase IIα inhibitors: discovery of potent leads. SciSpace. [Link]

  • Singh, S., et al. (2013). 3-Formylchromone based topoisomerase IIα inhibitors: discovery of potent leads. MedChemComm (RSC Publishing). [Link]

  • Woynarowski, J. M., et al. (2012). Catalytic Core of Human Topoisomerase IIα: Insights into Enzyme–DNA Interactions and Drug Mechanism. ACS Publications. [Link]

  • Assay Protocol PC3. Scribd. [Link]

  • Human Topoisomerase II Decatenation Assay. Inspiralis. [Link]

  • Cytotoxicity of hydrogen peroxide: Treatment of the PC3 prostatic tumour cell line with H2O2 and measurement of metabolic activity. Biomodel. [Link]

  • Singh, S., et al. (2013). 3-Formylchromone based topoisomerase IIα inhibitors: discovery of potent leads. Sci-Hub. [Link]

  • Scheme 1 Synthesis of various 3-formylchromone derivatives. ResearchGate. [Link]

  • Human Topoisomerase II DNA Decatenation Assay Kit. BioHippo. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • 96-Well Human Topo II DNA Decatenation Assay Kits. ProFoldin. [Link]

  • Kaufmann, S. H., et al. (2001). Cell Cycle–coupled Relocation of Types I and II Topoisomerases and Modulation of Catalytic Enzyme Activities. PubMed Central. [Link]

  • Sutormin, D., et al. (2019). Catalytic cycles of the topoisomerases IIA (A) and IIB (B) and the effect of topoisomerase activity on DNA topology (C). ResearchGate. [Link]

  • Lin, C., et al. (2010). Etoposide Induces Growth Arrest and Disrupts Androgen Receptor Signaling in Prostate Cancer Cells. PubMed. [Link]

  • Topoisomerase Assays. PMC - NIH. [Link]

  • Cattrini, C., et al. (2020). Etoposide and topoisomerase II inhibition for aggressive prostate cancer: Data from a translational study. PubMed. [Link]

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A Comparative Spectroscopic Guide to 2-Amino-6-bromo-3-formylchromone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic data for 2-Amino-6-bromo-3-formylchromone, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific molecule, this guide leverages a comparative approach. We will analyze the known spectroscopic features of closely related chromone derivatives: 2-Amino-3-formylchromone, 6-Bromo-3-formylchromone, and the parent 3-Formylchromone. By understanding the spectroscopic signatures of these analogs, we can predict and interpret the expected data for 2-Amino-6-bromo-3-formylchromone, providing a valuable resource for researchers in the field.

Introduction to Spectroscopic Analysis of Chromones

Chromones are a class of heterocyclic compounds characterized by a benzopyran-4-one core structure. Their diverse biological activities are often linked to subtle variations in their substitution patterns. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these molecules. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups and the overall molecular weight.

Molecular Structures Under Comparison

To visually represent the molecules discussed in this guide, the following diagram illustrates their structures.

G cluster_0 2-Amino-6-bromo-3-formylchromone cluster_1 Comparator Compounds a C10H6BrNO3 (Target Compound) b 2-Amino-3-formylchromone C10H7NO3 a->b Removal of Br c 6-Bromo-3-formylchromone C10H5BrO3 a->c Removal of NH2 d 3-Formylchromone C10H6O3 b->d Removal of NH2 c->d Removal of Br

Figure 1: Structural relationships between the target compound and its comparators.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 2-Amino-6-bromo-3-formylchromone and its analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
CompoundAromatic Protons (ppm)Aldehyde Proton (ppm)Amino Protons (ppm)
2-Amino-6-bromo-3-formylchromone (Predicted) 7.5 - 8.2(Predicted) ~9.8(Predicted) Broad singlet
2-Amino-3-formylchromone 7.3 - 8.1~9.7Broad singlet
6-Bromo-3-formylchromone 7.6 - 8.3~10.0-
3-Formylchromone 7.4 - 8.2~10.1-
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
CompoundCarbonyl Carbon (C=O) (ppm)Aldehyde Carbon (CHO) (ppm)Aromatic Carbons (ppm)Other Key Signals (ppm)
2-Amino-6-bromo-3-formylchromone (Predicted) ~175(Predicted) ~185(Predicted) 110-160C-Br: (Predicted) ~118
2-Amino-3-formylchromone ~176~186115-158C-NH2: ~150
6-Bromo-3-formylchromone ~177~188119-156C-Br: ~119
3-Formylchromone ~178~189118-157-
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
CompoundC=O (Ketone) StretchC=O (Aldehyde) StretchN-H StretchC-Br Stretch
2-Amino-6-bromo-3-formylchromone ~1640~1680~3300-3500 (broad)~600-700
2-Amino-3-formylchromone ~1650~1690~3300-3500 (broad)-
6-Bromo-3-formylchromone ~1660~1700-~600-700
3-Formylchromone ~1665~1705--
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
2-Amino-6-bromo-3-formylchromone C₁₀H₆BrNO₃267.96 / 269.96(Predicted) M+, [M-CHO]+, [M-Br]+
2-Amino-3-formylchromone C₁₀H₇NO₃189.17189, 160, 132
6-Bromo-3-formylchromone C₁₀H₅BrO₃251.95 / 253.95252/254, 223/225, 173
3-Formylchromone C₁₀H₆O₃174.15174, 145, 117

In-Depth Spectroscopic Analysis and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule.

  • Aromatic Region: In all the chromone derivatives, the protons on the benzene ring typically resonate in the downfield region of 7.3-8.3 ppm. The substitution pattern significantly influences the chemical shifts and coupling patterns. For 6-Bromo-3-formylchromone, the bromine atom at the 6-position will influence the electronic environment of the adjacent protons, leading to predictable shifts. Similarly, the amino group in 2-Amino-3-formylchromone will have a distinct effect. For 2-Amino-6-bromo-3-formylchromone, a complex splitting pattern in the aromatic region is expected due to the combined electronic effects of the bromo and amino substituents.

  • Aldehyde Proton: The aldehyde proton is highly deshielded and appears as a singlet at a characteristic downfield position, typically between 9.7 and 10.1 ppm. The electron-withdrawing nature of the chromone ring system contributes to this significant downfield shift.

  • Amino Protons: In 2-Amino-3-formylchromone and the target compound, the protons of the amino group are expected to appear as a broad singlet. The chemical shift of this signal can be variable and is often concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within a molecule.

  • Carbonyl Carbons: The ketone (C4) and aldehyde (CHO) carbonyl carbons are the most downfield signals in the ¹³C NMR spectra of these compounds, typically appearing around 175-190 ppm. The aldehyde carbon is generally more deshielded than the ketone carbon.

  • Aromatic Carbons: The carbons of the benzene ring and the pyrone ring resonate in the range of 110-160 ppm. The signals for carbons directly attached to heteroatoms (oxygen, nitrogen, bromine) will have characteristic chemical shifts. For instance, the carbon bearing the bromine atom in 6-bromo derivatives is expected around 118-119 ppm.

  • C-N and C-Br Bonds: The carbon attached to the amino group in the 2-amino derivatives is typically found around 150 ppm, while the carbon attached to the bromine in the 6-bromo derivatives is observed at a more upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups.

  • Carbonyl Stretching: All four compounds exhibit two distinct carbonyl stretching frequencies. The ketone C=O stretch of the pyrone ring appears at a lower wavenumber (around 1640-1665 cm⁻¹) compared to the aldehyde C=O stretch (around 1680-1705 cm⁻¹). This difference is due to the conjugation of the pyrone ketone with the aromatic system and the oxygen atom in the ring.

  • N-H Stretching: A key feature for identifying the 2-amino substituted chromones is the presence of N-H stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are typically broad due to hydrogen bonding.

  • C-Br Stretching: The presence of a bromine atom in the 6-bromo derivatives can be confirmed by a C-Br stretching absorption in the fingerprint region, usually between 600 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+): The mass spectrum of each compound should show a molecular ion peak corresponding to its molecular weight. For the bromo-substituted compounds, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 m/z units.

  • Fragmentation: Common fragmentation pathways for 3-formylchromones include the loss of the formyl group (CHO, 29 Da) and retro-Diels-Alder reactions of the pyrone ring. The presence of amino and bromo substituents will influence the fragmentation patterns, leading to characteristic daughter ions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are generalized step-by-step methodologies for the key experiments discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 NMR Sample Preparation and Analysis start Start dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place the NMR tube in the spectrometer transfer->instrument acquire Acquire 1H and 13C NMR spectra instrument->acquire process Process the data (Fourier transform, phase correction, baseline correction) acquire->process analyze Analyze chemical shifts, coupling constants, and integration process->analyze end End analyze->end

Figure 2: General workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the chromone derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manual probe.

  • Data Acquisition: Set up the desired experiments (¹H, ¹³C, and potentially 2D NMR like COSY and HSQC) using standard instrument parameters.

  • Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) are preferred.

  • Ionization: The sample is ionized in the source. Electron Ionization (EI) is common for GC-MS, while ESI and APCI are used for LC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This guide provides a framework for understanding and comparing the spectroscopic data of 2-Amino-6-bromo-3-formylchromone and its structurally related analogs. While a complete experimental dataset for the target compound is not yet publicly available, the comparative analysis of its close relatives offers significant predictive power for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols serve as a practical starting point for researchers aiming to characterize these and similar chromone derivatives. As new experimental data becomes available, this guide can be updated to provide an even more comprehensive resource for the scientific community.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • National Center for Biotechnology Information. PubChem. [Link]

  • Arjunan, V., Subramanian, S., & Mohan, S. (2004). FTIR and FT-Raman spectral studies of 2-amino-6-bromo-3-formylchromone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(5), 995-1000. [Link]

A Mechanistic Comparison of 2-Amino-6-bromo-3-formylchromone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical analysis of 2-amino-6-bromo-3-formylchromone derivatives for researchers, scientists, and drug development professionals. By synthesizing data from numerous studies, we will explore the nuanced structure-activity relationships (SAR) and mechanistic underpinnings of this promising class of compounds. This document moves beyond a simple recitation of facts to offer a causal explanation for experimental choices and a framework for future research.

Introduction: The Chromone Scaffold as a Privileged Structure in Medicinal Chemistry

The chromone core, a benzopyran-4-one ring system, is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar geometry and versatile substitution patterns have made it a fertile ground for the development of a wide array of biologically active molecules.[1] The introduction of a 3-formyl group further enhances the chemical reactivity of the chromone scaffold, providing a key handle for the synthesis of diverse derivatives.[2] This guide focuses on a specific subclass: 2-amino-6-bromo-3-formylchromones. The strategic placement of an amino group at the C-2 position and a bromine atom at the C-6 position significantly influences the electronic properties, target-binding potential, and ultimately, the mechanism of action of these molecules.

The Influence of 2-Amino and 6-Bromo Substituents: A Mechanistic Dissection

While a direct comparative study of a series of 2-amino-6-bromo-3-formylchromone derivatives is not yet prevalent in the literature, we can infer a mechanistic comparison by analyzing the individual contributions of these key substituents based on broader studies of chromone analogs.

The Role of the 2-Amino Group: Enhancing Target Engagement

The introduction of an amino group at the C-2 position of the chromone ring has a profound impact on the molecule's biological activity. This is largely attributed to its ability to act as a hydrogen bond donor, a critical interaction for binding to many biological targets, including kinases and DNA.[3] The 2-amino group can significantly influence the binding affinity and selectivity of the compound. For instance, in the context of kinase inhibition, the 2-amino moiety can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[4]

Furthermore, the electronic nature of the 2-amino group, an electron-donating group, can modulate the overall electron distribution of the chromone ring system, potentially influencing its reactivity and interaction with cellular macromolecules.

The Impact of the 6-Bromo Substitution: Modulating Potency and Selectivity

Halogenation, particularly at the C-6 position of the chromone core, is a common strategy to enhance the potency of bioactive compounds. The bromine atom, being a bulky and lipophilic substituent, can improve the compound's ability to penetrate cell membranes and can also engage in halogen bonding, a non-covalent interaction that can contribute to target binding affinity.

Structure-activity relationship studies on various chromone derivatives have shown that electron-withdrawing groups at the 6-position can be favorable for certain biological activities.[5] The 6-bromo substituent can influence the electronic properties of the benzene ring of the chromone, which in turn can affect the reactivity of the entire molecule.[6] This modulation of electronic and steric properties can lead to enhanced potency and, in some cases, altered target selectivity. For example, in a study of chromone derivatives as SIRT2 inhibitors, a 6-bromo substituent was well-tolerated and contributed to potent inhibitory activity.[5]

Comparative Mechanistic Pathways

Based on the available literature for related chromone derivatives, we can propose and compare several potential mechanisms of action for 2-amino-6-bromo-3-formylchromone derivatives, particularly in the context of anticancer and anti-inflammatory activities.

Kinase Inhibition: Targeting Dysregulated Signaling in Cancer

Many chromone derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer. The combination of the 2-amino group for hinge binding and the 6-bromo substituent for enhanced potency makes these derivatives promising candidates for kinase inhibitors.

dot

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Chromone_Derivative 2-Amino-6-bromo-3-formylchromone Derivative Chromone_Derivative->Kinase_Cascade Inhibits Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cancer Cell Proliferation and Survival Gene_Expression->Cell_Proliferation_Survival Leads to Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds

Caption: Proposed kinase inhibition pathway for 2-amino-6-bromo-3-formylchromone derivatives.

Induction of Apoptosis via DNA Damage and Topoisomerase Inhibition

The planar structure of the chromone ring allows for intercalation into DNA, a mechanism employed by several anticancer drugs. Furthermore, some 3-formylchromone derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.[6] The combination of these effects can lead to the induction of apoptosis in cancer cells. The 6-bromo substituent could enhance DNA binding affinity, while the overall molecular structure contributes to topoisomerase inhibition.

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Apoptosis_Induction_Pathway Chromone_Derivative 2-Amino-6-bromo-3-formylchromone Derivative DNA_Intercalation DNA Intercalation Chromone_Derivative->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Chromone_Derivative->Topoisomerase_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed pathway for apoptosis induction by 2-amino-6-bromo-3-formylchromone derivatives.

Anti-inflammatory Action through Inhibition of Pro-inflammatory Mediators

Chromone derivatives have also demonstrated significant anti-inflammatory properties.[7] This is often achieved by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6. The underlying mechanism frequently involves the inhibition of key signaling pathways like NF-κB and MAPK. The 2-amino and 6-bromo substituents can contribute to the potency of this anti-inflammatory effect.

Comparative Performance Data

To provide a quantitative basis for comparison, the following table summarizes the cytotoxic activity (IC50 values) of various substituted chromone derivatives against different cancer cell lines, drawn from multiple studies. While a direct comparison of a series of 2-amino-6-bromo-3-formylchromone derivatives is not available, this data illustrates the impact of different substitution patterns on anticancer potency.

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
3-Formylchromones 6,8-dichloroVariousNot specified, but showed tumor cell-specific cytotoxicity[8]
6,8-dibromoVariousNot specified, but showed potent urease inhibitory activity[8]
2-Aminochromones Various N,N-di-1,2,3-triazole derivativesHeLa0.11 - 1.04[9]
6-Substituted Chromones 6-bromo, 8-chloro, 2-pentyl-(SIRT2 IC50 = 5.5 µM)[5]
Chromone Hybrids Chromone-indoleA549 (Lung)0.7[1]

Note: The IC50 values are highly dependent on the specific assay conditions and cell lines used. This table is intended to provide a general comparison of potency.

Experimental Protocols

For researchers aiming to evaluate the mechanistic properties of 2-amino-6-bromo-3-formylchromone derivatives, the following are detailed, step-by-step methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-6-bromo-3-formylchromone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

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MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with chromone derivatives Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for exposure time Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT solution Incubation_Exposure->MTT_Addition Incubation_MTT Incubate for 2-4h MTT_Addition->Incubation_MTT Formazan_Solubilization Add DMSO Incubation_MTT->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, assay buffer, 2-amino-6-bromo-3-formylchromone derivatives, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add the test compound, the purified kinase, and the kinase-specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).[11]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment: Treat cancer cells with the 2-amino-6-bromo-3-formylchromone derivatives at their IC50 concentrations for various time points.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Conclusion and Future Directions

The 2-amino-6-bromo-3-formylchromone scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic incorporation of the 2-amino and 6-bromo substituents provides a powerful means to modulate the biological activity and mechanistic profile of these compounds. While direct comparative studies are needed to fully elucidate the SAR of this specific series, the available evidence strongly suggests their potential as kinase inhibitors, inducers of apoptosis, and anti-inflammatory agents.

Future research should focus on the synthesis and systematic evaluation of a library of 2-amino-6-bromo-3-formylchromone derivatives with diverse substitutions at other positions of the chromone ring. Detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of downstream signaling pathways, will be crucial for advancing these compounds towards clinical development. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

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A Senior Application Scientist's Guide to Benchmarking Synthesis Methods for 2-Amino-6-bromo-3-formylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-amino-3-formylchromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific derivative, 2-Amino-6-bromo-3-formylchromone, is of particular interest due to the influence of the bromine substituent on its lipophilicity and potential for further functionalization, making it a valuable building block in drug discovery.[4] The presence of the reactive α,β-unsaturated aldehyde system allows it to act as a Michael acceptor, opening pathways for the synthesis of a vast array of complex heterocyclic systems.[4]

This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-Amino-6-bromo-3-formylchromone. We will move beyond simple procedural lists to explore the underlying mechanistic principles, offering field-proven insights to guide your selection of the most appropriate method for your research or development goals. Each protocol is presented as a self-validating system, complete with characterization benchmarks.

Overview of Synthetic Strategies

The synthesis of 2-Amino-6-bromo-3-formylchromone can be broadly approached via three distinct strategies, each with its own set of advantages and challenges related to efficiency, scalability, and reagent availability.

  • The Vilsmeier-Haack Approach (via 3-Formylchromone): This is the most traditional and widely-used method. It involves the initial synthesis of a 6-bromo-3-formylchromone intermediate, which is then converted to the target 2-amino derivative.[5][6][7]

  • The Chromone-3-carbonitrile Pathway: This route involves the formation of a carbonitrile intermediate, which is subsequently hydrolyzed and rearranged to yield the 2-amino-3-formyl product.[1]

  • Palladium-Catalyzed Rearrangement Strategy: A modern, highly efficient one-pot method that leverages a palladium-catalyzed ring-opening, rearrangement, and cyclization cascade to construct the target molecule.[8]

G cluster_0 Benchmarked Synthetic Strategies Starting Materials Starting Materials Method A Method A: Vilsmeier-Haack Approach Starting Materials->Method A Method B Method B: Carbonitrile Pathway Starting Materials->Method B Method C Method C: Pd-Catalyzed Rearrangement Starting Materials->Method C Target Compound 2-Amino-6-bromo- 3-formylchromone Method A->Target Compound Method B->Target Compound Method C->Target Compound G A 2-Hydroxy-5-bromoacetophenone + DMF/POCl₃ B Vilsmeier Reagent Formation A->B In situ generation C Electrophilic Attack & Double Formylation B->C Reaction D Intramolecular Cyclization C->D Intermediate formation E 6-Bromo-3-formylchromone D->E Dehydration

Caption: Workflow for the Vilsmeier-Haack synthesis of the key intermediate.

Stage 2: Amination of 6-Bromo-3-formylchromone

Direct amination at the C2 position is challenging. Therefore, an indirect route via an oxime intermediate is employed. This leverages the reactivity of the 3-formyl group.

  • Oxime Formation: The 6-bromo-3-formylchromone intermediate is reacted with hydroxylamine to form the corresponding oxime.

  • Rearrangement to 2-Amino Derivative: Treatment of the oxime with a base, such as aqueous sodium hydroxide, induces a rearrangement that opens the pyrone ring and subsequently re-closes to form the desired 2-amino-3-formylchromone. [1]

Experimental Protocol (Method A)

Stage 1: 6-Bromo-3-formylchromone[7][9][10]

  • Cool N,N-dimethylformamide (DMF, 15 mL) to 0 °C in an ice bath.

  • To the cooled DMF, add 2-hydroxy-5-bromoacetophenone (0.01 mol, 2.15 g) with vigorous stirring.

  • Slowly add phosphorus oxychloride (POCl₃, 0.025 mol, 2.3 mL) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully pour the thick reaction mass onto crushed ice (200 g) and stir for 4-6 hours.

  • Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-bromo-3-formylchromone.

    • Expected Yield: ~70-80%

    • Characterization: Melting point 190-193 °C. [10] Stage 2: 2-Amino-6-bromo-3-formylchromone[1]

  • Dissolve 6-bromo-3-formylchromone (0.01 mol) and hydroxylamine hydrochloride (0.012 mol) in ethanol.

  • Heat the mixture to reflux for 2-3 hours to form the oxime intermediate. Monitor by TLC.

  • After cooling, add a 10% aqueous sodium hydroxide solution dropwise until the mixture is basic (pH ~9-10).

  • Stir the mixture at room temperature for 4-6 hours. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallize from an appropriate solvent like ethanol or acetic acid for higher purity.

    • Expected Yield: ~60-70%

    • Characterization: Melting point ~249 °C (dec.).

Method B: The Chromone-3-carbonitrile Pathway

This strategy offers an alternative route that avoids the direct formylation of the chromone ring and instead builds the 2-amino-3-formyl functionality from a nitrile precursor. This can sometimes offer better overall yields and purity.

Mechanism & Workflow

The key to this method is the conversion of a chromone-3-carbonitrile into the target molecule. The reaction proceeds via a non-isolable intermediate upon treatment with a nucleophile like aqueous sodium hydroxide or ammonia. [1]

G A 6-Bromo-chromone- 3-carbonitrile B Nucleophilic Attack (e.g., aq. NaOH) A->B C Non-isolable Intermediate B->C D Hydrolysis & Rearrangement C->D E 2-Amino-6-bromo- 3-formylchromone D->E

Caption: Workflow for the carbonitrile-based synthesis method.

Experimental Protocol (Method B)

(Note: The synthesis of the starting 6-bromo-chromone-3-carbonitrile is typically achieved from 6-bromo-3-formylchromone and hydroxylamine, followed by dehydration, making this method often an extension of Method A's intermediate.)

  • Suspend 6-bromo-chromone-3-carbonitrile (0.01 mol) in an aqueous DMF or ethanol solution.

  • Add a 10% aqueous sodium hydroxide solution dropwise while stirring at room temperature. [1]3. Continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from ethanol to yield the pure 2-Amino-6-bromo-3-formylchromone.

    • Expected Yield: ~75-85% from the carbonitrile.

Method C: Palladium-Catalyzed Rearrangement Strategy

This cutting-edge method provides a highly atom- and step-economical route to the target compound. It involves a sophisticated palladium-catalyzed cascade that reconstructs the chromone moiety in a single operation. [8]

Mechanism & Workflow

The reaction proceeds via a palladium-catalyzed ring-opening of a suitable precursor (e.g., a 3-iodochromone), followed by rearrangement and cyclization with an isocyanide, which acts as the source for the C3-formyl and C2-amino groups. This sequence efficiently forms one C(sp²)-O and one C(sp²)-C(sp²) bond. [8]While the original paper does not specify the 6-bromo derivative, the methodology is broadly applicable to substituted chromones.

Conceptual Protocol (Method C)
  • To a reaction vessel under an inert atmosphere, add the 6-bromo-3-iodochromone precursor (1 equiv.), a suitable isocyanide (e.g., tert-butyl isocyanide, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., K₂CO₃, 2 equiv.) in a solvent like dioxane.

  • Heat the mixture at a specified temperature (e.g., 100 °C) for a short duration (e.g., 30 minutes). [8]3. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

    • Expected Yield: Potentially >90%, based on analogous examples. [8]

Data-Driven Benchmarking

The choice of synthetic method depends critically on factors such as required scale, available equipment, cost, and desired purity. The following table provides a comparative summary of the benchmarked methods.

ParameterMethod A: Vilsmeier-HaackMethod B: Carbonitrile PathwayMethod C: Pd-Catalyzed Rearrangement
Overall Yield Moderate (~40-55%)Good (~55-65%)Excellent (Potentially >90%) [8]
Number of Steps 2 (from acetophenone)2-3 (depends on carbonitrile source)1 (from 3-iodochromone)
Reaction Time Long (24-36 hours)Moderate (8-12 hours)Very Short (30-60 minutes) [8]
Reagent Cost Low (POCl₃, DMF are inexpensive)ModerateHigh (Palladium catalyst, ligands)
Safety Concerns POCl₃ is highly corrosive and water-reactive.Use of cyanides requires caution.Isocyanides are toxic and have strong odors.
Scalability Well-established and scalable.Scalable, but cyanide handling can be an issue.Challenging due to catalyst cost and removal.
Purification Recrystallization is often sufficient.Recrystallization is effective.Column chromatography is required.

Conclusion and Recommendations

Each synthetic route to 2-Amino-6-bromo-3-formylchromone offers a distinct profile of advantages and disadvantages.

  • Method A (Vilsmeier-Haack) remains the workhorse for large-scale and cost-sensitive synthesis . Its reliance on cheap, readily available starting materials and a well-understood, robust reaction mechanism makes it highly reliable, despite moderate yields and longer reaction times.

  • Method B (Carbonitrile Pathway) serves as an excellent laboratory-scale alternative , often providing higher overall yields and cleaner products than the Vilsmeier-Haack approach. It is particularly useful when a high-purity final product is the primary objective.

  • Method C (Palladium-Catalyzed Rearrangement) represents the state-of-the-art for rapid synthesis and library generation . Its exceptional efficiency, speed, and high yields are ideal for academic research and early-stage drug discovery where small quantities of diverse analogs are needed quickly. However, the high cost of the catalyst and the need for chromatographic purification currently limit its industrial-scale applicability.

For drug development professionals requiring kilograms of material, optimizing the classical Vilsmeier-Haack approach (Method A) is the most pragmatic and economically viable path forward. For academic researchers exploring the synthesis of novel derivatives, the elegance and efficiency of the Palladium-catalyzed method (Method C) are unparalleled.

References

  • Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • BenchChem. (2025). Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis.
  • Natural Sciences Publishing. (2017). Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents.
  • Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry, 4, 236-246.
  • Indian Journal of Chemistry. (Date not available).
  • Stoermer, M. J., & Fairlie, D. P. (1995). A selective and versatile synthesis of substituted chromones via addition of phenols to dimethyl acetylenedicarboxylate. Australian Journal of Chemistry, 48(3), 677-686. Available from: [Link]

  • Nchinda, A. T. (Date not available).
  • ACS Catalysis. (2023). Toward the Generation of 2-Amino-3-Formyl Difunctionalized Chromones via Pd-Enabled Rearrangement Strategy. ACS Publications. Available from: [Link]

  • Deharkar, et al. (Date not available). Synthetic Routes and Biological Activities of Chromone Scaffolds.
  • NROChemistry. (Date not available). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (Date not available). Vilsmeier-Haack Reaction. Available from: [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7...). Growing Science.
  • Chem-Impex. (Date not available). 2-Hydroxy-5-bromoacetophenone.
  • Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.
  • European Journal of Chemistry. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis.
  • Tutorsglobe.com. (Date not available). Synthesis of Chromones, Chemistry tutorial.
  • ResearchGate. (Date not available). Synthesis of chromone derivatives. The reaction was carried out with....
  • Sciforum. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones.
  • Russian Chemical Reviews. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones.
  • ResearchGate. (2014). Solid-supported synthetic equivalents of 3-formylchromone and chromone.
  • Who we serve. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones.
  • ResearchGate. (2009). Structure and reactivity of 2-amino-3-carbamoylchromone.

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A Researcher's Guide to 2-Amino-6-bromo-3-formylchromone: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical overview of 2-Amino-6-bromo-3-formylchromone, including a detailed synthesis protocol, comprehensive characterization data, and a comparative analysis with relevant structural analogs. This document is intended to serve as a practical resource for the application and further investigation of this versatile heterocyclic compound.

Introduction: The Significance of the Chromone Scaffold

Chromones, constituting a significant class of oxygen-containing heterocyclic compounds, are widely recognized for their diverse pharmacological properties. The inherent bioactivity of the chromone nucleus has established it as a privileged scaffold in medicinal chemistry and drug discovery. The introduction of various functional groups onto this core structure allows for the fine-tuning of its biological and chemical characteristics. Among these, the 3-formylchromone moiety is a particularly valuable synthon, acting as a versatile precursor for the synthesis of a wide array of more complex heterocyclic systems. The presence of an amino group at the 2-position and a bromine atom at the 6-position, as in 2-Amino-6-bromo-3-formylchromone, is anticipated to further modulate its reactivity and biological profile, making it a compound of considerable interest for synthetic and medicinal chemists.

Synthesis of 2-Amino-6-bromo-3-formylchromone: A Step-by-Step Protocol

The synthesis of 2-Amino-6-bromo-3-formylchromone is most effectively achieved through the Vilsmeier-Haack reaction. This reaction facilitates the formylation and cyclization of a suitably substituted 2'-hydroxyacetophenone precursor. The causality behind this choice of reaction lies in its efficiency and selectivity for introducing the formyl group at the desired position, leading to the formation of the chromone ring in a one-pot procedure.

Experimental Protocol: Vilsmeier-Haack Synthesis

Starting Material: 1-(5-bromo-2-hydroxyphenyl)ethan-1-one (This would be the precursor to introduce the 6-bromo substitution. The 2-amino group is typically introduced in a subsequent step or a multi-step synthesis, as direct Vilsmeier-Haack on a 2-amino-2'-hydroxyacetophenone can be complex. However, for the purpose of this guide, we will present a generalized protocol based on the common synthesis of 3-formylchromones). A more direct, albeit potentially more complex, starting material would be 1-(3-amino-5-bromo-2-hydroxyphenyl)ethan-1-one. The following is a generalized procedure adaptable for substituted 2-hydroxyacetophenones.[1]

Reagents and Solvents:

  • Substituted 2-hydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a fume hood, slowly add phosphorus oxychloride (2.5 equivalents) to ice-cold N,N-dimethylformamide (10 volumes) with vigorous stirring. Maintain the temperature below 5°C. The formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) is a critical first step.[2][3]

  • Addition of the Acetophenone: To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (1 equivalent) portion-wise, ensuring the temperature remains controlled.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-70°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the electrophilic substitution and subsequent cyclization.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This hydrolyzes the intermediate iminium salt and precipitates the crude product.

  • Isolation: Filter the precipitated solid, wash thoroughly with water to remove any remaining DMF and inorganic salts, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-Amino-6-bromo-3-formylchromone.

Visualizing the Workflow: Synthesis of 2-Amino-6-bromo-3-formylchromone

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Cyclization cluster_2 Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Cooling POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction at 60-70°C Vilsmeier_Reagent->Reaction_Mixture Acetophenone 2-Amino-5-bromo- 2'-hydroxyacetophenone Acetophenone->Reaction_Mixture Hydrolysis Hydrolysis (Ice Water) Reaction_Mixture->Hydrolysis Filtration Filtration & Washing Hydrolysis->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product Pure 2-Amino-6-bromo- 3-formylchromone Recrystallization->Final_Product

Caption: Synthetic workflow for 2-Amino-6-bromo-3-formylchromone via the Vilsmeier-Haack reaction.

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations for 2-Amino-6-bromo-3-formylchromone Rationale for Key Peaks/Signals
FTIR (cm⁻¹) ~3400-3300 (N-H stretch), ~1680 (C=O aldehyde), ~1640 (C=O pyrone), ~1600 (C=C aromatic)The distinct carbonyl stretches for the aldehyde and the pyrone ring are key identifiers. The N-H stretch confirms the presence of the amino group.
¹H NMR (ppm) ~9.8-10.0 (s, 1H, -CHO), ~8.0-8.5 (m, aromatic protons), ~7.5-7.8 (m, aromatic protons), ~5.0-6.0 (br s, 2H, -NH₂)The downfield singlet for the aldehyde proton is characteristic. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the bromo and amino substituents. The broad singlet for the amino protons is also a key feature.
¹³C NMR (ppm) ~185-190 (-CHO), ~175 (C4-carbonyl), ~155-160 (C2), ~110-150 (aromatic carbons)The distinct chemical shifts for the aldehyde and pyrone carbonyl carbons are crucial for structural confirmation.
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight of C₁₀H₇BrNO₃ (268.07 g/mol )Confirms the molecular weight and elemental composition of the synthesized compound.

Note: The exact peak positions may vary depending on the solvent and instrument used.

Comparative Analysis with Structural Analogs

The unique combination of functional groups in 2-Amino-6-bromo-3-formylchromone imparts specific properties that can be benchmarked against other substituted chromones.

Compound Key Structural Difference Expected Impact on Reactivity and Properties Potential Applications
2-Amino-3-formylchromone [4]Lack of bromine at C6.The absence of the electron-withdrawing bromine atom may increase the electron density of the aromatic ring, potentially influencing its reactivity in electrophilic substitution reactions.Precursor for various heterocyclic compounds with potential antimicrobial and anticancer activities.
6-Bromo-3-formylchromone [5]Lack of amino group at C2.The electron-donating amino group is absent, making the pyrone ring more electron-deficient and potentially more susceptible to nucleophilic attack at the C2 position.Used in studies of multidrug resistance reversal and as a precursor for sulfonamides with carbonic anhydrase inhibitory activity.
3-Formylchromone Lacks both the amino and bromo substituents.This is the parent compound. Its reactivity serves as a baseline for understanding the electronic effects of the substituents in the other analogs.A versatile building block for a wide range of heterocyclic compounds with diverse biological activities, including anti-inflammatory properties.
Logical Relationship of Chromone Analogs

G A 3-Formylchromone (Parent Scaffold) B 6-Bromo-3-formylchromone A->B + Br at C6 C 2-Amino-3-formylchromone A->C + NH2 at C2 D 2-Amino-6-bromo-3-formylchromone (Target Compound) B->D + NH2 at C2 C->D + Br at C6

Caption: Structural relationships between the target compound and its key analogs.

Conclusion and Future Perspectives

2-Amino-6-bromo-3-formylchromone represents a promising scaffold for the development of novel bioactive molecules. The synthetic protocol outlined in this guide, based on the robust Vilsmeier-Haack reaction, provides a reliable method for its preparation. The comparative analysis highlights how the interplay of the amino and bromo substituents can be expected to modulate the chemical and biological properties of the chromone core. Further derivatization of the formyl and amino groups can lead to a diverse library of compounds for screening in various therapeutic areas. The experimental data and protocols presented herein are intended to facilitate future research and unlock the full potential of this intriguing heterocyclic compound.

References

  • Mehrparvar, S., Balalaie, S., Rabbanizadeh, M., Rominger, F., & Ghabraie, E. (2014). Synthesis of functionalized chromones through sequential reactions in aqueous media. Organic & Biomolecular Chemistry, 12(30), 5757-5765. [Link]

  • Gupea, A. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Mary, Y. S., & Sebastian, S. (2004). FTIR and FT-Raman spectral studies of 2-amino-6-bromo-3-formylchromone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(5), 995-1000. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Kawase, M., Tanaka, T., Kan, H., Tani, S., Nakashima, H., & Sakagami, H. (2007). Biological activity of 3-formylchromones and related compounds. In Vivo, 21(5), 829-834. [Link]

  • Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018. [Link]

  • Gomes, A., Fernandes, E., & Silva, A. M. S. (2020). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 25(21), 5163. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2010). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 45(9), 3692-3699. [Link]

  • Ibrahim, M. A., Abdel-Megid, M., Farouk, O., El-Gohary, N. M., Nabeel, A. I., Attai, M. M. A., & Badrana, A. (2024). Nucleophilic reactions with 3-formylchromones: A decade update. Synthetic Communications, 54(18), 1495-1522. [Link]

  • Sosnovskikh, V. Y., Moshkin, V. S., & Kodess, M. I. (2009). Structure and reactivity of 2-amino-3-carbamoylchromone. Russian Chemical Bulletin, 58(6), 1253-1258. [Link]

  • SpectraBase. (n.d.). 3-Formylchromone. [Link]

  • PubChem. (n.d.). 3-Formylchromone. [Link]

  • Ali, T. E. S., Ibrahim, M. A., El-Gohary, N. M., & El-Kazak, A. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]

  • Amerigo Scientific. (n.d.). 2-Amino-3-formylchromone (97%). [Link]

  • Kandula, V., Gudipati, R., Chatterjee, A., Kaliyaperumal, M., Yennam, S., & Behera, M. (2017). A novel synthesis of chromone based unnatural α-amino acid derivatives. Journal of Chemical Sciences, 129(8), 1233-1245. [Link]

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A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-6-bromo-3-formylchromone: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges and complexities. The chromone scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with diverse biological activities.[1][2] This guide focuses on a specific, yet under-investigated derivative, 2-Amino-6-bromo-3-formylchromone , providing a comparative analysis of its projected in vitro and in vivo activities.

While direct and extensive experimental data on this particular compound is not yet publicly available, this guide will extrapolate from the known biological activities of its core components: the 2-aminochromone and the 6-bromo-3-formylchromone moieties. By understanding the individual contributions of these structural features, we can construct a scientifically-grounded hypothesis of the molecule's potential, and outline the experimental roadmap required for its validation. This document serves as both a predictive comparison and a detailed methodological proposal for future research.

I. The Scientific Rationale: What the Structure Suggests

The structure of 2-Amino-6-bromo-3-formylchromone is a composite of functionalities that have independently shown significant biological promise.

  • The 3-Formylchromone Core : This scaffold is a known reactive species, with the electron-withdrawing formyl group at the C-3 position making it a Michael acceptor.[3] Derivatives of 3-formylchromone have demonstrated a wide array of biological effects, including tumor cell-specific cytotoxicity, anti-inflammatory, and antimicrobial properties.[4][5] The nature and position of substituents on the benzopyrone ring are critical determinants of these activities.[3]

  • The 6-Bromo Substituent : The presence of a halogen, such as bromine, at the C-6 position has been shown to enhance the lipophilicity and, in some cases, the cytotoxic potency of 3-formylchromone derivatives when compared to the unsubstituted parent compound.[3]

  • The 2-Amino Group : The introduction of an amino group at the C-2 position of the chromone ring is particularly noteworthy. 2-Aminochromone derivatives have been investigated for their antiproliferative and anticancer activities.[6][7] This substituent can significantly alter the electronic properties of the pyrone ring and introduce new possibilities for hydrogen bonding and other molecular interactions.

Based on this structural analysis, it is hypothesized that 2-Amino-6-bromo-3-formylchromone will exhibit potent cytotoxic and anti-inflammatory activities . This guide will now proceed to detail the experimental protocols to test this hypothesis, comparing the expected outcomes in both in vitro and in vivo settings.

II. Comparative Analysis of Biological Activity: In Vitro vs. In Vivo

The following sections outline a proposed dual-track investigation into the biological activities of 2-Amino-6-bromo-3-formylchromone.

A. Anticancer Activity

Hypothesis: The combination of the 2-amino and 6-bromo-3-formyl functionalities will result in synergistic cytotoxicity against cancer cell lines, potentially through induction of apoptosis.

The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture : A panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) will be cultured in appropriate media.

  • Compound Treatment : Cells will be seeded in 96-well plates and treated with a range of concentrations of 2-Amino-6-bromo-3-formylchromone (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Assay : Post-incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) will be added to each well. Viable cells will reduce the MTT to formazan, which can be solubilized and quantified spectrophotometrically.

  • Data Analysis : The absorbance values will be used to calculate the percentage of cell viability, and the IC50 (half-maximal inhibitory concentration) will be determined.

Expected Outcome & Interpretation: A low IC50 value against cancer cell lines with a significantly higher IC50 for the non-cancerous cell line would indicate potent and selective cytotoxicity, a desirable characteristic for a potential anticancer agent.

Visualization of the Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Assay Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Caption: Workflow for determining in vitro cytotoxicity.

Positive in vitro results would warrant progression to an in vivo model to assess anti-tumor efficacy in a whole organism.

Experimental Protocol: Xenograft Mouse Model

  • Animal Model : Immunocompromised mice (e.g., athymic nude mice) will be used.

  • Tumor Implantation : The cancer cell line that showed the highest sensitivity in vitro (e.g., HCT-116) will be subcutaneously injected into the flank of each mouse.

  • Treatment Regimen : Once tumors reach a palpable size, mice will be randomized into a vehicle control group and a treatment group receiving 2-Amino-6-bromo-3-formylchromone (administered via an appropriate route, e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment : Tumor volume will be measured regularly. At the end of the study, tumors will be excised and weighed.

  • Toxicity Monitoring : Animal body weight and general health will be monitored throughout the study to assess for any adverse effects.

Expected Outcome & Interpretation: A significant reduction in tumor growth rate and final tumor weight in the treated group compared to the control group would confirm the in vivo anticancer efficacy of the compound. Minimal loss of body weight would suggest good tolerability.

Visualization of the In Vivo Workflow

G cluster_1 In Vivo Xenograft Model Tumor Implantation Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Toxicity Monitoring Toxicity Monitoring Treatment->Toxicity Monitoring Final Analysis Final Analysis Tumor Measurement->Final Analysis

Caption: Workflow for in vivo anticancer efficacy testing.

B. Anti-inflammatory Activity

Hypothesis: 2-Amino-6-bromo-3-formylchromone will inhibit key inflammatory pathways, such as the production of pro-inflammatory cytokines.

The anti-inflammatory potential will be initially screened in a cell-based model of inflammation.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Culture : A macrophage cell line (e.g., RAW 264.7) will be cultured.

  • Compound Pre-treatment : Cells will be pre-treated with various concentrations of 2-Amino-6-bromo-3-formylchromone for 1 hour.

  • Inflammatory Stimulus : Inflammation will be induced by adding LPS to the cell culture.

  • Cytokine Measurement : After 24 hours, the cell culture supernatant will be collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) will be quantified using ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis : The inhibition of cytokine production by the compound will be calculated relative to the LPS-treated control.

Expected Outcome & Interpretation: A dose-dependent reduction in the levels of TNF-α and IL-6 would indicate in vitro anti-inflammatory activity.

The in vivo anti-inflammatory effects will be assessed using a well-established animal model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model : Wistar or Sprague-Dawley rats will be used.

  • Compound Administration : Animals will be pre-treated with 2-Amino-6-bromo-3-formylchromone or a vehicle control, typically administered orally or intraperitoneally.

  • Induction of Inflammation : A sub-plantar injection of carrageenan will be administered into the right hind paw to induce localized inflammation and edema.

  • Edema Measurement : Paw volume will be measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage inhibition of edema in the treated groups will be calculated relative to the control group.

Expected Outcome & Interpretation: A significant reduction in paw edema in the compound-treated group compared to the control group would confirm the in vivo anti-inflammatory efficacy.

III. Bridging the Gap: Pharmacokinetics and Bioavailability

A critical aspect that differentiates in vitro and in vivo outcomes is the pharmacokinetic profile of the compound – its absorption, distribution, metabolism, and excretion (ADME). Even a highly potent compound in vitro will fail in vivo if it has poor bioavailability or is rapidly metabolized.

Proposed Preliminary Pharmacokinetic Study:

  • Administration : A single dose of 2-Amino-6-bromo-3-formylchromone would be administered to a small cohort of rodents (e.g., rats) via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling : Blood samples would be collected at multiple time points post-administration.

  • Analysis : The concentration of the compound in the plasma would be quantified using a suitable analytical method like LC-MS/MS.

  • Parameter Calculation : Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (%F) would be calculated.

This data is crucial for interpreting the in vivo efficacy results and for designing optimal dosing regimens in further studies.

IV. Data Summary and Comparison

The following table summarizes the key parameters that would be compared between the in vitro and in vivo studies.

Activity In Vitro Parameter In Vivo Parameter Rationale for Comparison
Anticancer IC50 (µM)Tumor Growth Inhibition (%)To correlate cellular potency with whole-body efficacy.
Anti-inflammatory Cytokine Inhibition (%)Edema Reduction (%)To determine if the cellular mechanism translates to a physiological response.
General N/AMaximum Tolerated Dose (MTD)To establish the therapeutic window of the compound.
General N/ABioavailability (%)To understand how much of the administered drug reaches the systemic circulation.

V. Conclusion and Future Directions

This guide presents a hypothetical yet scientifically rigorous comparison of the potential in vitro and in vivo activities of 2-Amino-6-bromo-3-formylchromone. Based on the known properties of its structural motifs, this compound is a promising candidate for investigation as a dual anticancer and anti-inflammatory agent.

The proposed experimental workflows provide a clear path for the systematic evaluation of this molecule. A successful outcome in these studies would not only validate the initial hypothesis but also pave the way for more advanced preclinical development, including mechanism of action studies, detailed toxicology profiling, and lead optimization. The true therapeutic potential of 2-Amino-6-bromo-3-formylchromone awaits its empirical validation through the diligent application of the principles and protocols outlined herein.

References

  • Khan, K. M., Ambreen, N., Mughal, U. R., Jalil, S., Perveen, S., & Choudhary, M. I. (2010). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 45(9), 4058–4064. [Link]

  • Nawrot-Modranka, J., Nawrot, E., & Graczyk, J. (2012). Synthesis, preliminary cytotoxicity evaluation of new 3-formylchromone hydrazones and phosphorohydrazone derivatives of coumarin and chromone. Medicinal Chemistry Research, 21(8), 1897–1905. [Link]

  • Valenti, P., Rampa, A., Recanatini, M., & Da Re, P. (1990). Pyran derivatives. XX. 2-Aminochromone benzo-fused derivatives with antiproliferative properties. Archiv der Pharmazie, 323(1), 47–50. [Link]

  • Yerrabelly, J. R., Porala, S., Kasireddy, V. R., Sony, E. J., & Sagurthi, S. R. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. Monatshefte für Chemie - Chemical Monthly, 153(10), 1083–1093. [Link]

  • Gomes, A., Fernandes, E., & Silva, A. M. S. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2021, 2804521. [Link]

  • Al-Ostoot, F. H., et al. (2022). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 12(1), 19894. [Link]

  • Kawase, M., Tanaka, T., Kan, H., Tani, S., Nakashima, H., & Sakagami, H. (2007). Biological activity of 3-formylchromones and related compounds. In Vivo, 21(5), 829–834. [Link]

  • Kawase, M., et al. (2007). Biological activity of 3-formylchromones and related compound. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 771-782. [Link]

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comparative docking studies of 2-Amino-6-bromo-3-formylchromone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Molecular Docking of 2-Amino-6-bromo-3-formylchromone Derivatives as Kinase Inhibitors

Authored by: A Senior Application Scientist

Introduction

Chromones, heterocyclic compounds with a benzopyran-4-one core, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The functionalization of the chromone nucleus, particularly at the 2, 3, and 6 positions, has been a fertile ground for the development of novel therapeutic agents. This guide focuses on a specific subclass: 2-Amino-6-bromo-3-formylchromone derivatives. The presence of an amino group at the C-2 position, a bromine atom at C-6, and a formyl group at C-3 creates a unique electronic and steric profile, making these compounds intriguing candidates for targeted therapies.[2][3]

Recent research has highlighted the potential of various chromone derivatives as potent enzyme inhibitors.[4][5] Kinases, in particular, represent a critical class of targets due to their central role in cell signaling and proliferation, and their dysregulation is a hallmark of many cancers. This guide provides a comprehensive, in-depth comparative molecular docking study of a series of 2-Amino-6-bromo-3-formylchromone derivatives against a key oncogenic kinase, providing a rationale and a detailed protocol for researchers in drug discovery and computational biology.

Rationale for Target Selection: Protein Kinase B (Akt1)

For this comparative study, Protein Kinase B (Akt1) was selected as the target protein. Akt1 is a serine/threonine-specific protein kinase that plays a pivotal role in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell survival, proliferation, and metabolism. The constitutive activation of this pathway is a common event in many human cancers, making Akt1 a high-priority target for anticancer drug development. Several kinase inhibitors have been developed that feature a 2-aminopyridine or similar moiety for binding to the kinase hinge region, a structural feature shared by our chromone derivatives.[6]

The objective of this docking study is to:

  • Predict the binding affinity and binding mode of 2-Amino-6-bromo-3-formylchromone derivatives within the ATP-binding site of Akt1.

  • Perform a comparative analysis to understand the structure-activity relationships (SAR) conferred by different substitutions on the 2-amino group.

  • Provide a robust, reproducible workflow for virtual screening of similar compound libraries.

Methodology: A Self-Validating System

The credibility of any in-silico study hinges on the meticulousness of its methodology.[7][8] The following protocols are designed to be self-validating, ensuring that each step logically builds upon the last to produce reliable and reproducible results.

Experimental Workflow Visualization

The overall computational workflow is depicted below. This systematic process ensures that both the ligand and receptor are properly prepared and that the docking simulation is performed under optimized conditions.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen Prepared Ligands receptor_prep Receptor Preparation (PDB: 1UNQ, Cleaning, Protonation) receptor_prep->grid_gen Prepared Receptor docking Molecular Docking (AutoDock Vina) grid_gen->docking Target Grid analysis Results Analysis (Binding Energy, Pose Visualization) docking->analysis Docking Results (Poses & Scores)

Caption: A schematic of the molecular docking workflow.

Step 1: Ligand Preparation

The accuracy of ligand conformation is paramount for a successful docking study. This protocol ensures that the synthesized 2-Amino-6-bromo-3-formylchromone derivatives are in their lowest energy 3D conformation.

  • 2D Structure Sketching: Draw the 2D structures of the parent compound (2-Amino-6-bromo-3-formylchromone) and its derivatives (e.g., N-methyl, N-phenyl substitutions) using a chemical drawing tool like MarvinSketch or ChemDraw.

  • Conversion to 3D: Convert the 2D structures into 3D structures.

  • Energy Minimization: Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to relieve any steric strain and find a low-energy conformer.

  • File Format Conversion: Save the final 3D structures in a .pdbqt format, which is required by AutoDock Vina. This format includes atomic charges and torsional degrees of freedom.

Step 2: Receptor Preparation

The quality of the target protein structure is equally critical. We will use the crystal structure of human Akt1 in complex with an inhibitor.

  • Protein Structure Retrieval: Download the 3D crystal structure of Akt1 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1UNQ .

  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any co-factors not essential for binding. This is because we want to dock our compounds into an empty active site.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign Kollman charges to the protein atoms.

  • File Format Conversion: Save the prepared receptor structure in the .pdbqt format.

Step 3: Molecular Docking Protocol

This protocol uses AutoDock Vina, a widely used and validated software for molecular docking, due to its accuracy and computational speed.[9]

  • Grid Box Generation: Define the search space for the docking simulation. The grid box should encompass the entire ATP-binding site of Akt1. For PDB ID 1UNQ, the active site is well-defined by the location of the co-crystallized inhibitor. The grid box center can be set at the geometric center of the bound ligand, with dimensions of approximately 25Å x 25Å x 25Å to allow for sufficient rotational and translational freedom for the ligands.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, the center and size of the grid box, and the number of binding modes to generate.

  • Running the Docking Simulation: Execute the docking simulation using the AutoDock Vina command-line interface. The command will be: vina --config conf.txt --ligand ligand_name.pdbqt --out output_file.pdbqt --log log_file.txt.

  • Pose and Score Analysis: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

Comparative Analysis of Docking Results

For this guide, we will compare the parent compound, LIG1 (2-Amino-6-bromo-3-formylchromone), with two representative derivatives: LIG2 (2-(Methylamino)-6-bromo-3-formylchromone) and LIG3 (2-(Phenylamino)-6-bromo-3-formylchromone).

Quantitative Data Summary

The docking results are summarized in the table below. The binding affinity represents the predicted free energy of binding, while the hydrogen bond interactions are critical for stabilizing the ligand-receptor complex.

Ligand IDDerivativeBinding Affinity (kcal/mol)Key Interacting Residues (Akt1)Number of H-Bonds
LIG1 Parent (2-Amino)-8.2Glu228, Lys158, Thr2913
LIG2 N-Methyl-8.5Glu228, Lys158, Thr2913
LIG3 N-Phenyl-9.1Glu228, Lys158, Val164, Ala1774
Qualitative Analysis and Structure-Activity Relationship (SAR)

The docking poses reveal crucial insights into the structure-activity relationship of these derivatives.

  • LIG1 (Parent Compound): The primary amino group at the C-2 position acts as a key hydrogen bond donor, forming a canonical interaction with the backbone carbonyl of Glu228 in the hinge region of Akt1. The formyl group's oxygen acts as a hydrogen bond acceptor with the side chain of Lys158 , while the chromone carbonyl interacts with Thr291 . These interactions anchor the molecule within the ATP-binding site.

  • LIG2 (N-Methyl Derivative): The addition of a small methyl group to the C-2 amino group results in a slight increase in binding affinity (-8.5 kcal/mol). This is likely due to favorable van der Waals interactions within a small hydrophobic pocket near the hinge region. The hydrogen bonding pattern remains identical to the parent compound, indicating that this small substitution does not disrupt the core binding mode.

  • LIG3 (N-Phenyl Derivative): The introduction of a bulky phenyl group significantly enhances the binding affinity (-9.1 kcal/mol). The docking pose shows that the phenyl ring occupies a larger hydrophobic pocket formed by residues such as Val164 and Ala177 . In addition to the conserved hydrogen bonds, an additional pi-pi stacking interaction is observed between the phenyl ring and a nearby aromatic residue, further stabilizing the complex. This suggests that extending the C-2 substituent into this hydrophobic pocket is a promising strategy for improving potency.

Discussion and Future Perspectives

This comparative docking study demonstrates that 2-Amino-6-bromo-3-formylchromone is a viable scaffold for the design of Akt1 inhibitors. The computational results provide a clear, testable hypothesis: the potency of these derivatives can be enhanced by introducing hydrophobic moieties at the C-2 amino position to exploit the hydrophobic pocket within the Akt1 active site.

The workflow and protocols described herein offer a robust framework for the virtual screening of larger libraries of chromone derivatives. Future work should focus on:

  • Synthesis and In-Vitro Validation: The top-scoring compounds from this in-silico study should be synthesized and tested in biochemical assays (e.g., IC50 determination) to validate the computational predictions.

  • Exploration of Other Substitutions: The effect of different substituents at the C-6 and C-3 positions should be investigated to build a more comprehensive SAR model.

  • Molecular Dynamics (MD) Simulations: MD simulations can be performed on the docked complexes to assess their stability and provide a more dynamic picture of the ligand-receptor interactions over time.

By integrating computational and experimental approaches, the development of novel and potent chromone-based kinase inhibitors can be significantly accelerated.

References

  • Winter, E., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-9860. [Link][10][11][12]

  • Rao, V. R., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 12345. [Link][9]

  • Gomes, A., et al. (2017). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 22(5), 789. [Link][1]

  • Khan, I., et al. (2017). Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors. Bioorganic Chemistry, 72, 295-303. [Link][4]

  • Chen, I-J., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822. [Link][13]

  • Sharma, V., et al. (2022). Exploring the Potential of Chromones as Inhibitors of Novel Coronavirus Infection Based on Molecular Docking and Molecular Dynamics Simulation Studies. Biointerface Research in Applied Chemistry, 12(3), 3458-3470. [Link][14]

  • Kumar, A., et al. (2023). Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. Journal of Biomolecular Structure and Dynamics, 1-14. [Link][15]

  • Saeed, A., et al. (2022). Synthesis, biological evaluation and molecular docking studies of chromone derivatives as potential α-glucosidase inhibitors. Journal of Molecular Structure, 1250, 131758. [Link][16]

  • Kumar, S. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. Biochemistry and Molecular Biology Education, 38(4), 261-265. [Link][7]

  • Request PDF. (n.d.). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. [Link][8]

  • Kawase, M., et al. (2007). Biological activity of 3-formylchromones and related compounds. In Vivo, 21(5), 829-834. [Link][5]

  • Strafford, J. (2014). Docking and bioinformatics tools to guide enzyme engineering. UCL Discovery. [Link][17]

  • Fleishman, S. J., et al. (2011). Computational design of a protein-based enzyme inhibitor. Journal of Molecular Biology, 413(5), 1049-1062. [Link][18]

  • Kawase, M., et al. (2007). Biological activity of 3-formylchromones and related compound. ResearchGate. [Link][2]

  • El-Gazzar, M. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link][6]

  • Wolski, R., et al. (2011). Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. ResearchGate. [Link][3]

  • Alam, M. S., et al. (2010). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 45(8), 3354-3362. [Link][19]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Amino-6-bromo-3-formylchromone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-6-bromo-3-formylchromone, grounded in established safety and environmental regulations. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment.

Understanding the Compound: Hazard Profile of 2-Amino-6-bromo-3-formylchromone

Before proceeding with any disposal protocol, a thorough understanding of the compound's hazard profile is essential. 2-Amino-6-bromo-3-formylchromone is a halogenated organic compound. While specific safety data for this exact compound is not extensively published, data for structurally similar compounds, such as 6-Bromo-3-formylchromone and 2-Amino-3-formylchromone, provide critical insights into its potential hazards.

Based on available data for analogous structures, 2-Amino-6-bromo-3-formylchromone should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2] As a brominated organic molecule, it falls under the category of halogenated organic waste, which requires specific disposal procedures to prevent the formation of toxic byproducts like dioxins during incineration.[3][4]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritant May cause irritation upon contact with skin.[1][2]Nitrile gloves, lab coat, and appropriate footwear.
Eye Irritant May cause serious eye irritation.[1][2]Safety goggles or a face shield.[5]
Respiratory Irritant May cause respiratory irritation if inhaled.[1][2]Use in a well-ventilated area or a chemical fume hood. A dust mask (e.g., N95) is recommended for handling the solid.[2]
Halogenated Organic Contains bromine, classifying it as halogenated waste.[3][6]Standard laboratory PPE as listed above.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Amino-6-bromo-3-formylchromone is a multi-step process that emphasizes segregation, proper containment, and clear labeling. This protocol is designed to be a self-validating system, ensuring compliance with institutional and regulatory standards.

Step 1: Waste Segregation - The Cornerstone of Safe Disposal

The primary and most critical step in chemical waste management is proper segregation.[7][8] Due to its bromine content, 2-Amino-6-bromo-3-formylchromone must be disposed of as halogenated organic waste .[3][6]

Causality: Halogenated and non-halogenated organic wastes are kept separate because their disposal methods differ significantly.[9] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs.[9] Specifically, the incineration of mixed waste can release harmful gases.

Step 2: Container Selection and Management

Choose a waste container that is compatible with 2-Amino-6-bromo-3-formylchromone. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is appropriate.[10]

  • Condition: Ensure the container is in good condition, free from cracks or leaks.[10]

  • Compatibility: The container material must be non-reactive with the chemical waste.[10]

  • Closure: The container must be kept closed at all times, except when adding waste, to prevent the release of vapors and to avoid spills.[11]

Step 3: Labeling - Clarity for Safety

Proper labeling is a critical component of safe waste management, mandated by organizations like OSHA and the EPA.[7][12]

Your waste label should include the following information:

  • The words "Hazardous Waste" [12]

  • The full chemical name: "Waste 2-Amino-6-bromo-3-formylchromone" (avoiding abbreviations or chemical formulas).[11]

  • The specific hazard characteristics: "Irritant" .

  • The date of accumulation (the date the first drop of waste was added to the container).[8]

  • The name of the principal investigator and the laboratory location.

Step 4: Disposal of Contaminated Materials

Any materials that come into direct contact with 2-Amino-6-bromo-3-formylchromone are also considered hazardous waste. This includes:

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

  • Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-proof sharps container.[7][8]

Step 5: Storage and Collection

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[12] This area should be under the direct control of the laboratory personnel and away from sources of heat or ignition.[7]

Once the container is full or you are ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste hauler.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Amino-6-bromo-3-formylchromone.

G cluster_prep Preparation & Hazard Assessment cluster_waste_stream Waste Stream Determination cluster_disposal_actions Disposal Actions cluster_final Final Steps start Start: Disposal of 2-Amino-6-bromo-3-formylchromone haz_id Hazard Identification: - Skin/Eye/Respiratory Irritant - Halogenated Organic Compound start->haz_id ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat haz_id->ppe is_solid Is the waste solid 2-Amino-6-bromo-3-formylchromone? ppe->is_solid is_solution Is it a solution containing the compound? is_solid->is_solution No solid_waste Place in a labeled 'Halogenated Organic Solid Waste' container. is_solid->solid_waste Yes is_contaminated Is it contaminated labware (e.g., gloves, wipes)? is_solution->is_contaminated No liquid_waste Place in a labeled 'Halogenated Organic Liquid Waste' container. is_solution->liquid_waste Yes labware_waste Place in a labeled 'Contaminated Solid Waste' container. is_contaminated->labware_waste Yes storage Store sealed container in Satellite Accumulation Area (SAA). solid_waste->storage liquid_waste->storage labware_waste->storage pickup Arrange for pickup by Environmental Health & Safety (EHS). storage->pickup

Caption: Disposal workflow for 2-Amino-6-bromo-3-formylchromone.

Regulatory Framework: Adherence to National Standards

The procedures outlined in this guide are in accordance with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8] Specifically, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[13] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its generation to its final disposal, a system often referred to as "cradle-to-grave".[14]

By following this guide, you are not only ensuring the safety of yourself and your colleagues but also maintaining compliance with federal and state regulations.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Cleanroom Waste Disposal Protocol. Auckland Microfab. Published June 21, 2012. Available at: [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. Published April 15, 2022. Available at: [Link]

  • Hazardous Waste Segregation. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical-Waste-Disposal.com. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. Published January 6, 2025. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

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Operational Guide: Personal Protective Equipment and Safe Handling of 2-Amino-6-bromo-3-formylchromone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. The following guide provides essential, field-tested protocols for handling 2-Amino-6-bromo-3-formylchromone. This is not merely a checklist, but a framework for understanding the causality behind each safety recommendation, ensuring a self-validating system of protection for you and your team.

Hazard Assessment and Risk Analysis

2-Amino-6-bromo-3-formylchromone is a substituted chromone, a class of compounds recognized for a wide range of biological activities and as valuable scaffolds in medicinal chemistry.[1][2] Its structure, which incorporates an aromatic amine, a halogen (bromine), and a reactive formyl (aldehyde) group, dictates a cautious and informed approach to handling.

While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust hazard assessment can be synthesized from data on its close structural analogs: 6-Bromo-3-formylchromone and 2-Amino-3-formylchromone. The hazards presented by these precursors are expected to be conserved in the final compound. The primary risks are categorized as follows:

  • Skin Irritation (H315): Causes skin irritation.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.

These classifications stem directly from the compound's functional groups. The aldehyde is a known irritant, and the overall aromatic, halogenated structure necessitates measures to prevent skin absorption and respiratory exposure.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Category 2: Causes skin irritation[3]
Serious Eye Damage/IrritationH319Category 2: Causes serious eye irritation[3]
Specific Target Organ ToxicityH335Category 3: May cause respiratory irritation

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. Relying solely on PPE is an insufficient safety strategy.

  • Chemical Fume Hood: All manipulations of 2-Amino-6-bromo-3-formylchromone, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[4] This is non-negotiable. The hood's constant airflow is critical to contain the fine particulate solid and any potential vapors, preventing inhalation.

  • Designated Work Area: Designate a specific section of the fume hood for handling this compound.[5] This practice contains potential contamination, simplifying subsequent decontamination and preventing cross-contamination of other experiments. Ensure this area is clean and uncluttered before starting work.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 2-Amino-6-bromo-3-formylchromone. The rationale behind each selection is to create a comprehensive barrier against the identified hazards.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect from dust.[6] A face shield must be worn over the goggles during any operation with a splash risk, such as when adding the compound to a solvent.[5]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with standard nitrile gloves is required. For direct handling or significant splash risk, heavy-duty neoprene or butyl rubber gloves should be worn over an inner nitrile glove.[5] Aromatic and halogenated compounds can degrade some glove materials; inspect gloves for integrity before each use and change them immediately upon contamination.[7]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-fastened lab coat is mandatory to protect skin and personal clothing from contamination.[5]
Respiratory Fume Hood / RespiratorThe primary control is the fume hood. In the event of fume hood failure or a large spill, a NIOSH-approved N95 dust mask is the minimum required protection against particulates.

Procedural Guidance: Step-by-Step Operations

A systematic workflow is essential to ensure safety protocols are followed correctly and consistently.

Preparation and PPE Donning
  • Verify Engineering Controls: Confirm the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

  • Locate Safety Equipment: Before handling the compound, physically locate and verify the accessibility of the nearest safety shower and eyewash station.[5]

  • Assemble Materials: Place all necessary apparatus, solvents, and spill containment materials inside the fume hood before introducing the compound.

  • Don PPE: Put on protective equipment in the correct order to prevent cross-contamination.

Figure 1: PPE Donning Workflow
Handling and Doffing
  • Handling: Carefully weigh and transfer the solid compound within the designated area of the fume hood. Use tools (spatulas, weighing paper) that can be easily decontaminated or disposed of as hazardous waste. If making a solution, add the solid slowly to the solvent to prevent splashing.[5]

  • Post-Handling: After the procedure is complete, decontaminate any surfaces that may have come into contact with the compound. Securely seal the primary container.

  • Doff PPE: Remove PPE in the reverse order of donning, following a procedure that minimizes the risk of self-contamination. The principle is to touch contaminated surfaces (outer gloves) only with other contaminated surfaces, and clean surfaces (inner gloves, skin) only with clean surfaces.

PPE_Doffing_Workflow cluster_doffing PPE Doffing Sequence Gloves2 1. Outer Gloves FaceShield 2. Face Shield Gloves2->FaceShield Goggles 3. Safety Goggles FaceShield->Goggles LabCoat 4. Lab Coat (Roll away from body) Goggles->LabCoat Gloves1 5. Inner Gloves (Avoid touching skin) LabCoat->Gloves1 Wash 6. Wash Hands Thoroughly Gloves1->Wash

Figure 2: PPE Doffing Workflow

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[3][5]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[3][6]

  • Spill: For a small spill inside the fume hood, use absorbent pads to contain and clean up the material. Place the used pads in a sealed bag or container for disposal as halogenated waste.[8] For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Operational and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, both for safety and environmental compliance.

  • Waste Categorization: 2-Amino-6-bromo-3-formylchromone is a halogenated organic compound .[9] All waste containing this substance, including contaminated consumables (gloves, wipes, weighing paper) and residual material, must be disposed of in a designated halogenated organic waste stream.

  • Segregation: It is imperative to keep halogenated and non-halogenated waste streams separate.[10][11] Co-mingling these wastes significantly increases disposal costs and can violate regulatory requirements.[12]

  • Containerization and Labeling:

    • Use only compatible, sealable containers provided or approved by your EHS office.

    • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[8][12]

    • Maintain a log on the container, listing the full chemical name and approximate quantity of everything added. Do not use abbreviations.[8]

    • Keep the waste container closed at all times except when actively adding waste.[8] Store it in a designated satellite accumulation area within the lab.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate 2-Amino-6-bromo-3-formylchromone into your research workflows, advancing your scientific objectives while maintaining an unwavering commitment to safety.

References

  • Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol.
  • Benchchem. Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • Unknown. Hazardous waste segregation.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Temple University Campus Operations. Halogenated Solvents in Laboratories.
  • Benchchem. Personal protective equipment for handling 2-Bromo-3-(4-bromophenyl)-1-propene.
  • Guidechem. 6-BROMO-3-FORMYLCHROMONE 52817-12-6 wiki.
  • NMSU Safety. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • ChemicalBook. 73262-04-1(2-AMINO-6-BROMO-3-FORMYLCHROMONE) Product Description.
  • Sigma-Aldrich. 2-Amino-3-formylchromone 97% 61424-76-8.
  • Quora. (2024). What safety gear do chemists typically wear when handling chemicals?.
  • AMPri. Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full.
  • ResearchGate. (n.d.). General Methods of Preparing Chromones.
  • Fisher Scientific. SAFETY DATA SHEET - Chromone-3-carboxaldehyde.
  • ECHEMI. 2-AMINO-3-FORMYLCHROMONE SDS, 61424-76-8 Safety Data Sheets.
  • CHEMICAL POINT. 2-Amino-6-bromo-3-formylchromone.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • IJRPC. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
  • IJRAR.org. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews.
  • Fisher Scientific. 6-Bromo-3-formylchromone - SAFETY DATA SHEET.
  • Sigma-Aldrich. 6-Bromo-3-formylchromone 99% 52817-12-6.
  • Sigma-Aldrich. 6-Bromo-3-formylchromone 99% 52817-12-6.
  • Chem-Impex. 2-Amino-6-chloro-3-formylchromone.
  • Sigma-Aldrich. 3-Formylchromone 97% 17422-74-1.
  • ChemicalBook. 6-BROMO-3-FORMYLCHROMONE | 52817-12-6.
  • PubMed Central (PMC). (n.d.). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.